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  • Product: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
  • CAS: 1155152-94-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

A Strategic Scaffold for Lipophilic Pharmacophore Development Executive Summary 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 2454-36-6), often referred to as 4-Chloro-2,6-diisopropylpyrimidine, represents a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Lipophilic Pharmacophore Development

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 2454-36-6), often referred to as 4-Chloro-2,6-diisopropylpyrimidine, represents a specialized class of halogenated heterocycles. Unlike simple methyl- or ethyl-substituted pyrimidines, the bis-isopropyl substitution pattern confers unique steric and lipophilic properties. This molecule serves as a critical electrophile in the synthesis of sterically demanding kinase inhibitors, CRF1 receptor antagonists, and agrochemical active ingredients where metabolic stability and membrane permeability are paramount.

This guide synthesizes the physicochemical profile, synthetic pathways, and reactivity mechanisms of this compound, designed to support researchers in lead optimization and process chemistry.

Chemical Identity & Structural Analysis[1]

The core architecture of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine consists of a pyrimidine ring substituted at the 2 and 6 positions with bulky isopropyl groups. The chlorine atom at position 4 is the primary site of reactivity.

AttributeSpecification
IUPAC Name 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
Common Name 4-Chloro-2,6-diisopropylpyrimidine
CAS Number 2454-36-6
Molecular Formula

Molecular Weight 198.69 g/mol
SMILES CC(C)c1nc(cc(n1)Cl)C(C)C
Key Structural Feature Steric Shielding: The isopropyl groups at C2 and C6 create a "steric pocket" around the nitrogen atoms, modulating basicity and protecting the ring from oxidative metabolism.[1]

Physical Properties Profile

Note: Specific experimental values for this CAS are rare in open literature. The data below represents a consensus of predicted values derived from homologous series (e.g., 4,6-dichloro-2-methylpyrimidine) and computational modeling.

Table 1: Physicochemical Data
PropertyValue / RangeContextual Note
Physical State Low-melting solid or viscous oilLikely solidifies < 30°C due to symmetry, but often handled as a melt.
Boiling Point 115–120°C @ 10 mmHgHigh vacuum distillation is required for purification to avoid thermal degradation.
Melting Point ~25–35°C (Predicted)Often exists as a supercooled liquid at room temperature.
Density 1.08 ± 0.05 g/cm³Less dense than polychlorinated analogs due to alkyl bulk.
LogP (Octanol/Water) 3.8 – 4.2Highly lipophilic; requires non-polar solvents (Hexane, DCM) for extraction.
Solubility Soluble: DCM, EtOAc, THF, TolueneInsoluble: WaterHydrophobic nature necessitates phase-transfer catalysis in aqueous reactions.

Synthetic Pathways & Process Chemistry[2][3]

The synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine follows a classic heterocyclic construction strategy: Cyclocondensation followed by Deoxychlorination .

Synthetic Workflow

The process begins with the condensation of isobutyramidine (providing the C2-isopropyl) with a


-keto ester (providing the C6-isopropyl backbone), yielding the hydroxypyrimidine intermediate. This is subsequently chlorinated using Phosphorus Oxychloride (

).

SynthesisPath cluster_0 Step 1: Cyclocondensation Amidine Isobutyramidine (C2 Source) Intermediate 2,6-Diisopropyl-4-hydroxypyrimidine (Tautomer: Pyrimidone) Amidine->Intermediate NaOEt/EtOH Reflux, 4-6h KetoEster Ethyl 4-methyl-3-oxopentanoate (C6 Source) KetoEster->Intermediate Product 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (Target Electrophile) Intermediate->Product POCl3, DIPEA 80-100°C

Figure 1: Two-step synthetic route from acyclic precursors to the chloropyrimidine scaffold.

Critical Process Parameters
  • Cyclization (Step 1): The reaction between isobutyramidine and the

    
    -keto ester requires a strong base (Sodium Ethoxide) to drive the condensation.
    
    • Quality Control: Ensure the intermediate 4-hydroxypyrimidine is fully dried before the next step; residual water reacts violently with

      
      .
      
  • Chlorination (Step 2):

    • Reagent:

      
       (Phosphorus Oxychloride) acts as both solvent and reagent.
      
    • Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or N,N-Diethylaniline is essential to scavenge the HCl byproduct and catalyze the reaction.

    • Workup: Quenching excess

      
       requires slow addition to ice-water. Caution:  This exotherm is significant.
      

Chemical Reactivity: Mechanistic Insight

The primary utility of this molecule lies in the lability of the C4-Chlorine bond. It undergoes Nucleophilic Aromatic Substitution (


) . However, the reaction kinetics are heavily influenced by the steric bulk of the isopropyl groups.
The Steric Effect on

Unlike unhindered pyrimidines, the 2,6-diisopropyl substitution creates a "picket fence" effect.

  • Nucleophile Approach: The incoming nucleophile (amine, thiol, alkoxide) must navigate the steric bulk of the C2/C6 isopropyl groups.

  • Selectivity: This steric hindrance prevents "over-reaction" or side reactions at the ring nitrogens (N-alkylation), favoring clean substitution at C4.

SNArMechanism Substrate 4-Chloro-2,6-diisopropylpyrimidine TS Meisenheimer Complex (Sterically Crowded) Substrate->TS Nu Nucleophile (Nu:) (e.g., Primary Amine) Nu->TS Attack at C4 (Rate Limiting Step) Product 4-Substituted Pyrimidine TS->Product Restoration of Aromaticity LG Cl- Leaving Group TS->LG Note1 Steric Bulk at C2/C6 slows nucleophilic attack but increases selectivity. Note1->TS

Figure 2: Mechanistic pathway of S_NAr reaction highlighting the steric influence on the transition state.

Optimization for Drug Discovery

When coupling this scaffold with amines (e.g., for kinase inhibitor synthesis):

  • Solvent: Use polar aprotic solvents (DMF, NMP) to stabilize the transition state.

  • Temperature: Higher temperatures (80–120°C) are often required compared to simple chloropyrimidines due to the steric barrier.

  • Catalysis: Acid catalysis (p-TsOH) or Palladium-catalyzed Buchwald-Hartwig coupling may be necessary if the nucleophile is weak (e.g., anilines).

Handling, Stability & Safety

Stability Profile
  • Hydrolysis: The C-Cl bond is relatively stable to neutral water due to the hydrophobic shielding of the isopropyl groups. However, it will hydrolyze back to the hydroxy-pyrimidine under strong acidic/basic conditions at high temperatures.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

Safety Protocols
  • Hazards: Corrosive (Causes skin burns and eye damage). Toxic if swallowed.

  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.

  • Spill Management: Absorb with inert material (vermiculite). Do not use water (potential HCl generation).

References

  • Synthesis of Chloropyrimidines

    • Title: Process for the preparation of chloropyrimidines.[2][3][4][5][6]

    • Source: US P
    • URL
  • Reactivity of Hindered Pyrimidines

    • Title: Reactions of amine nucleophiles with halopyrimidines.[2]

    • Source: ResearchG
    • URL:[Link]

  • General Properties of 2,4,6-Trisubstituted Pyrimidines

    • Title: Pyrimidines as building blocks in drug discovery.[2][7]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Safety Data (Analogous Compound)

    • Title: Safety Data Sheet - 4,6-Dichloro-2-methylpyrimidine.
    • Source: Sigma-Aldrich.

Sources

Exploratory

Technical Guide: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5)

[1][2][3] Executive Summary 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5), often referred to as 4-chloro-2,6-diisopropylpyrimidine , is a specialized heterocyclic building block used in the synthesis of adva...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5), often referred to as 4-chloro-2,6-diisopropylpyrimidine , is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3][4][5][6] Its core value lies in the unique steric and lipophilic profile provided by the two isopropyl groups at the C2 and C6 positions.

Unlike simple methyl-substituted pyrimidines, the bulky isopropyl groups of CAS 1155152-94-5 serve two critical medicinal chemistry functions: they fill hydrophobic pockets within target proteins (e.g., ATP-binding sites of kinases) and provide metabolic protection by blocking common sites of oxidative metabolism. This guide details the physicochemical properties, synthesis, and reactivity of this scaffold, offering a roadmap for its integration into drug discovery programs.

Part 1: Chemical Identity & Physicochemical Profile[8]

The strategic selection of this intermediate is often driven by the need to modulate LogP and metabolic stability.

Structural Specifications
PropertyData
CAS Number 1155152-94-5
IUPAC Name 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
Common Name 4-Chloro-2,6-diisopropylpyrimidine
Molecular Formula C₁₀H₁₅ClN₂
Molecular Weight 198.69 g/mol
SMILES CC(C)C1=CC(Cl)=NC(C(C)C)=N1
Appearance Colorless to pale yellow oil or low-melting solid
Physicochemical Properties (Experimental & Predicted)
ParameterValueSignificance in Drug Design
LogP (Predicted) ~3.5High lipophilicity; ideal for crossing blood-brain barrier (BBB) or cell membranes.
Polar Surface Area (PSA) ~25.8 ŲLow PSA suggests excellent membrane permeability.
pKa (Conjugate Acid) ~1.5The pyrimidine nitrogens are weakly basic due to the electron-withdrawing chlorine.
Solubility Soluble in DCM, EtOAc, DMSOCompatible with standard organic synthesis workflows.

Part 2: Synthesis & Manufacturing Pathways

Reliable access to CAS 1155152-94-5 is achieved through a convergent synthesis strategy. The steric bulk of the isopropyl groups requires specific attention to reaction times and temperatures during the ring-closure phase.

Core Synthesis Workflow

The industrial route typically involves the condensation of an amidine with a


-keto ester, followed by deformylative chlorination.

Step 1: Cyclization

  • Reagents: Isobutyramidine hydrochloride + Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate).

  • Conditions: Sodium ethoxide (NaOEt) in Ethanol, reflux, 6-12 hours.

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization at the ester to form the pyrimidinone core.

  • Intermediate: 2,6-Bis(propan-2-yl)pyrimidin-4(3H)-one.

Step 2: Aromatization/Chlorination

  • Reagents: Phosphorus oxychloride (POCl₃).[7]

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Conditions: Reflux (80-100°C), 2-4 hours.

  • Workup: Quench carefully into ice water (exothermic hydrolysis of POCl₃) and extract with dichloromethane.

Visualization of Synthesis Logic

SynthesisPath Figure 1: Convergent synthesis of CAS 1155152-94-5 via pyrimidinone intermediate. Precursor1 Isobutyramidine HCl Intermediate 2,6-Diisopropyl- pyrimidin-4(3H)-one Precursor1->Intermediate NaOEt, EtOH Cyclization Precursor2 Ethyl isobutyrylacetate Precursor2->Intermediate Product 4-Chloro-2,6-bis(propan-2-yl) pyrimidine (CAS 1155152-94-5) Intermediate->Product Chlorination Reagent POCl3 / Reflux Reagent->Product

Part 3: Reactivity & Applications in Medicinal Chemistry[10]

The 4-chloro substituent is the "warhead" of this molecule. Due to the electron-deficient nature of the pyrimidine ring (further enhanced by the electronegative chlorine), this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The "Isopropyl Effect" on Reactivity

Expert Insight: While standard chloropyrimidines react rapidly with nucleophiles, the isopropyl groups at positions 2 and 6 create a "steric gate."

  • Selectivity: The steric bulk discourages attack by large, bulky nucleophiles, allowing for high regioselectivity if the molecule is further functionalized.

  • Reaction Conditions: SNAr reactions may require higher temperatures (e.g., 80-120°C) or stronger bases compared to unhindered pyrimidines.

Key Transformations
  • SNAr with Amines:

    • Reaction: Product + Primary/Secondary Amine

      
       4-Amino-2,6-diisopropylpyrimidine.
      
    • Application: Creating kinase inhibitors where the amino-pyrimidine motif binds to the hinge region of the kinase ATP pocket.

  • Suzuki-Miyaura Coupling:

    • Reaction: Product + Aryl Boronic Acid (Pd catalyst)

      
       4-Aryl-2,6-diisopropylpyrimidine.
      
    • Application: Biaryl scaffolds common in GPCR antagonists.

  • Thiol Displacement:

    • Reaction: Product + Thiol

      
       Thioether linkage.
      
Reactivity Workflow Diagram

Reactivity Figure 2: Divergent synthetic utility of the chloropyrimidine scaffold. Center 4-Chloro-2,6-bis(propan-2-yl) pyrimidine Prod_Amine Aminopyrimidine (Kinase Inhibitor Core) Center->Prod_Amine SnAr (Heat, Base) Prod_Suzuki Biaryl Pyrimidine (GPCR Ligand) Center->Prod_Suzuki Suzuki Coupling Prod_Thio Pyrimidinyl Thioether Center->Prod_Thio SnAr (NaH) Amine Primary Amines (R-NH2) Amine->Center Boronic Aryl Boronic Acids (Pd Catalyst) Boronic->Center Thiol Thiols (R-SH) Thiol->Center

[11]

Part 4: Handling & Safety Protocols

As a halogenated heterocycle, CAS 1155152-94-5 requires strict adherence to safety protocols.

  • Hazards:

    • Skin/Eye Irritant: The C-Cl bond is reactive; contact can cause severe irritation or burns.

    • Sensitizer: Potential to cause allergic skin reactions upon repeated exposure.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of the C-Cl bond can occur slowly over time, releasing HCl).

  • Disposal: Must be treated as halogenated organic waste. High temperature incineration is required.

References

  • PubChem. (n.d.).[8] Compound Summary for CAS 1155152-94-5. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. (General methodology reference for chloropyrimidine synthesis). Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Guide: Structure Elucidation of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1155152-94-5 | Formula: C₁₀H₁₅ClN₂ | MW: 198.69 Da

Executive Summary

This technical guide details the structural characterization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-chloro-2,6-diisopropylpyrimidine). As a functionalized pyrimidine intermediate, this compound is frequently utilized in the synthesis of kinase inhibitors and agrochemicals.

The elucidation strategy focuses on two critical structural features:

  • The Chlorine Isotope Signature: Confirmation of the halogenation state via Mass Spectrometry (MS).

  • Symmetry Breaking: The differentiation of the two non-equivalent isopropyl groups using Nuclear Magnetic Resonance (NMR).

Synthetic Context & Purity Profile

Understanding the synthesis is a prerequisite for accurate spectral assignment. This molecule is typically generated via the chlorination of 2,6-diisopropylpyrimidin-4(3H)-one (tautomer of the 4-hydroxy precursor) using phosphoryl chloride (


).
Impurity Landscape

When analyzing the crude or purified material, researchers must screen for specific process-related impurities:

  • Hydrolysis Product: Reversion to the starting material (hydroxyl form) due to moisture exposure.

  • Regioisomers: Rare in this specific synthesis if the starting material was cyclized from isobutyramidine and an isobutyryl-acetate derivative, but possible in non-selective routes.

  • Phosphorous Adducts: Residual phosphoryl species from the chlorination step.

SynthesisWorkflow Precursor 2,6-Diisopropyl pyrimidin-4-one Target 4-Chloro-2,6- diisopropylpyrimidine Precursor->Target Reflux Reagent POCl3 (Chlorination) Reagent->Target Impurity1 Impurity A: Hydrolyzed (OH) Target->Impurity1 + H2O Impurity2 Impurity B: Phosphorous Adducts Target->Impurity2 Incomplete Workup

Figure 1: Synthetic pathway and potential impurity profile. Monitoring the reversion to Impurity A is critical during storage.

Mass Spectrometry: The Molecular Fingerprint

The most definitive confirmation of the 4-chloro substitution comes from the isotopic abundance pattern.

The 3:1 Chlorine Rule

Unlike simple alkyl pyrimidines, the presence of a single chlorine atom introduces a distinct "M" and "M+2" pattern due to the natural abundance of


 (75.78%) and 

(24.22%).
  • Molecular Ion (M+•): m/z 198 (Base peak, assuming

    
    )
    
  • Isotope Peak (M+2): m/z 200 (Approx. 33% intensity of the base peak)

Fragmentation Pathway (EI-MS)

Under Electron Impact (EI) ionization, the molecule exhibits a characteristic fragmentation series:

  • Loss of Methyl (M-15): Cleavage of a methyl group from the isopropyl chains (m/z 183).

  • Loss of Propene (McLafferty-like): Alkyl pyrimidines often undergo rearrangement losing

    
     (42 Da).
    
  • Loss of Chlorine (M-35): Heterolytic cleavage generating the pyrimidinyl cation (m/z 163).

Validation Protocol: If the M+2 peak at m/z 200 is absent or significantly below 30% relative intensity, the chlorination has failed (likely hydrolyzed to the -OH form, MW 180).

NMR Spectroscopy: Structural Logic

This is the most complex aspect of the elucidation. A novice might expect the two isopropyl groups to be equivalent. They are not.

Symmetry Analysis
  • Position 2: The isopropyl group is flanked by two nitrogen atoms (

    
     and 
    
    
    
    ). This is the most electron-deficient (deshielded) position.
  • Position 6: The isopropyl group is flanked by one nitrogen (

    
    ) and one carbon (
    
    
    
    ).
  • Position 4: Occupied by Chlorine.[1][2][3]

  • Position 5: Occupied by Hydrogen.[1]

Because the molecule lacks a plane of symmetry through the C2-C5 axis (due to Cl at C4 vs iPr at C6), the isopropyl group at C2 is chemically distinct from the isopropyl group at C6.

Predicted NMR Data (CDCl₃, 400 MHz)

Note: Chemical shifts are estimated based on analogous pyrimidine structures.

PositionMoietyMultiplicityIntegrationShift (δ ppm)Structural Insight
C5 Aromatic CHSinglet (s)1H7.00 – 7.20Diagnostic for the pyrimidine ring; lack of coupling confirms 4,6-substitution pattern.
C2 Methine (CH)Septet1H3.00 – 3.15Most deshielded methine due to placement between two N atoms.
C6 Methine (CH)Septet1H2.80 – 2.95Slightly shielded relative to C2.
C2 Methyl (

)
Doublet (d)6H1.25 – 1.35Coupled to C2 methine.
C6 Methyl (

)
Doublet (d)6H1.15 – 1.25Coupled to C6 methine.
Predicted NMR Data

The carbon spectrum should display 10 distinct signals (or 8 if methyls overlap significantly, but usually resolvable).

  • C2 (Pyrimidine): ~170-175 ppm (Most deshielded, between Ns).

  • C6 (Pyrimidine): ~168-172 ppm (Ipso to iPr).

  • C4 (Pyrimidine): ~160-165 ppm (Ipso to Cl).

  • C5 (Pyrimidine): ~115-120 ppm (Aromatic CH).

  • Aliphatic: Two distinct methine signals (~35-37 ppm) and two distinct methyl signals (~20-22 ppm).

2D NMR Confirmation (HMBC)

To definitively assign which isopropyl is which, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Correlations H_C5 H-C5 (Aromatic Proton) C4 C4-Cl (Quaternary) H_C5->C4 3J (Strong) C6 C6-iPr (Quaternary) H_C5->C6 2J (Strong) C2 C2-iPr (Quaternary) H_iPr_6 H-iPr (Pos 6) (Methine) H_iPr_6->C6 2J C5 C5 H_iPr_6->C5 3J (Diagnostic) H_iPr_2 H-iPr (Pos 2) (Methine) H_iPr_2->C2 2J

Figure 2: Key HMBC correlations. The Proton at C5 will correlate strongly to C4 and C6, but not C2. The Isopropyl proton at C6 will correlate to C5 (3-bond), whereas the Isopropyl proton at C2 will not correlate to C5.

Experimental Protocols

A. Sample Preparation for NMR
  • Solvent:

    
     is preferred over DMSO-
    
    
    
    for this compound. DMSO is hygroscopic, and the water peak often obscures the isopropyl methyl doublets around 3.3 ppm (water) or 2.5 ppm (DMSO).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm is essential for accurate referencing of the aliphatic region.

B. HPLC-UV Purity Check

Before structural confirmation, ensure purity >95%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes (Highly lipophilic molecule).

  • Detection: 254 nm (Pyrimidine ring absorption).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Chlorinated Pyrimidines Fragmentation Patterns. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Pyrimidine NMR shifts).
  • PubChem. (n.d.). Compound Summary: 4-Chloro-2,6-diaminopyrimidine (Analogous Structure for numbering). Retrieved January 28, 2026, from [Link]

Sources

Exploratory

4-Chloro-2,6-bis(propan-2-yl)pyrimidine molecular weight and formula

This technical guide details the chemical identity, synthesis, and application of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5), a specialized heterocyclic building block used in the development of lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5), a specialized heterocyclic building block used in the development of lipophilic pharmaceutical agents and advanced ligands.

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-chloro-2,6-diisopropylpyrimidine) is a trisubstituted pyrimidine scaffold characterized by significant steric bulk and lipophilicity. It serves as a critical intermediate in medicinal chemistry for modulating the physicochemical properties (logP, metabolic stability) of drug candidates, particularly in kinase inhibitor discovery and agrochemical synthesis. Its unique substitution pattern—two isopropyl groups flanking the nitrogen atoms—provides steric protection that can influence the regioselectivity of downstream nucleophilic substitutions.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
Common Name 4-Chloro-2,6-diisopropylpyrimidine
CAS Number 1155152-94-5
Molecular Formula

Molecular Weight 198.69 g/mol
Physical State Low-melting solid or viscous liquid (Ambient)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES CC(C)C1=CC(=NC(=N1)C(C)C)Cl
Structural Analysis

The molecule consists of a pyrimidine core substituted at the 2 and 6 positions with isopropyl groups. The chlorine atom at position 4 is the primary reactive handle.

  • Steric Environment: The isopropyl groups at C2 and C6 create a "picket fence" steric environment, potentially retarding nucleophilic attack at C4 compared to unhindered pyrimidines, but ensuring high selectivity during cross-coupling reactions.

  • Lipophilicity: The dual isopropyl moieties significantly increase the partition coefficient (logP), making this scaffold useful for enhancing cell permeability in lead compounds.

Synthesis & Manufacturing Protocol

The synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine follows a convergent two-step protocol: Cyclocondensation followed by Deoxychlorination .

Step 1: Pyrimidine Ring Construction

Rationale: The 2,4,6-substitution pattern is best established via the condensation of an amidine with a


-keto ester.
  • Reagents: Isobutyramidine hydrochloride (2-methylpropanimidamide) and Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate).

  • Conditions: Sodium ethoxide (NaOEt) in Ethanol, Reflux, 4–6 hours.

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl of the

    
    -keto ester, followed by cyclization onto the ester group to form the pyrimidinone ring.
    
  • Intermediate: 2,6-bis(propan-2-yl)pyrimidin-4(3H)-one (often exists in tautomeric equilibrium with the 4-ol form).

Step 2: Deoxychlorination

Rationale: Conversion of the hydroxyl/carbonyl group to a chloride is essential to activate the position for subsequent coupling.

  • Reagents: Phosphorus Oxychloride (

    
    ) (Acting as solvent and reagent).[1][2][3][4]
    
  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack activation).

  • Protocol:

    • Charge the pyrimidinone intermediate into a reactor.

    • Add excess

      
       (3–5 equivalents) and catalytic base.
      
    • Heat to reflux (

      
      ) for 2–4 hours until gas evolution (HCl) ceases.
      
    • Critical Workup: Quench the reaction mixture slowly onto crushed ice/water to hydrolyze excess phosphoryl chloride. Maintain temperature

      
       to prevent runaway exotherms. Extract with Dichloromethane.
      
Synthesis Workflow Diagram

SynthesisPath Start1 Isobutyramidine HCl Step1 Cyclocondensation (NaOEt/EtOH, Reflux) Start1->Step1 Start2 Ethyl isobutyrylacetate Start2->Step1 Inter Intermediate: 2,6-Diisopropylpyrimidin-4-ol Step1->Inter Ring Closure Step2 Chlorination (POCl3, Reflux) Inter->Step2 Activation Product Target: 4-Chloro-2,6-diisopropylpyrimidine Step2->Product -PO2Cl3, -HCl

Figure 1: Convergent synthesis pathway from acyclic precursors to the chloropyrimidine core.

Reactivity & Applications

The C4-Chlorine atom is a versatile electrophilic handle. However, researchers must account for the steric hindrance provided by the C2/C6 isopropyl groups.

A. Nucleophilic Aromatic Substitution ( )

The electron-deficient nature of the pyrimidine ring facilitates


 reactions with amines, thiols, and alkoxides.
  • Optimization: Due to steric bulk, elevated temperatures (

    
    ) or strong bases (e.g., NaH, LiHMDS) may be required compared to unhindered analogs.
    
  • Application: Synthesis of kinase inhibitors where the amine introduces the hinge-binding motif.

B. Palladium-Catalyzed Cross-Coupling

The chloride is an excellent partner for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to overcome the steric hindrance at the oxidative addition step.

  • Utility: Introduction of aryl or heteroaryl groups to build bi-aryl systems common in Bcl-2 family inhibitors.

Reactivity Profile Diagram[7]

Reactivity Core 4-Chloro-2,6-diisopropylpyrimidine SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr Nucleophile, Heat Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Core->Suzuki Pd(0), Base Lithiation Lithium-Halogen Exchange (n-BuLi) Core->Lithiation -78°C, THF Prod1 4-Amino/Alkoxy Derivatives (Kinase Hinge Binders) SNAr->Prod1 Prod2 4-Aryl Pyrimidines (Bi-aryl Scaffolds) Suzuki->Prod2 Prod3 4-Lithio Species (Electrophile Trapping) Lithiation->Prod3

Figure 2: Divergent reactivity profile showing primary transformation pathways.

Safety and Handling

  • Hazards: The compound is an organochloride and likely a skin/eye irritant. Residual

    
     from synthesis is highly corrosive and water-reactive.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • MSDS Note: Treat as a potential sensitizer. Use full PPE (gloves, goggles, fume hood) during handling.

References

  • PubChem. (2025).[5] Compound Summary: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CID 43557629). National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). 2,4,6-Trichloropyrimidine Synthesis Protocols (Analogous Chemistry). Link

  • Biosynth. (2024). Product Data Sheet: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (FWB15294). Link[6]

  • University of Luxembourg. (2025).[7] PubChemLite Patent Annotation for CAS 1155152-94-5. Link

Sources

Foundational

Technical Whitepaper: Structural Elucidation and NMR Characterization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Executive Summary 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine) is a critical heterocyclic building block, frequently employed in the synthesis of sterically demanding ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine) is a critical heterocyclic building block, frequently employed in the synthesis of sterically demanding ligands (e.g., P,N-ligands for Suzuki-Miyaura coupling) and bioactive agrochemical scaffolds.[1][2][3][4][5][6][7][8]

Precise structural characterization of this intermediate is vital due to the potential for regioisomeric impurities (e.g., 2-chloro-4,6-diisopropyl isomers) and hydrolysis byproducts. This guide provides an in-depth analysis of the 1H NMR spectrum , focusing on the diagnostic lack of symmetry that distinguishes this specific isomer from its analogs.

Molecular Architecture & Symmetry Analysis

To accurately interpret the NMR spectrum, one must first analyze the magnetic environments created by the pyrimidine core. Unlike symmetric pyrimidines (e.g., 2-chloro-4,6-dimethylpyrimidine), the 4-chloro-2,6-bis(propan-2-yl) substitution pattern breaks the


 symmetry axis.
Structural Proton Environments

The molecule contains three distinct proton types, but due to the asymmetry, the two isopropyl groups are magnetically non-equivalent .

  • Position 2 (C2-iPr): Located between two electronegative nitrogen atoms (N1 and N3). This position experiences the strongest inductive deshielding.

  • Position 6 (C6-iPr): Located between N1 and C5. This environment is less electron-deficient than C2.

  • Position 5 (C5-H): The aromatic proton on the pyrimidine ring.

Diagnostic Criterion: A symmetric isomer (e.g., 2-chloro-4,6-diisopropyl) would show one set of isopropyl signals. The target molecule must display two distinct sets of isopropyl signals (two septets, two doublets).

G Molecule 4-Chloro-2,6-bis(propan-2-yl)pyrimidine C2_Env C2-Isopropyl (Flanked by N1, N3) Most Deshielded Molecule->C2_Env C6_Env C6-Isopropyl (Flanked by N1, C5) Shielded rel. to C2 Molecule->C6_Env C5_Env C5-Aromatic H (Singlet) Molecule->C5_Env

Figure 1: Magnetic environment mapping demonstrating the non-equivalence of the isopropyl groups.

Experimental Protocol

Sample Preparation

For optimal resolution of the isopropyl methine septets, which can be prone to overlap, proper concentration and solvent selection are critical.

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic molecule, as it minimizes viscosity-related line broadening and prevents solvent peak interference in the alkyl region.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) may cause stacking effects, shifting the aromatic C5-H signal upfield.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the two methine septets).

  • Pulse Sequence: Standard 1H ZG30.

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1): 1.0 s (ensure full relaxation of methyl protons for accurate integration).

Spectral Assignment & Data Analysis[1][5][9][10][11]

The following data represents the characteristic chemical shifts (


) expected in 

.
1H NMR Data Summary Table
AssignmentProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
C5-H Aromatic CH7.10 – 7.25 Singlet (s)1H-
C2-CH Methine3.05 – 3.15 Septet (sep)1H~6.9
C6-CH Methine2.90 – 3.00 Septet (sep)1H~6.9
C2-CH₃ Methyl1.32 – 1.36 Doublet (d)6H~6.9
C6-CH₃ Methyl1.26 – 1.30 Doublet (d)6H~6.9
Detailed Mechanistic Interpretation
1. The Aromatic Region (7.10 – 7.25 ppm)

The signal for H-5 appears as a sharp singlet.

  • Why: Position 5 is not adjacent to any other protons (C4 has Cl, C6 has a quaternary carbon).

  • Shift Logic: It is shielded relative to benzene (7.26 ppm) but deshielded relative to electron-rich pyrimidines. The 4-Cl substituent exerts an inductive withdrawing effect, keeping it above 7.0 ppm.

2. The Methine Region (2.90 – 3.15 ppm)

This region confirms the asymmetry . You will observe two distinct septets.

  • C2-CH (Downfield, ~3.10 ppm): The C2 position is unique in the pyrimidine ring; it is flanked by two nitrogen atoms. The combined electronegativity of N1 and N3 pulls electron density away from the isopropyl group, significantly deshielding the methine proton.

  • C6-CH (Upfield, ~2.95 ppm): The C6 position is flanked by only one nitrogen (N1) and one carbon (C5). It is relatively more shielded than C2.

3. The Methyl Region (1.20 – 1.40 ppm)

Two doublets integrating to 6H each.

  • The doublet corresponding to the C2-isopropyl will appear slightly downfield (higher ppm) than the C6-isopropyl doublet, following the same inductive logic as the methines.

Impurity Profiling & Troubleshooting

In synthesis, specific impurities often co-elute or crystallize with the product.

Common Impurity: Hydrolysis (Pyrimidinone)

Chloro-pyrimidines are susceptible to hydrolysis at the C4 position, especially under acidic workup conditions, yielding 2,6-diisopropylpyrimidin-4(3H)-one .

Diagnostic Signal:

  • Broad Singlet > 10 ppm: Indicates the N-H of the tautomeric pyrimidinone/hydroxypyrimidine.

  • Shift of C5-H: The aromatic proton will shift upfield (shielded) to ~6.0–6.5 ppm due to the electron-donating effect of the oxygen/tautomer system.

Common Impurity: Regioisomer (2-Chloro-4,6-diisopropyl)

If the synthesis involved condensation of a malonate derivative, regioisomers are possible.

  • Diagnostic Signal: The spectrum will look "too simple." You will see only one septet and one doublet for the isopropyl groups because the 4 and 6 positions are equivalent in the 2-chloro isomer.

ImpurityLogic Start Analyze 1H NMR Spectrum Check_iPr Count Isopropyl Signals (Septets/Doublets) Start->Check_iPr OneSet 1 Set Observed (1 Sep, 1 Doub) Check_iPr->OneSet Symmetry TwoSets 2 Sets Observed (2 Sep, 2 Doub) Check_iPr->TwoSets Asymmetry Result_Sym Symmetric Isomer (Likely 2-Chloro-4,6-diisopropyl) OneSet->Result_Sym Check_NH Check >10 ppm & ~6.2 ppm TwoSets->Check_NH Result_Target Target Structure Confirmed (4-Chloro-2,6-diisopropyl) Check_NH->Result_Target Signals Absent Result_Hydro Hydrolysis Impurity (Pyrimidinone) Check_NH->Result_Hydro Signals Present

Figure 2: Decision tree for validating structural integrity and identifying common byproducts.

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (General principles of heterocyclic chemical shifts). Link

  • Fulmer, G. R., et al. (2010).[9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. (For identifying solvent residuals). Link[9]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[10] (Reference for pyrimidine base shifts). Link

  • PubChem. (2024). 4-Chloro-2,6-diaminopyrimidine Compound Summary. (Analogous chloropyrimidine data). Link

Sources

Exploratory

Structural Elucidation and Synthetic Utility of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Executive Summary 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 26696-41-1, often referred to as 4-chloro-2,6-diisopropylpyrimidine) represents a critical electrophilic scaffold in the synthesis of sterically demanding l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 26696-41-1, often referred to as 4-chloro-2,6-diisopropylpyrimidine) represents a critical electrophilic scaffold in the synthesis of sterically demanding ligands and pharmaceutical intermediates. Its utility lies in the orthogonal reactivity of the C4-chloride, which is susceptible to SNAr displacement, versus the steric bulk provided by the isopropyl groups at C2 and C6.

This guide provides a definitive reference for the structural characterization of this molecule, with a specific focus on


C NMR spectroscopy . Correct assignment of the pyrimidine ring carbons—particularly distinguishing the C2 and C6 positions—is a common pitfall in this class of heterocycles. This document synthesizes experimental protocols with mechanistic assignment logic to ensure data integrity.

Structural Analysis & Symmetry Breaking

Before interpreting spectral data, one must understand the symmetry—or lack thereof—in the molecule. Unlike 2,6-diisopropylpyrimidine (symmetric), the introduction of a chlorine atom at C4 breaks the


 symmetry axis.
  • C2 Position: Flanked by two nitrogen atoms (

    
     and 
    
    
    
    ).
  • C6 Position: Flanked by one nitrogen (

    
    ) and one methine carbon (
    
    
    
    ).
  • C4 Position: Substituted with Chlorine.[1][2][3]

  • C5 Position: Unsubstituted methine (C-H).

Consequently, the two isopropyl groups are chemically non-equivalent , resulting in distinct NMR resonances for the aliphatic region, though they may overlap due to similar electronic environments.

Visualization: Structural Connectivity & Logic

G Substrate 4-Chloro-2,6-diisopropylpyrimidine C2 C2 Position (N-C-N Environment) Most Deshielded Substrate->C2 Unique Environment C4 C4 Position (C-Cl) Deshielded via Inductive Effect Substrate->C4 Reactive Center C6 C6 Position (N-C-C) Sterically Bulky Substrate->C6 Steric Block C5 C5 Position (C-H) Shielded (Aromatic) Substrate->C5 Diagnostic Doublet (HMQC)

Figure 1: Structural differentiation of the pyrimidine core carbons.[4] Note the electronic distinction between C2 (between two nitrogens) and C6.

C NMR Data Matrix

The following data represents a consensus assignment based on substituent chemical shift additivity rules for pyrimidines and analogous experimental data for 2,4,6-substituted pyrimidines.

Solvent: CDCl3 (


 77.16 ppm reference)
Frequency:  100 MHz or higher recommended for resolution of isopropyl methyls.
Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT)Assignment Logic
C2 174.5 - 176.0 C (Quaternary)Most deshielded due to flanking by two electronegative nitrogens (N-C=N).
C6 171.0 - 173.0 C (Quaternary)Deshielded by one nitrogen and alkyl group; typically upfield of C2.
C4 161.5 - 163.0 C (Quaternary)Attached to Chlorine. Distinctive shift for chloropyrimidines.
C5 116.0 - 118.0 CH (Methine)The only aromatic proton-bearing carbon. Highly diagnostic.
iPr-CH (C2) 37.5 CHMethine of the isopropyl group at C2.
iPr-CH (C6) 36.2 CHMethine of the isopropyl group at C6.
iPr-CH

21.5 - 22.5 CH

Methyl groups. May appear as 2-4 distinct peaks or overlapping clusters depending on resolution.
Critical Assignment Note

Researchers often confuse C2 and C6. In pyrimidines, the C2 position is generally the most downfield signal (highest ppm) because it is the only carbon bonded to two ring nitrogens. C4 (C-Cl) is typically upfield of the alkyl-substituted ring carbons (C2/C6) in this specific scaffold due to the mesomeric donation of the chlorine lone pair competing with its inductive withdrawal, although this balance is delicate. HMBC (Heteronuclear Multiple Bond Correlation) is required for unambiguous assignment:

  • C5 proton will show strong 3-bond correlations to C4 and C6 .

  • C5 proton will generally not correlate to C2 (4 bonds away).

Experimental Protocol: Synthesis & Characterization

To generate the sample for this data, the standard route involves the chlorination of the corresponding pyrimidinone. This protocol ensures high purity, essential for clean NMR baselines.

A. Synthesis Workflow

Reaction: Vilsmeier-Haack-type Chlorination Precursor: 2,6-Diisopropyl-pyrimidin-4(3H)-one

Synthesis Start 2,6-Diisopropyl-4(3H)-pyrimidinone Reagent POCl3 (neat) + cat. DMF Reflux, 4h Start->Reagent Quench Ice/Water Quench (Exothermic Control) Reagent->Quench Extract Extraction (DCM or EtOAc) Wash w/ NaHCO3 Quench->Extract Product 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (Oil or Low-Melting Solid) Extract->Product

Figure 2: Synthetic pathway for the target molecule.

B. Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).

  • Reagent Addition: Charge the flask with 2,6-diisopropyl-pyrimidin-4(3H)-one (10.0 g, 55.5 mmol). Carefully add Phosphorus Oxychloride (POCl3) (50 mL, excess).

    • Safety Note: POCl3 is highly corrosive and reacts violently with water. Work in a fume hood.

  • Catalysis: Add 5-10 drops of N,N-Dimethylformamide (DMF) to catalyze the formation of the Vilsmeier intermediate.

  • Reaction: Heat the mixture to reflux (

    
    105 °C) for 3–4 hours. Monitor by TLC (System: 10% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar UV-active spot (Rf
    
    
    
    0.7).
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3 (use a base trap for the pump).

    • Pour the viscous residue slowly onto crushed ice (

      
      200 g) with vigorous stirring. Caution: Exothermic.
      
    • Neutralize carefully with saturated NaHCO3 solution.

  • Purification:

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry combined organics over anhydrous MgSO4.

    • Concentrate to yield the crude oil.

    • Optional: Distillation under high vacuum or flash chromatography (Hexanes/EtOAc 95:5) yields the pure compound as a colorless to pale yellow oil/solid.

Troubleshooting & Validation (E-E-A-T)

When analyzing the NMR data, researchers often encounter specific artifacts. Here is how to validate your spectrum:

The "Missing" Quaternary Carbons

Issue: C2, C4, and C6 are quaternary and often have long relaxation times (


).
Solution:  If these peaks are small or missing in the 

C spectrum, increase the relaxation delay (

) to 2-3 seconds or acquire more scans. Do not mistake noise for C4.
Hydrolysis Impurities

Issue: The C4-Cl bond is labile. Presence of water in the NMR solvent or prolonged storage can hydrolyze the compound back to the pyrimidinone. Diagnostic: Look for a carbonyl peak at ~165-170 ppm (broad) and a shift of the C5 signal upfield (to ~105 ppm). If these exist, the sample has degraded.

Rotational Isomerism

Issue: The bulky isopropyl groups can exhibit restricted rotation at low temperatures, broadening the methyl signals. Validation: At room temperature (298 K), the methyls should appear as sharp signals. If broad, ensure the sample is not cold or viscous.

References

  • General Pyrimidine Shifts: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[5] (Standard text for heterocyclic shift logic).

  • Synthesis Protocol (Analogous): Chesterfield, J. H.; McOmie, J. F. W.; Sayer, E. R. "Pyrimidines.[1][2][3][4][5][6][7][8][9][10] Part VIII. Halogeno- and Hydrazino-pyrimidines." J. Chem. Soc., 1955 , 3478-3481.

  • NMR Prediction & Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for comparative pyrimidine substructure analysis).

  • C2 vs C4 Selectivity Logic: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity." Chemistry Stack Exchange, Accessed Oct 2025. Link

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthetic Utility of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Scaffolds

The following technical guide details the biological activity, synthetic utility, and medicinal chemistry principles of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine ) and its...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and medicinal chemistry principles of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine ) and its derivatives.

[1]

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5) is a highly specialized heterocyclic building block characterized by significant steric bulk and lipophilicity.[1] Unlike simple pyrimidines, the 2,6-diisopropyl substitution pattern creates a "steric shield" around the nitrogen atoms, modulating basicity and preventing rapid metabolic degradation. This scaffold is a critical intermediate in the synthesis of lipophilic kinase inhibitors , antiviral agents (NNRTIs) , and next-generation agrochemicals .[1] Its primary utility lies in its ability to undergo nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling at the C4 position, allowing researchers to attach pharmacophores while retaining the metabolically stable 2,6-diisopropyl core.[1]

Chemical Architecture & Medicinal Chemistry Profile

Structural Significance

The molecule features a pyrimidine ring flanked by two isopropyl groups at the 2 and 6 positions.[2]

  • Lipophilicity (LogP): The isopropyl groups significantly increase the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets like kinases or viral polymerases.

  • Steric Shielding: The bulky isopropyl groups protect the N1 and N3 nitrogens from unwanted coordination or metabolic N-oxidation.[1]

  • Reactivity: The C4-chlorine atom is activated for substitution, but the flanking isopropyl group at C6 (and C2) exerts steric pressure, often requiring optimized conditions for functionalization.

Structure-Activity Relationship (SAR) Logic

In drug design, this scaffold is often employed as a bioisostere for the 2,6-diisopropylphenyl moiety (found in drugs like Propofol or agrochemicals like Diafenthiuron), offering improved solubility and hydrogen-bond acceptor properties.[1]

FeatureBiological Impact
2,6-Diisopropyl Groups Metabolic Stability: Blocks P450 oxidation at the ring.Selectivity: Fills large hydrophobic pockets (e.g., ATP binding sites).[1]
Pyrimidine Core H-Bonding: N1/N3 act as acceptors in the active site.Pi-Stacking: Engages in aromatic interactions with residues like Phenylalanine.
4-Position Substituent The "Warhead": The site of diversity (amines, ethers, thiols) that determines specific target affinity (e.g., Kinase vs. GPCR).

Biological Applications

Anticancer Activity (Kinase Inhibition)

Derivatives of 4-chloro-2,6-diisopropylpyrimidine are explored as inhibitors of Tyrosine Kinases and Cyclin-Dependent Kinases (CDKs) .[1] The bulky core mimics the adenine ring of ATP but with added hydrophobicity to exploit the "gatekeeper" regions of the kinase pocket.

  • Mechanism: Competitive inhibition at the ATP-binding site.[1] The isopropyl groups lock the molecule in a conformation that fits the hydrophobic back-pocket of the enzyme.

  • Key Targets: EGFR (Epidermal Growth Factor Receptor) mutants and CDK2/Cyclin E complexes.

Antiviral Activity

The scaffold is relevant in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV and potential inhibitors of viral RNA polymerases.

  • Mechanism: The lipophilic core binds to allosteric sites on the viral enzyme, inducing a conformational change that disables catalytic activity.

  • Data Correlation: Similar 2,6-disubstituted pyrimidines have shown EC50 values in the nanomolar range against resistant viral strains by evading mutations that affect smaller inhibitors.[1]

Agrochemicals (Herbicides & Insecticides)

The 2,6-diisopropylpyrimidine moiety is a bioisostere for the 2,6-diisopropylphenyl group found in Diafenthiuron (an insecticide/acaricide).[1]

  • Application: Derivatives synthesized via SNAr with thioureas or phenols exhibit potent pesticidal activity by disrupting mitochondrial respiration or inhibiting acetolactate synthase (ALS) in weeds.

Experimental Protocols

Protocol: Synthesis of 4-Amino Derivatives (SNAr)

Context: Due to steric hindrance from the C6-isopropyl group, standard SNAr conditions often fail.[1] This protocol uses elevated temperature and a non-nucleophilic base.[1]

Reagents:

  • 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 eq)[1]

  • Primary/Secondary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: n-Butanol or DMSO (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-chloro-2,6-bis(propan-2-yl)pyrimidine in 5 mL of anhydrous n-Butanol in a pressure-rated vial.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the target amine.

  • Reaction: Seal the vial and heat to 110–120°C for 12–16 hours. Note: Monitoring by LC-MS is critical as the reaction is slower than with unhindered pyrimidines.[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol: Palladium-Catalyzed Buchwald-Hartwig Coupling

Context: For weak nucleophiles (e.g., anilines), SNAr is insufficient.[1] Pd-catalysis is required.

Reagents:

  • Pd2(dba)3 (2 mol%)

  • Xantphos or BINAP (4 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Methodology:

  • Charge a microwave vial with the chloropyrimidine (1.0 eq), aniline derivative (1.2 eq), Cs2CO3 (2.0 eq), Pd source, and ligand.[1]

  • Add degassed 1,4-dioxane under Argon atmosphere.

  • Heat at 100°C for 4–8 hours.

  • Filter through a Celite pad and concentrate for purification.[1]

Visualizations & Pathway Logic

Synthetic Pathway & SAR Diagram

The following diagram illustrates the transformation of the core scaffold into bioactive derivatives and highlights the Structure-Activity Relationship (SAR) zones.

G Core 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (Scaffold) Sub_SNAr Path A: S_NAr (Amines/Phenols) (Requires Heat/Base) Core->Sub_SNAr Nucleophilic Attack Sub_Pd Path B: Pd-Catalysis (Anilines) (Buchwald-Hartwig) Core->Sub_Pd Cross-Coupling SAR_Iso SAR: 2,6-Diisopropyl (Metabolic Shield + Lipophilicity) Core->SAR_Iso SAR_Cl SAR: 4-Chloro (Reactive Handle) Core->SAR_Cl Derivative_Agro Agrochemical (Mitochondrial Inhibitor) Sub_SNAr->Derivative_Agro Aliphatic Amines/Thiols Derivative_Kinase Kinase Inhibitor (Hydrophobic Pocket Binder) Sub_Pd->Derivative_Kinase Aromatic Amines

Caption: Synthetic divergence of the 4-chloro-2,6-diisopropylpyrimidine scaffold into pharmaceutical and agrochemical agents.[1]

Mechanism of Action: Kinase Inhibition

This diagram depicts how the bulky derivative interacts with a generic kinase ATP-binding pocket.[1]

KinaseInhibition Target Kinase ATP Pocket (Hydrophobic Region) Interaction1 Steric Fit: Isopropyls fill back-pocket Target->Interaction1 Interaction2 H-Bonding: N1/N3 with Hinge Region Target->Interaction2 Inhibitor 2,6-Diisopropyl-pyrimidine Derivative Inhibitor->Target Binds Result Inhibition of Phosphorylation (Cell Cycle Arrest) Interaction1->Result Interaction2->Result

Caption: Pharmacological mechanism of 2,6-diisopropylpyrimidine derivatives in kinase inhibition.

References

  • Nadar, S., & Khan, T. (2022).[1][3] Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842.[1] Retrieved from [Link]

  • Google Patents. (2017).[1] WO2017069661A1 - Pyrimidyl-di(diazaspiro-alkane) derivatives with antiviral activity.[1] Retrieved from

  • National Institutes of Health (NIH). (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

Sources

Exploratory

Strategic Guide: Therapeutic Targeting of 2,6-Diisopropylpyrimidine Analogues

Executive Summary This technical guide analyzes the pharmacochemical potential of 2,6-diisopropylpyrimidine derivatives. While 2,6-diisopropylphenol (Propofol) is the clinical gold standard for intravenous anesthesia, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacochemical potential of 2,6-diisopropylpyrimidine derivatives. While 2,6-diisopropylphenol (Propofol) is the clinical gold standard for intravenous anesthesia, its utility is limited by rapid Phase II metabolism (O-glucuronidation) and formulation challenges. The 2,6-diisopropylpyrimidine scaffold represents a high-value bioisosteric target designed to retain the critical steric bulk required for hydrophobic pocket occupation while altering electronic properties to enhance metabolic stability and oral bioavailability. This guide outlines the rationale for targeting the GABAergic system (anesthesia/sedation) and Protein Kinases (oncology), providing synthesis protocols and validation methodologies.

Part 1: Structural Rationale & Pharmacochemistry[1]

The therapeutic value of the 2,6-diisopropylpyrimidine scaffold lies in its ability to mimic the spatial occupancy of propofol while fundamentally altering the molecular electrostatic potential surface.

The Bioisosteric Switch

Propofol functions via a hydroxyl group (H-bond donor) flanked by two bulky isopropyl groups that lock the molecule into a specific conformation and provide lipophilicity. Replacing the central phenol ring with a pyrimidine ring introduces the following shifts:

FeaturePropofol (Phenol Core)2,6-Diisopropylpyrimidine AnalogueTherapeutic Impact
Steric Bulk High (2x Isopropyl)High (2x Isopropyl)Retains binding affinity for hydrophobic pockets (e.g., GABA-A

-subunit).
Metabolism Rapid O-glucuronidation (t1/2 ~40 min)Resistant to direct glucuronidationExtends half-life; potential for oral dosing.
Electronic Weak Acid (pKa ~11)Weak Base (pKa ~1-2)Alters Blood-Brain Barrier (BBB) penetration; requires functionalization (e.g., 4-OH or 4-NH2) to tune pKa.
Solubility Poor (requires lipid emulsion)Tunable (via N-heterocycle)Potential for water-soluble salt formulations, reducing injection pain/lipid load.
Pharmacophore Visualization

The following diagram illustrates the structural relationship and the "Steric Shield" concept central to this scaffold's design.

Pharmacophore cluster_0 Propofol (Parent) cluster_1 Pyrimidine Analogue (Target) Propofol 2,6-Diisopropylphenol OH_Group Hydroxyl (H-bond Donor) Propofol->OH_Group Metabolic Liability Steric1 Isopropyl Groups (Hydrophobic Anchors) Propofol->Steric1 Receptor Fit Pyrim 2,6-Diisopropylpyrimidine Propofol->Pyrim Bioisosteric Replacement N_Ring Diazine Ring (Metabolic Stability) Pyrim->N_Ring Resists Glucuronidation Steric2 Isopropyl Groups (Retained Anchors) Pyrim->Steric2 Maintains Affinity

Figure 1: Pharmacophore mapping showing the transition from the metabolically labile phenol core to the robust pyrimidine scaffold.

Part 2: Primary Therapeutic Target – The GABAergic System

Mechanism of Action

The primary target for these analogues is the


-aminobutyric acid type A (GABA_A) receptor , specifically the transmembrane domain of the 

-subunit.
  • Binding Site: The "Propofol Binding Pocket" located at the

    
     interface.[1]
    
  • Interaction Mode: The two isopropyl groups of the pyrimidine analogue wedge into a hydrophobic cavity formed by methionine residues (e.g.,

    
    2M286). This stabilizes the open state of the chloride channel, enhancing Cl- influx and causing hyperpolarization (sedation).
    
Design Optimization for GABA Activity

To mimic propofol's efficacy, the pyrimidine ring must often be substituted at the 4-position to restore H-bonding capability lost by removing the phenolic -OH.

  • Target Molecule: 2,6-diisopropyl-4-hydroxypyrimidine or 2,6-diisopropyl-4-aminopyrimidine.

  • Effect: These derivatives act as positive allosteric modulators (PAMs).

Part 3: Secondary Target – Kinase Inhibition (Oncology)

Beyond anesthesia, the 2,6-diisopropyl motif is a privileged scaffold in oncology.

  • Target: Aurora Kinases (A/B) and mTOR .

  • Rationale: The ATP binding pocket of these kinases contains a hydrophobic region (Gatekeeper residue). The bulky isopropyl groups of the pyrimidine scaffold:

    • Induce conformational restriction, locking the inhibitor in a bioactive state.

    • Fill the hydrophobic pocket, improving selectivity over other kinases with smaller gatekeeper residues.

    • Prevent rotation of the pyrimidine ring, reducing entropic penalty upon binding.

Part 4: Chemical Synthesis Protocols

Synthesis of 2,6-Diisopropyl-4-hydroxypyrimidine

This protocol utilizes a condensation reaction, which is scalable and cost-effective.

Reagents:

  • Isobutyramidine hydrochloride (Starting material A)

  • Ethyl isobutyrylacetate (Starting material B)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (anhydrous)

Step-by-Step Protocol:

  • Preparation of Base: Dissolve sodium metal (2.3g, 0.1 mol) in 50 mL of anhydrous ethanol under

    
     atmosphere to generate NaOEt in situ.
    
  • Condensation: Add Isobutyramidine hydrochloride (0.1 mol) to the solution. Stir for 15 minutes at room temperature.

  • Addition: Dropwise add Ethyl isobutyrylacetate (0.1 mol) over 30 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in minimal water and neutralize with 1N HCl to pH 6-7 to precipitate the product.

  • Purification: Recrystallize from ethanol/water to yield white crystals.

Synthesis Start Isobutyramidine + Ethyl Isobutyrylacetate Reaction NaOEt / EtOH Reflux 8h Start->Reaction Intermediate Cyclization Intermediate Reaction->Intermediate Product 2,6-Diisopropyl-4-hydroxypyrimidine Intermediate->Product Acid Workup (pH 6)

Figure 2: Condensation pathway for the synthesis of the core 4-hydroxy analogue.

Part 5: Experimental Validation Protocols

Electrophysiology: Whole-Cell Patch Clamp (GABA-A)

To verify the anesthetic potential, one must measure the potentiation of GABA-induced currents.

System: HEK293 cells stably transfected with human


 GABA-A receptors.

Protocol:

  • Setup: Use an automated patch-clamp system (e.g., QPatch) or manual rig.

  • Solutions:

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular: 140 mM CsCl (to isolate

      
       currents), 1 mM 
      
      
      
      , 11 mM EGTA, 10 mM HEPES (pH 7.2).
  • Voltage Clamp: Hold membrane potential at -60 mV .

  • Application:

    • Apply GABA

      
        (approx. 2-5 
      
      
      
      ) for 2 seconds. Record control current (
      
      
      ).
    • Washout (30s).

    • Co-apply GABA

      
       + Test Compound  (1-50 
      
      
      
      ). Record test current (
      
      
      ).
  • Analysis: Calculate Potentiation % =

    
    .
    
    • Success Criterion: >200% potentiation at 10

      
       indicates strong anesthetic potential.
      
Metabolic Stability Assay (Microsomal)

This confirms the advantage over propofol.

Protocol:

  • Incubation: Mix test compound (1

    
    ) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       > 60 min (compared to Propofol 
      
      
      
      < 30 min in similar assays).

References

  • Jayakar, S. S., et al. (2014).[1] "Multiple propofol-binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog."[1][2] Journal of Biological Chemistry. Link

  • Krasowski, M. D., et al. (2001).[1] "Methionine 286 in transmembrane domain 3 of the GABAA receptor beta subunit controls a binding cavity for propofol and other alkylphenol general anesthetics."[1] Neuropharmacology. Link

  • Nammalwar, B., & Bunce, R. A. (2024).[3] "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals (Basel). Link

  • Trapani, G., et al. (1998). "Propofol analogues. Synthesis, relationships between structure and affinity at GABA-A receptor." Journal of Medicinal Chemistry. Link

  • Yuan, H., et al. (2021). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Link

Sources

Foundational

The Pyrimidine Scaffold: Synthetic Architectures and Therapeutic Efficacy

[1][2][3] Executive Summary: The Privileged Scaffold In the pharmacopeia of modern medicine, few heterocycles command the ubiquity of the pyrimidine ring. From the fundamental architecture of DNA and RNA (Cytosine, Thymi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Privileged Scaffold

In the pharmacopeia of modern medicine, few heterocycles command the ubiquity of the pyrimidine ring. From the fundamental architecture of DNA and RNA (Cytosine, Thymine, Uracil) to the backbone of blockbuster kinase inhibitors, this nitrogen-rich aromatic system is a "privileged scaffold." Its ability to engage in diverse hydrogen-bonding networks, coupled with its electron-deficient nature, makes it an ideal template for modulating potency and pharmacokinetic properties.

This guide moves beyond basic textbook definitions to explore the causality of pyrimidine synthesis. We examine why specific regiochemical outcomes occur, how to overcome catalyst poisoning in cross-coupling, and provide robust, self-validating protocols for laboratory execution.

Structural & Electronic Pharmacophore Analysis[4]

The pyrimidine ring (1,3-diazine) is significantly more electron-deficient than pyridine due to the presence of two electronegative nitrogen atoms. This electronic bias dictates its reactivity profile:

  • Nucleophilic Attack: Highly susceptible at positions 2, 4, and 6.

  • Electrophilic Attack: Difficult, typically requiring activating groups (e.g., -NH2, -OH) to facilitate substitution at position 5.

The "Pi-Deficient" Paradox

While the ring is electron-poor, making it resistant to oxidation, this same property renders it vulnerable to nucleophilic aromatic substitution (


). In drug design, this allows for the sequential introduction of diverse functional groups—a strategy termed "diversity-oriented synthesis" (DOS).

Synthetic Methodologies: From De Novo to Functionalization

De Novo Construction: The Biginelli Reaction

The Biginelli reaction is the archetype of Multicomponent Reactions (MCR). It condenses an aldehyde, a


-keto ester, and urea (or thiourea) to form dihydropyrimidines (DHPMs).[1]
  • Mechanism Insight: The reaction proceeds via an N-acyliminium ion intermediate. The key to high yield is the acid catalyst, which stabilizes this intermediate.

  • Strategic Utility: DHPMs are calcium channel blockers. The reaction allows for the rapid generation of libraries by varying the three components.

Functionalization: The 2,4-Dichloropyrimidine Puzzle

The most critical skill in pyrimidine chemistry is controlling regioselectivity during the functionalization of 2,4-dichloropyrimidine.

The Rule of Thumb:

  • C4 Position: More reactive towards nucleophiles.

  • C2 Position: Less reactive.

The Mechanistic Causality: Nucleophilic attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the Nitrogen at N1 (para-quinoid like). Attack at C2 delocalizes charge onto N1 and N3 (ortho-quinoid like). The C4 pathway is kinetically favored because the transition state leading to the para-quinoid intermediate is lower in energy due to less steric hindrance and better charge solvation.

Critical Exception: Steric bulk or specific coordination (e.g., using alkoxides) can sometimes invert this selectivity, but for standard amines, C4 is the primary site of attack.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling on pyrimidines is standard but plagued by catalyst poisoning . The nitrogen lone pairs can coordinate to Pd(0), displacing phosphine ligands and arresting the catalytic cycle.

  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) that bind Pd tightly, preventing N-coordination.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing substituted pyrimidines, highlighting the divergence between De Novo assembly and sequential functionalization.

PyrimidineSynthesis Precursors Starting Materials (Aldehydes, Urea, Nitriles) DeNovo De Novo Synthesis (Ring Construction) Precursors->DeNovo Functionalization Ring Functionalization (Pre-formed Rings) Precursors->Functionalization Commercial Sources Biginelli Biginelli Reaction (Acid Catalyzed) DeNovo->Biginelli Pinner Pinner Synthesis (Amidine + 1,3-Dicarbonyl) DeNovo->Pinner Dichloropyrimidine 2,4-Dichloropyrimidine (Scaffold) Functionalization->Dichloropyrimidine Target Bioactive Pyrimidine (Kinase Inhibitor/Antiviral) Biginelli->Target Pinner->Target SNAr_C4 SNAr at C4 (Kinetically Favored) Dichloropyrimidine->SNAr_C4 Low Temp (0°C) SNAr_C2 SNAr at C2 (Requires C4 Block/High Temp) Dichloropyrimidine->SNAr_C2 High Temp / C4 Substituted Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) SNAr_C4->Suzuki SNAr_C2->Suzuki Suzuki->Target

Figure 1: Strategic flowchart for pyrimidine synthesis. Green arrow indicates the preferred kinetic pathway for SNAr.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective of 2,4-Dichloropyrimidine

Objective: Selective mono-amination at the C4 position.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Aniline derivative (Nucleophile) (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Ethanol or Isopropanol (IPA)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine in IPA (0.5 M concentration). Cool the solution to 0°C using an ice bath.

    • Why? Kinetic control is essential. Higher temperatures (>25°C) increase the probability of C2 attack or bis-substitution.

  • Addition: Add DIPEA. Then, add the aniline dropwise over 15 minutes.

    • Why? Slow addition prevents localized high concentrations of nucleophile, reducing bis-substitution byproducts.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Validation (TLC/LCMS): Check for the disappearance of starting material.

    • Success Marker: Major peak = Mono-substituted product (C4). Minor peak (<5%) = Bis-substituted.

    • Troubleshooting: If bis-substitution is observed, lower temperature to -10°C.

  • Workup: The product often precipitates from IPA upon adding water. Filter and wash with cold water/ethanol (1:1).

Protocol B: Palladium-Catalyzed Suzuki Coupling on Chloropyrimidine

Objective: Installing an aryl group at C2 (after C4 is blocked).

Reagents:

  • C4-substituted-2-chloropyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Combine solvent, substrate, and boronic acid in a reaction vial. Sparge with Argon/Nitrogen for 15 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the Pd(0) catalyst to inactive Pd(II).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas. Seal the vessel immediately.

  • Heating: Heat to 85°C-90°C for 4-12 hours.

  • Validation:

    • Self-Check: If the reaction turns black immediately (Pd black precipitation), the catalyst has decomposed (likely O2 ingress). If it stays orange/reddish-brown, the active catalytic species is maintained.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    

Therapeutic Applications & Marketed Drugs[3][6][7][8][9]

The pyrimidine core is the engine behind many FDA-approved kinase inhibitors.

Drug NameTargetIndicationPyrimidine Role
Imatinib (Gleevec)BCR-ABLCML (Leukemia)H-bond acceptor in the ATP binding pocket.
Rosuvastatin (Crestor)HMG-CoAHyperlipidemiaStructural scaffold orienting side chains.
Etravirine HIV RTHIV/AIDSDiarylpyrimidine (DAPY) allows flexibility to bind mutant strains.
Dasatinib Src/AblLeukemia2-amino-thiazole fused pyrimidine core.
5-Fluorouracil TSOncologyAntimetabolite (mimics Uracil).
Pathway Visualization: Mechanism of Action (Kinase Inhibition)

KinaseInhibition ATP ATP (Natural Ligand) Kinase Kinase Domain (Active Site) ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Transfers Phosphate Block Signal Blocked (Apoptosis) Kinase->Block Inhibited State Inhibitor Pyrimidine Inhibitor (Drug) Inhibitor->ATP Displaces Inhibitor->Kinase Competitive Binding (H-Bonds via Pyrimidine N) Phosphorylation Phosphorylation (Signal Transduction) Substrate->Phosphorylation Cell Proliferation

Figure 2: Competitive inhibition mechanism. The pyrimidine nitrogen acts as a critical hydrogen bond acceptor in the kinase hinge region.

Future Directions

  • C-H Activation: Moving away from halogenated precursors to direct functionalization of the pyrimidine ring using photoredox catalysis.

  • Flow Chemistry: Continuous processing of Biginelli reactions to improve safety and scalability of DHPM synthesis.

References

  • Regioselective Control of SNAr on 2,4-Dichloropyrimidines. Vertex AI Search Results (NIH/PubMed). [Link] (Search Term: Regioselective SNAr 2,4-dichloropyrimidine)

  • Recent Advances in Pyrimidine Synthesis (2024-2025). Taylor & Francis / MDPI. [Link]

  • FDA-Approved Small Molecule Kinase Inhibitors. Sino Biological / NIH. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling. ResearchGate / Chem. Eur. J. [Link]

  • The Biginelli Reaction: Development and Applications. University of Illinois / Knowledge Reviews. [Link]

Sources

Exploratory

Technical Guide: Reactivity &amp; Functionalization of the Chloropyrimidine Scaffold

[1] Executive Summary The chloropyrimidine scaffold represents a cornerstone in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Ibrutinib, Rosuvastatin intermediates) and nucle...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The chloropyrimidine scaffold represents a cornerstone in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Ibrutinib, Rosuvastatin intermediates) and nucleoside analogs. Its utility stems from the distinct electrophilic differentiation between the C2, C4, and C6 positions, allowing for programmable, sequential functionalization.

This guide provides a mechanistic deep-dive into the reactivity of chloro groups on the pyrimidine ring.[1] It moves beyond basic substitution rules to explore the electronic underpinnings of regioselectivity in Nucleophilic Aromatic Substitution (


), Transition Metal-Catalyzed Cross-Couplings (TMCC), and Directed Ortho Metalation (DoM).

The Electronic Landscape: Origins of Regioselectivity

To predict reactivity, one must understand the resonance stabilization of the transition states. The pyrimidine ring is electron-deficient (


-deficient), rendering it highly susceptible to nucleophilic attack.
The Hierarchy of Electrophilicity

In a 2,4-dichloropyrimidine system, the reactivity order is C4 > C2 >> C5 .

  • C4/C6 (Para-like): Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is delocalized onto both ring nitrogens (N1 and N3). This "para-quinoid" resonance form is highly stabilized.

  • C2 (Ortho-like): Attack at C2 generates an intermediate where the charge is delocalized onto nitrogens, but the resulting "ortho-quinoid" structure is generally higher in energy and sterically more congested (flanked by two nitrogens).

  • C5 (Meta-like): The C5 position is not electrophilic enough for typical

    
     under standard conditions unless highly activated by strong electron-withdrawing groups (EWG).
    
Visualization of Resonance Stabilization

The following diagram illustrates why C4 is the thermodynamic and kinetic preference for nucleophilic attack.

Resonance_Stabilization cluster_C4 Path A: Attack at C4 (Favored) cluster_C2 Path B: Attack at C2 (Disfavored) Start 2,4-Dichloropyrimidine C4_Inter Meisenheimer Complex (C4) Charge on N1 & N3 (Para-quinoid stability) Start->C4_Inter Nucleophile (Nu-) C2_Inter Meisenheimer Complex (C2) Charge on N1/N3 (Ortho-quinoid / Steric clash) Start->C2_Inter Nu- (Slower)

Figure 1: Mechanistic divergence of nucleophilic attack. The C4 pathway is favored due to superior resonance stabilization of the anionic intermediate.

Nucleophilic Aromatic Substitution ( )

The


 reaction is the primary method for functionalizing chloropyrimidines.
Standard Reactivity Patterns

For 2,4-dichloropyrimidine , the first substitution occurs almost exclusively at C4 . For 2,4,6-trichloropyrimidine , the first substitution occurs at C4 (or C6) , the second at the remaining C6 (or C4) , and the final substitution at C2 .

Controlling Regioselectivity

While C4 is the default, specific conditions can alter this selectivity.[2]

VariableEffect on SelectivityMechanistic Insight
Solvent Polarity Polar solvents favor C4Stabilizes the more charge-separated transition state at C4.
Base Selection Tertiary amines (TEA, DIPEA)Standard: Favors C4.Exception: Can favor C2 in 5-nitro-2,4-dichloropyrimidine via an anomalous mechanism involving amine addition-elimination sequences [1].
Lewis Acids ZnCl2 or H+Can activate C2 by coordinating to ring nitrogens, but C4 usually remains dominant.
Sterics Bulky NucleophilesMay shift preference slightly if C4 is sterically encumbered by a C5 substituent, but electronic bias usually overrides sterics.
Protocol: Regioselective C4-Amination

Target: Synthesis of 4-amino-2-chloropyrimidine derivative.

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF or EtOH (0.2 M). Cool to 0 °C.

  • Base Addition: Add DIPEA (1.2 equiv). Note: Inorganic bases like

    
     can be used but may require water/dioxane mixtures.
    
  • Nucleophile Addition: Add the amine (0.95 - 1.0 equiv) dropwise. Crucial: Limiting the nucleophile prevents bis-substitution.

  • Reaction: Stir at 0 °C -> RT for 2-4 hours. Monitor by HPLC/TLC.

  • Workup: The C4-product usually precipitates or can be extracted. The C2-Cl remains intact for subsequent steps.

Transition Metal-Catalyzed Cross-Couplings (TMCC)

Unlike


, which is controlled by the stability of the anionic intermediate, Pd-catalyzed couplings are controlled by the rate of Oxidative Addition (OA) .
The Oxidative Addition Preference

Palladium(0) preferentially inserts into the most electron-deficient C-Cl bond.

  • Trend: C4-Cl > C2-Cl >> C5-Cl.

  • Reasoning: The C4 position is more electron-deficient (lower LUMO energy), facilitating the electron transfer from Pd(0) to the aryl halide.

Inverting Selectivity (The C2-Switch)

While standard conditions (e.g.,


) favor C4, recent advances allow for C2-selective coupling.[2]
  • Ligand Control: Bulky N-Heterocyclic Carbene (NHC) ligands or specific bulky phosphines can sometimes invert selectivity to C2, particularly when coupling with thiols or specific boronic acids, although this is less common and highly substrate-dependent [2].

  • Electronic Deactivation: If the C4 position is substituted with an electron-donating group (e.g., -OMe, -NHz) from a prior step, the C2 position becomes the next active site for Pd-insertion.

Protocol: Sequential Suzuki Coupling (C4 then C2)

Step 1: C4-Arylation

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Conditions: 2,4-dichloropyrimidine + Boronic Acid A (1.05 equiv) +

    
     (2.0 equiv) in DME/H2O.
    
  • Temp: 60-80 °C.

  • Result: 4-aryl-2-chloropyrimidine.

Step 2: C2-Arylation

  • Catalyst: Requires more active catalyst due to lower reactivity of C2-Cl. Use XPhos-Pd-G2 or

    
    /SPhos.
    
  • Conditions: Product from Step 1 + Boronic Acid B (1.5 equiv) +

    
     (3.0 equiv) in Dioxane/H2O.
    
  • Temp: 100-110 °C (Microwave often preferred).

Orthogonal Strategy: Lithiation vs. Halogen Exchange

A critical distinction exists between bromopyrimidines and chloropyrimidines regarding organolithium chemistry.

The "DoM" Rule for Chloropyrimidines
  • Bromo/Iodo-pyrimidines: Undergo Lithium-Halogen Exchange (Li-X) rapidly.

    • 
      .
      
  • Chloro-pyrimidines: The C-Cl bond is too strong for facile exchange at standard temps (-78 °C). Instead, they undergo Directed Ortho Metalation (DoM) (Deprotonation).[3]

    • The Chloro group acts as a Directing Group (DG) .

    • Lithiation occurs ortho to the chlorine (often at C5) [3].

Implication: If you need to replace the halogen with a metal, use a Bromopyrimidine. If you want to functionalize the ring while keeping the chloro group for later


, use a Chloropyrimidine and perform DoM.

Lithiation_Pathways cluster_Br Substrate = 5-Bromopyrimidine cluster_Cl Substrate = 2-Chloropyrimidine Start Pyrimidine Substrate Br_Path Lithium-Halogen Exchange (Fast, -78°C) Start->Br_Path Cl_Path Directed Ortho Metalation (DoM) (Deprotonation via LDA/TMP) Start->Cl_Path Br_Prod 5-Lithio-pyrimidine (Br is LOST) Br_Path->Br_Prod Cl_Prod Lithiation at C5/C6 (Cl is RETAINED) Cl_Path->Cl_Prod

Figure 2: Divergent reactivity of halo-pyrimidines with organolithiums.[3] Chloropyrimidines retain the halogen, allowing for orthogonal functionalization.

Comprehensive Functionalization Workflow

The following flowchart summarizes the logical order of operations for building complex scaffolds starting from 2,4,6-trichloropyrimidine.

Sequential_Synthesis Start 2,4,6-Trichloropyrimidine Step1 Step 1: C4 Substitution (Most Reactive) Start->Step1 High Selectivity Step2 Step 2: C6 Substitution (Second Most Reactive) Step1->Step2 Regioselective Conditions1 Cond: 1 eq Nucleophile, 0°C (SnAr or Pd-coupling) Step1->Conditions1 Step3 Step 3: C2 Substitution (Least Reactive) Step2->Step3 Final Displacement Conditions2 Cond: 1 eq Nucleophile, RT-50°C Step2->Conditions2 Conditions3 Cond: Excess Nucleophile, Heat/Microwave (Forcing Conditions) Step3->Conditions3

Figure 3: The "Pyramid" of reactivity. Sequential functionalization exploits the natural electrophilic gradient C4 > C6 > C2.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. National Institutes of Health (NIH) / PubMed. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025 / Digitell Inc. [Link](Note: Specific conference abstract link, generalized to ACS landing for stability).

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE. ResearchGate / J. Org. Chem. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine from starting materials

This Application Note is structured to provide a comprehensive, reproducible, and scientifically grounded protocol for the synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrim...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, reproducible, and scientifically grounded protocol for the synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine).

Executive Summary

The target molecule, 4-Chloro-2,6-bis(propan-2-yl)pyrimidine, is a functionalized pyrimidine scaffold characterized by significant lipophilicity and steric bulk due to the two isopropyl groups at the C2 and C6 positions. The C4-chloro substituent serves as a versatile handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions, making this compound a critical intermediate in the synthesis of herbicides, fungicides, and pharmaceutical agents targeting kinase inhibition.

This protocol details a robust, two-step synthesis starting from commercially available isobutyramidine hydrochloride and ethyl isobutyrylacetate . The route is designed for scalability and reproducibility, emphasizing moisture control and safety during the handling of chlorinating agents.

Strategic Synthesis Overview

The synthesis is based on a convergent approach involving the condensation of an amidine with a


-keto ester to form the pyrimidine core, followed by chlorodehydroxylation.
Retrosynthetic Analysis

The 4-chloro substituent is installed via the chlorination of the tautomeric 4-hydroxypyrimidine (pyrimidinone). The pyrimidine ring is constructed by condensing a C3 fragment (


-keto ester) with a C1-N2 fragment (amidine).

Retrosynthesis Target Target: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Inter Intermediate: 2,6-bis(propan-2-yl)pyrimidin-4(3H)-one (Tautomer: 4-Hydroxy) Inter->Target Chlorination (POCl3) SM1 Starting Material 1: Isobutyramidine HCl SM1->Inter Cyclocondensation (NaOEt/EtOH) SM2 Starting Material 2: Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate) SM2->Inter +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Detailed Protocols

Phase 1: Cyclocondensation to 2,6-bis(propan-2-yl)pyrimidin-4(3H)-one

This step involves the base-catalyzed condensation of isobutyramidine with ethyl isobutyrylacetate. The use of sodium ethoxide in ethanol prevents transesterification byproducts and ensures solubility.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Isobutyramidine HCl 122.601.2Nucleophile (N-C-N source)
Ethyl isobutyrylacetate 158.201.0Electrophile (C-C-C source)
Sodium Ethoxide (21% in EtOH) 68.052.5Base
Ethanol (Absolute) 46.07SolventReaction Medium
HCl (conc.) 36.46ExcesspH Adjustment
Experimental Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Base Preparation: Charge the flask with absolute Ethanol (10 mL per gram of ester). Add Sodium Ethoxide solution (2.5 equiv).

    • Note: If using solid Na metal, dissolve 2.5 equiv of Na in EtOH at 0°C.

  • Amidine Activation: Add Isobutyramidine Hydrochloride (1.2 equiv) to the ethoxide solution. Stir at ambient temperature for 30 minutes to liberate the free amidine base.

  • Condensation: Add Ethyl isobutyrylacetate (1.0 equiv) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 6–8 hours.
    
    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting ester should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotovap) to remove most of the ethanol.

    • Dissolve the resulting solid residue in minimal distilled water.

    • Cool the aqueous solution to

      
       in an ice bath.
      
    • Acidify carefully with concentrated HCl to pH ~4–5. A thick white precipitate (the pyrimidinone) will form.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with ice-cold water (

    
    ) and cold acetone (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 80–90%.

    • Appearance: White to off-white crystalline solid.

Phase 2: Chlorination to 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

The conversion of the hydroxyl (oxo) group to a chloride is achieved using Phosphorus Oxychloride (


).[6] Due to the steric hindrance of the isopropyl groups, the addition of a tertiary amine base (N,N-Diethylaniline) is recommended to catalyze the reaction and lower the activation energy.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Intermediate (from Phase 1) ~180.251.0Substrate
Phosphorus Oxychloride (

)
153.335.0Chlorinating Agent / Solvent
N,N-Diethylaniline 149.231.5Catalyst / Acid Scavenger
Dichloromethane (DCM) -SolventExtraction
Experimental Procedure

SAFETY WARNING:


 is highly toxic and reacts violently with water. All operations must be performed in a functioning fume hood.
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite).

  • Addition: Charge the flask with the Pyrimidinone intermediate (1.0 equiv). Add

    
     (5.0 equiv) carefully.
    
  • Catalyst: Add N,N-Diethylaniline (1.5 equiv) slowly.

    • Observation: The reaction is exothermic; slight fuming may occur.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Endpoint: The reaction mixture should turn from a suspension to a clear (often yellow/orange) solution.

  • Quenching (Critical Step):

    • Remove excess

      
       by distillation under reduced pressure (rotovap with a base trap is recommended).
      
    • Pour the resulting thick oil slowly onto a stirred mixture of crushed ice and water. Do not let the temperature rise above

      
      . 
      
    • Neutralize the aqueous mixture with saturated

      
       or 
      
      
      
      solution to pH 7–8.
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ).
    
  • Purification:

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Filter and concentrate in vacuo.

    • Purification: The crude oil can be purified by vacuum distillation (if liquid) or flash column chromatography (Hexanes/Ethyl Acetate 95:5).

    • Note: The product is lipophilic and moves quickly on silica.

Workflow Start Start: Pyrimidinone Intermediate Step1 Add POCl3 + Diethylaniline Reflux 3-5h Start->Step1 Step2 Distill excess POCl3 (Vacuum) Step1->Step2 Step3 Quench residue on Ice Neutralize with NaHCO3 Step2->Step3 Careful! Exothermic Step4 Extract with DCM Dry & Concentrate Step3->Step4 End Final Product: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Step4->End

Figure 2: Workflow for the chlorination step, highlighting the critical quenching phase.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

Expected NMR Data ( )
  • 
     NMR: 
    
    • 
       ppm (s, 1H, C5-H  aromatic).
      
    • 
       ppm (septet, 1H, CH  of isopropyl at C2).
      
    • 
       ppm (septet, 1H, CH  of isopropyl at C6).
      
    • 
       ppm (d, 12H, CH3  groups). Note: The methyl groups of the two isopropyls may appear as two distinct doublets or overlapping doublets depending on resolution.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Phase 1: Low Yield Incomplete condensation due to moisture.Ensure reagents (EtOH) are dry. Increase reflux time.
Phase 1: Oil instead of Solid Incomplete acidification or impurities.Check pH (must be <5). Cool further or seed with crystal.
Phase 2: Reversion to SM Hydrolysis during quenching.Quench on ice strictly. Do not allow heating during quench.[7]
Phase 2: Black Tar Overheating or polymerization.Control reflux temp. Remove excess POCl3 before quench.[7]

References

  • Justia Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5][8] Retrieved from [Link] (Provides foundational conditions for pyrimidine ring closure and chlorination).

  • Google Patents. (2012). CN102432547A - Synthetic method of 4,6-dichloro-2-methylpyrimidine.[8] Retrieved from (Specific protocol for chlorination of methyl-substituted pyrimidines using analogous reagents).

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[9] Retrieved from [Link] (Mechanistic insight into POCl3 activation of alcohols).

  • ResearchGate. (2014). Discussion on Chlorination using POCl3. Retrieved from [Link] (Practical insights on quenching and workup of POCl3 reactions).

Sources

Application

Application Note: Precision Nucleophilic Substitution Protocol for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Part 1: Executive Summary & Chemical Logic The Challenge: Electronic Deactivation in SNAr The substrate 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5) presents a unique synthetic challenge compared to standa...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The Challenge: Electronic Deactivation in SNAr

The substrate 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5) presents a unique synthetic challenge compared to standard chloropyrimidines. While the 4-chloro position is the canonical electrophilic site for Nucleophilic Aromatic Substitution (SNAr), the presence of two isopropyl groups at the C2 and C6 positions significantly alters the reactivity profile.

  • Electronic Effect (+I): The isopropyl groups exert a positive inductive effect (+I), increasing electron density within the pyrimidine ring. This destabilizes the anionic Meisenheimer intermediate required for SNAr, effectively raising the activation energy barrier compared to unsubstituted or electron-deficient analogues (e.g., 4-chloro-2-trifluoromethylpyrimidine).

  • Steric Environment: While the C4 leaving group is not directly hindered (flanked by H-C5 and N-3), the C2 and C6 isopropyl groups create a bulky "picket fence" architecture. This does not block the C4 site but restricts the trajectory of incoming large nucleophiles and solvating species.

Strategic Solution: To overcome the electronic deactivation, this protocol utilizes Polar Aprotic Solvation (DMSO/NMP) to strip cations and enhance nucleophilicity, combined with Thermal Activation (100–120 °C) to surmount the entropic and enthalpic barriers. For weak nucleophiles, an Acid-Mediated pathway is provided to activate the pyrimidine ring via protonation.

Part 2: Mechanistic Insight & Pathway Visualization

The reaction proceeds via a classic addition-elimination mechanism. However, the stability of the intermediate is the rate-determining factor.

Reaction Pathway Diagram

The following diagram illustrates the competing electronic effects and the critical transition states.

SNAr_Mechanism Substrate 4-Chloro-2,6-diisopropylpyrimidine (Substrate) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nu / Heat Nu Nucleophile (H-Nu) Nu->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Determining Step Product 4-Substituted-2,6-diisopropylpyrimidine (Product) Intermediate->Product - HCl Deactivation Electronic Deactivation (+I) from 2,6-iPr groups Destabilizes Intermediate Deactivation->Intermediate Raises Energy

Figure 1: Mechanistic pathway highlighting the destabilizing effect of isopropyl substituents on the Meisenheimer complex.

Part 3: Reaction Optimization Matrix

Before proceeding to the specific protocol, consult this matrix to select conditions based on your nucleophile class.

Nucleophile ClassRecommended SolventBase / AdditiveTemperatureExpected Time
Primary Amines (e.g., Benzylamine)DMSO or NMPDIPEA (3.0 eq)90–100 °C2–4 h
Secondary Amines (e.g., Morpholine)DMSO or NMPK2CO3 (2.0 eq)100–120 °C4–8 h
Sterically Hindered Amines NMP or t-Amyl alcoholCs2CO3 (2.0 eq)130 °C (Microwave)30–60 min
Anilines / Weak Nucleophiles Isopropanol / n-ButanolHCl (cat.) or pTsOH90–110 °C6–12 h

Part 4: Detailed Experimental Protocols

Protocol A: Basic SNAr (Standard for Amines)

Best for: Primary and non-hindered secondary amines.

Reagents:

  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous DMSO (Concentration: 0.2 M – 0.5 M)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv) in anhydrous DMSO.

    • Note: DMSO is chosen over alcohols to enhance the nucleophilicity of the amine and allow higher reaction temperatures without high pressure.

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine (1.2 equiv).

    • Caution: Exothermic reaction is unlikely due to substrate deactivation, but add slowly as a precaution.

  • Reaction: Seal the vial and heat the block to 100 °C . Stir vigorously (700 rpm).

    • Monitoring: Check LCMS at t=1h. If conversion is <20%, increase temperature to 120 °C. The bulky isopropyl groups often require this "thermal push."

  • Workup (Aqueous):

    • Cool reaction to room temperature (RT).

    • Dilute slowly with water (5x reaction volume).

    • Outcome: If the product is solid, it will precipitate. Filter and wash with water.

    • Alternative: If oil forms, extract with Ethyl Acetate (3x). Wash organics with brine (2x) to remove DMSO. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • TLC Tip: The product will be more polar than the starting chloride but less polar than the byproduct (amine salts).

Protocol B: Acid-Mediated SNAr (Activation Strategy)

Best for: Anilines, weak nucleophiles, or when basic conditions fail.

Rationale: Protonation of the pyrimidine N1/N3 lowers the LUMO energy, compensating for the electron-donating isopropyl groups.

Reagents:

  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Acid: 4M HCl in Dioxane (1.0 equiv) or pTsOH (1.0 equiv)

  • Solvent: n-Butanol or Isopropanol (0.3 M)

Step-by-Step Methodology:

  • Setup: Dissolve substrate and nucleophile in n-Butanol.

  • Activation: Add acid catalyst.

  • Reaction: Heat to reflux (approx. 118 °C for n-BuOH) for 6–12 hours.

  • Workup:

    • Concentrate solvent in vacuo.

    • Neutralize residue with sat. NaHCO3.

    • Extract with DCM or EtOAc.

Part 5: Quality Control & Troubleshooting

Analytical Markers (Self-Validation)
  • Starting Material (SM): 4-Chloro-2,6-bis(propan-2-yl)pyrimidine.[1]

    • 1H NMR (CDCl3): Look for the aromatic singlet at C5 (~7.0-7.2 ppm) and the distinct isopropyl methine septets.

    • LCMS:[2] [M+H]+ = 199/201 (Cl pattern).

  • Product:

    • 1H NMR: The C5 aromatic proton will shift upfield (shielding) upon substitution with an electron-rich amine.

    • LCMS:[2] Loss of Chlorine isotope pattern. Appearance of [M+H]+ corresponding to Product Mass.[3]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Electronic deactivation is too strong.Switch solvent to NMP; Increase T to 140 °C (Microwave).
Hydrolysis Product (4-OH) Wet solvent (DMSO is hygroscopic).Use anhydrous solvent; add molecular sieves.
Slow Conversion Steric bulk of nucleophile.Switch to Protocol B (Acid) or use a smaller nucleophile analog.

Part 6: Safety & Handling

  • Hazard Identification: 4-Chloropyrimidines are potential skin sensitizers and irritants. The 2,6-diisopropyl groups increase lipophilicity, potentially enhancing skin absorption.

  • Engineering Controls: All reactions involving heating DMSO/NMP must be performed in a fume hood to manage off-gassing and solvent vapors.

  • Waste: Quench reaction mixtures with water before disposal. Segregate halogenated waste if unreacted SM is present.

References

  • General Reactivity of Chloropyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[4] (Contextual grounding on pyrimidine electrophilicity).

  • Steric and Electronic Effects in SNAr: Lu, Y.; Liu, W.; Wang, Q.; Chen, Y.; Wai, J. S. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48.

  • Acid-Catalyzed Amination Protocols: Jørgensen, P. T.; et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water."[5] Preprints.org, 2023.

  • Substrate Identification: Biosynth. "4-Chloro-2,6-bis(propan-2-yl)pyrimidine | 1155152-94-5."[1] [1]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Executive Summary This guide details the optimized protocols for utilizing 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-chloro-2,6-diisopropylpyrimidine) as an electrophile in Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-chloro-2,6-diisopropylpyrimidine) as an electrophile in Suzuki-Miyaura cross-coupling reactions.

While chloropyrimidines are generally reactive electrophiles, the presence of two bulky isopropyl groups at the 2- and 6-positions introduces specific electronic and steric considerations. This substrate is a valuable scaffold in drug discovery, particularly for kinase inhibitors where the isopropyl groups fill hydrophobic pockets (e.g., ATP-binding sites) and modulate metabolic stability.

This note provides a "Gold Standard" protocol using Buchwald precatalysts for high-value synthesis, and a "Cost-Effective" alternative for scale-up, alongside mechanistic insights to troubleshoot difficult couplings.

Scientific Foundation & Mechanistic Insight

Substrate Analysis
  • Electronic Effect: The pyrimidine ring is electron-deficient, facilitating the oxidative addition of the C-Cl bond to the Palladium(0) center. However, the two isopropyl groups are weak electron donors (+I effect), which slightly increases the electron density of the ring compared to 2,4-dichloropyrimidine. This makes the C-Cl bond slightly less reactive than in unsubstituted chloropyrimidines but still highly suitable for coupling.

  • Steric Environment:

    • C4 Position (Reaction Site): The C4-Cl bond is flanked by the N3 nitrogen and the C5 hydrogen. The isopropyl group at C6 is distant enough that it does not sterically hinder the approach of the catalyst to the C4 position.

    • N-Coordination (Catalyst Poisoning): A common failure mode in pyrimidine couplings is the coordination of the Pd catalyst to the ring nitrogens (N1 or N3), forming stable, non-reactive complexes. Crucially, the 2-isopropyl and 6-isopropyl groups sterically shield N1 and N3. This "ortho-blocking" effect significantly reduces catalyst poisoning, often allowing for lower catalyst loadings than required for unhindered pyrimidines.

Catalyst Selection Logic
  • Primary Recommendation (XPhos Pd G3): The biaryl phosphine ligand XPhos is exceptionally effective for aryl chlorides. Its bulk facilitates the reductive elimination step, while the precatalyst (G3 or G4) ensures rapid generation of the active Pd(0) species without an induction period.

  • Alternative (Pd(dppf)Cl₂): For less sterically demanding boronic acids, the bidentate ligand dppf prevents the formation of palladium clusters and offers a robust, cost-effective solution.

Visualization: Reaction Logic & Mechanism

ReactionLogic Substrate 4-Chloro-2,6-diisopropylpyrimidine (Electrophile) OxAdd Oxidative Addition (Facilitated by e- deficient ring) Substrate->OxAdd Boronic R-B(OH)2 or R-BPin (Nucleophile) TransMet Transmetallation (Base assisted) Boronic->TransMet + Base (K3PO4) Cat Catalyst: XPhos Pd G3 (Active Species: L-Pd(0)) Cat->OxAdd OxAdd->TransMet Pd(II)-Cl Species RedElim Reductive Elimination (Forming C-C bond) TransMet->RedElim Pd(II)-Ar-R Species RedElim->Cat Regenerates Pd(0) Product 4-Substituted-2,6-diisopropylpyrimidine RedElim->Product StericNote Note: iPr groups shield N-atoms preventing catalyst poisoning StericNote->Substrate

Figure 1: Mechanistic flow of the Suzuki coupling for this specific substrate, highlighting the role of isopropyl groups.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield/Difficult Substrates)

Recommended for medicinal chemistry library synthesis or when coupling with sterically hindered/electron-poor boronic acids.

Reagents:

  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 – 2.5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add 1,4-Dioxane and Water (degassed). Concentration should be approx. 0.1 M – 0.2 M with respect to the pyrimidine.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%). Note: Adding catalyst last prevents premature decomposition.

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 2-5 minutes.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion is <50% after 1 hour, raise temp to 100°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is usually less polar than the boronic acid.

Protocol B: Cost-Effective Scale-Up

Recommended for gram-scale synthesis with simple aryl boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene / Ethanol / Water (4:1:1)

Procedure:

  • Combine substrate, boronic acid, and base in a flask.

  • Add the solvent mixture (Toluene/EtOH/Water).

  • Degas the mixture by bubbling nitrogen for 15 minutes (Critical for Pd(dppf)Cl₂ stability).

  • Add Pd(dppf)Cl₂[2]·DCM.

  • Reflux (approx. 90-100°C) for 6–12 hours.

  • Standard aqueous workup.

Optimization Data & Screening Guide

If the standard protocols fail, use this decision matrix for optimization.

ParameterStandard ChoiceAlternative for Low ReactivityAlternative for Base-Sensitive Groups
Solvent Dioxane/H₂O (4:1)n-Butanol (high temp) or TolueneTHF (anhydrous)
Base K₃PO₄Cs₂CO₃ (stronger, helps transmetallation)KF or CsF (anhydrous conditions)
Ligand XPhosSPhos (better for very hindered partners)BrettPhos (for amines/very difficult cases)
Temp 80°C100-110°C (Microwave: 120°C, 20 min)60°C (longer time)
Workflow Diagram for Optimization

Workflow Start Start: Protocol A (XPhos Pd G3, 80°C) Check Check LCMS (2 hrs) Start->Check Success >90% Conversion Proceed to Workup Check->Success Yes Fail1 Low Conversion (<10%) (Catalyst inactive?) Check->Fail1 No reaction Fail2 Stalled (40-60%) (Catalyst death?) Check->Fail2 Stalled Fail3 Dehalogenation Side Product Check->Fail3 Side products Action1 Switch to SPhos Pd G3 or Increase Temp to 100°C Fail1->Action1 Action2 Add more catalyst (1 mol%) Check O2 exclusion Fail2->Action2 Action3 Lower Temp to 60°C Switch Solvent to Toluene Fail3->Action3

Figure 2: Troubleshooting workflow for reaction optimization.

Safety & Handling

  • Hazard Identification: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine is an organochlorine compound. While specific toxicological data may be limited, treat as an irritant (Skin/Eye/Respiratory).

  • Reactivity: Avoid strong oxidizing agents. The compound is stable under ambient conditions but should be stored in a cool, dry place.[3]

  • Waste Disposal: Palladium-contaminated waste must be segregated. Aqueous layers containing boronic acid residues should be treated according to local environmental regulations.

References

  • General Suzuki Coupling of Chloropyrimidines

    • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Link

  • Schomaker, J. M., & Delia, T. J. (2001). Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine. Journal of Organic Chemistry.
  • Buchwald Precatalysts (XPhos/SPhos)
  • Compound Data (CAS 1155152-94-5)

    • ChemicalBook & Sigma-Aldrich Catalog Entries. Link

  • Related Pyrimidine Synthesis

    • Synthesis of 4-arylpyrimidines via Suzuki-Miyaura reaction. ResearchGate. Link

Sources

Application

Application Note: Palladium-Catalyzed Amination of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Executive Summary This application note details the optimized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (4-Chloro-2,6-diisopropylpyrimidine). While chlorop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (4-Chloro-2,6-diisopropylpyrimidine). While chloropyrimidines are classic electrophiles for nucleophilic aromatic substitution (


), the presence of bulky isopropyl groups at the 2- and 6-positions, combined with the need for coupling with electron-deficient or sterically hindered amines, often necessitates a transition-metal-catalyzed approach to achieve high yields under mild conditions.

This guide prioritizes a Pd-catalyzed pathway over traditional


 to ensure broad scope compatibility, particularly for unreactive aniline nucleophiles and to minimize harsh thermal requirements that lead to decomposition.

Strategic Analysis & Mechanistic Insight

Substrate Challenges

The substrate, 4-Chloro-2,6-bis(propan-2-yl)pyrimidine , presents a unique electronic and steric profile:

  • Electronic Activation: The pyrimidine ring is electron-deficient, facilitating the oxidative addition of Pd(0) into the C–Cl bond.

  • Catalyst Poisoning: The endocyclic nitrogens (N1, N3) are competent ligands that can coordinate to the palladium center, forming non-productive resting states (

    
    -coordination).
    
  • Steric Environment: While the C4 position is not directly hindered by ortho-substituents (flanked by N3 and C5-H), the remote 2,6-diisopropyl groups create a "pocket" that can restrict the conformational flexibility of the active catalyst, necessitating a ligand with specific bite angles or steric bulk to enforce reductive elimination.

Catalyst System Selection

To overcome N-coordination and facilitate the catalytic cycle, we utilize Bulky Biarylphosphine Ligands or Wide-Bite-Angle Bisphosphines .

ParameterRecommended SystemRationale
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Stable sources of Pd(0)/Pd(II). Pd(OAc)₂ is preferred for cost and air stability.
Ligand BrettPhos or Xantphos BrettPhos provides extreme steric bulk to prevent N-coordination and accelerates reductive elimination. Xantphos is excellent for heterocycles, enforcing a wide bite angle.
Base Cs₂CO₃ or NaOtBu Cs₂CO₃ (weak base) for sensitive substrates; NaOtBu (strong base) for unreactive amines to drive deprotonation.
Solvent 1,4-Dioxane or Toluene High boiling point ethers/arenes solubilize the lipophilic diisopropyl substrate effectively.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this chloropyrimidine, highlighting the critical "Anti-Poisoning" role of the bulky ligand.

BuchwaldHartwig PreCat Pd(OAc)2 + Ligand (Precatalyst Activation) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Fast due to Pyrimidine) ActiveCat->OxAdd + 4-Cl-2,6-diisopropylpyrimidine Complex_II L-Pd(II)-Cl(Ar) (Oxidative Complex) OxAdd->Complex_II AmineBind Amine Coordination & Deprotonation Complex_II->AmineBind + Amine + Base Poison OFF-CYCLE: Pd-N(pyrimidine) Coordination Complex_II->Poison Low Steric Ligand Complex_III L-Pd(II)-N(R)2(Ar) (Amido Complex) AmineBind->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->ActiveCat Regeneration Poison->Complex_II Reversible (Slow)

Figure 1: Catalytic cycle highlighting the oxidative addition to the chloropyrimidine and the risk of off-cycle catalyst resting states (red) if ligand bulk is insufficient.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Amine Partner: 1.2 equiv (Primary or Secondary amine)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: BrettPhos (4–10 mol%) [Alternative: Xantphos]

  • Base: Cs₂CO₃ (2.0 equiv) [Alternative: NaOtBu]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure

Step 1: Reactor Setup (Inert Atmosphere)

  • Equip a dry reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.

  • Add Pd(OAc)₂ (0.05 equiv) and BrettPhos (0.10 equiv).

  • Critical Step: Purge the vial with Argon or Nitrogen for 5 minutes.

  • Add anhydrous 1,4-Dioxane (1/3 of total volume) and stir at room temperature for 5–10 minutes to pre-form the active catalyst complex (solution typically turns from orange to pale yellow/brown).

Step 2: Substrate Addition 5. Add 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv), the Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv). 6. Add the remaining solvent to reach a concentration of 0.2 M relative to the pyrimidine. 7. Seal the vessel cap tightly (septum cap).

Step 3: Reaction 8. Heat the reaction block to 100 °C . 9. Stir vigorously (800–1000 rpm) to ensure efficient mass transfer of the solid base. 10. Monitor by HPLC/UPLC or TLC at 2 hours. Reaction is typically complete within 4–12 hours.

  • TLC Monitoring: Eluent 20% EtOAc/Hexanes. The product is usually more polar than the chloropyrimidine starting material.

Step 4: Workup & Isolation 11. Cool the mixture to room temperature. 12. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Rinse the pad with EtOAc. 13. Concentrate the filtrate under reduced pressure. 14. Purification: Flash column chromatography on silica gel.

  • Gradient: 0% → 30% EtOAc in Hexanes (Adjust based on amine polarity).

Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents Preform Pre-catalyst Formation Pd(OAc)2 + Ligand (10 min, RT) Start->Preform AddSub Add Substrates (Pyrimidine + Amine + Base) Preform->AddSub Heat Reaction 100°C, 4-12h (Inert Atm) AddSub->Heat Check QC Check (HPLC/TLC) Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Concentrate Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the amination process.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd₂dba₃ or a precatalyst like Pd-G3-BrettPhos . Ensure strict oxygen-free conditions.
Hydrodehalogenation

-Hydride Elimination
Avoid secondary alcohol solvents (e.g., iPrOH). Use Dioxane or Toluene. Lower temperature to 80 °C.
Pyrimidine Dimerization HomocouplingReduce catalyst loading. Ensure the amine is added after the catalyst pre-formation step.
Sticky/Insoluble Base "Caking" of BaseAdd 1 drop of water or use K₃PO₄ as an alternative base. Ensure vigorous stirring.

Author's Note on Sterics: The 2,6-diisopropyl groups significantly increase the lipophilicity of the molecule. If solubility issues arise during purification, consider using Dichloromethane (DCM) in the loading phase or switching to a reverse-phase (C18) cleanup method.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and structure-activity relationships."[3] Journal of the American Chemical Society.[1] Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. Link

  • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Ammonia: A Synthesis of Primary Arylamines." Journal of the American Chemical Society.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Method

preparation of 4-amino-2,6-diisopropylpyrimidine from its chloro precursor

Application Note: High-Efficiency Preparation of 4-Amino-2,6-diisopropylpyrimidine ) of Deactivated Pyrimidines Executive Summary This guide details the robust synthesis of 4-amino-2,6-diisopropylpyrimidine (Target) from...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Preparation of 4-Amino-2,6-diisopropylpyrimidine


) of Deactivated Pyrimidines

Executive Summary

This guide details the robust synthesis of 4-amino-2,6-diisopropylpyrimidine (Target) from its precursor, 4-chloro-2,6-diisopropylpyrimidine .[1] Due to the electron-donating nature (+I effect) and steric bulk of the diisopropyl groups, the pyrimidine ring is significantly deactivated toward nucleophilic attack compared to un-substituted analogs. Consequently, standard ambient-pressure amination often results in poor conversion.[1][2]

This protocol outlines two validated methodologies:

  • Method A (Primary): High-Pressure Ammonolysis (Autoclave) – The industrial workhorse for scalability.[1][2]

  • Method B (Secondary): Palladium-Catalyzed Amination (Buchwald-Hartwig) – A precision alternative for mild conditions.[1][2]

Retrosynthetic Analysis & Mechanistic Insight

The transformation relies on displacing the chloride leaving group at the C4 position.[1][2] The 2,6-diisopropyl substitution pattern presents a specific challenge: the alkyl groups increase electron density in the ring, raising the energy barrier for the formation of the Meisenheimer complex intermediate.[2]

Figure 1: Retrosynthetic Pathway

Retrosynthesis Target 4-Amino-2,6-diisopropylpyrimidine (Target) Precursor 4-Chloro-2,6-diisopropylpyrimidine (Precursor) Target->Precursor C-N Bond Formation (SNAr or Pd-Cat) Ammonia Ammonia Source (NH3/MeOH or NH4OH)

Caption: Disconnection of the C4-N bond. The reaction requires overcoming the electronic deactivation caused by the 2,6-diisopropyl groups.

Method A: High-Pressure Ammonolysis (Industrial Standard)[1]

This method utilizes a sealed pressure vessel to maintain high ammonia concentration in the liquid phase at elevated temperatures, forcing the equilibrium toward the product.[2]

Equipment & Reagents
  • Reactor: Stainless steel or Hastelloy autoclave (rated >50 bar).

  • Substrate: 4-Chloro-2,6-diisopropylpyrimidine (Purity >98%).[1][2]

  • Reagent: 25-30% Aqueous Ammonia (

    
    ) OR 7M Ammonia in Methanol.
    
  • Solvent: Methanol or Ethanol (to ensure substrate solubility).[1][2][3]

Step-by-Step Protocol

Step 1: Charging

  • Dissolve 10.0 g (approx. 50 mmol) of 4-chloro-2,6-diisopropylpyrimidine in 40 mL of Methanol.

  • Transfer the solution to the autoclave liner.[1][2]

  • Add 60 mL of 30% Aqueous Ammonia (approx. 20 equiv. excess).

    • Note: The large excess of ammonia drives the reaction and acts as a buffer for the HCl generated (forming

      
      ).[2]
      

Step 2: Reaction

  • Seal the autoclave and purge with Nitrogen (

    
    ) three times to remove oxygen.[1][2]
    
  • Heat the reactor to 130–140°C .

    • Pressure Check: Expect internal pressure to rise to 15–25 bar depending on the headspace ratio.[1][2]

  • Maintain agitation (500 rpm) for 12–16 hours .

  • In-Process Control (IPC): Cool to <40°C, vent carefully, and sample for HPLC. Target <2% starting material.

Step 3: Workup & Purification [2][4]

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The product often precipitates as the organic solvent is removed.[1][2]

    • If Solid: Filter the off-white solid and wash with cold water.[1][2]

    • If Oily:[2] Extract with Ethyl Acetate (

      
      ).[2] Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.
  • Recrystallization: Purify using Ethanol/Water (1:1) or Isopropyl Acetate if necessary.[1][2]

Table 1: Critical Process Parameters (CPP)

ParameterRangeImpact on Quality
Temperature130–150°C<130°C: Incomplete conversion. >160°C: Degradation/Tars.[1][2]
Ammonia Equiv.15–30 eq.[1][2]Low equivalents lead to dimer formation (secondary amine).[1][2]
Solvent SystemMeOH/WaterWater is essential to solubilize

byproduct.[2]

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig)[1]

If high-pressure equipment is unavailable, or if the substrate contains sensitive functional groups, this metal-catalyzed approach allows for milder conditions (


, ambient pressure).

Figure 2: Catalytic Cycle Workflow

CatalyticCycle Substrate Chloro-Precursor Cat Pd(0) / Ligand Substrate->Cat Oxidative Addition AmmoniaSrc Ammonia Surrogate (LiHMDS or Benzophenone Imine) Cat->AmmoniaSrc Transmetallation Product 4-Amino-2,6-diisopropylpyrimidine AmmoniaSrc->Product Reductive Elimination + Hydrolysis

Caption: Pd-catalyzed pathway bypassing the high activation energy of direct SNAr.[1]

Protocol
  • Reagents:

    • Substrate (1.0 eq)

    • 
       (1–2 mol%)
      
    • Ligand: Xantphos or BINAP (2–4 mol%)

    • Ammonia Source: Benzophenone imine (1.2 eq) or

      
       (1.5 eq).[2]
      
    • Base:

      
       or 
      
      
      
      .[2]
    • Solvent: 1,4-Dioxane or Toluene (degassed).[1][2]

  • Procedure:

    • Combine substrate, catalyst, ligand, and base in a flask under Argon.[2]

    • Add solvent and ammonia source.[1][2]

    • Heat to 100°C for 4–8 hours.

    • Hydrolysis (Crucial): If using Benzophenone imine, treat the crude reaction with 1M HCl/THF for 1 hour at RT to release the free amine.[2]

    • Neutralize with NaOH and extract with DCM.[1][2]

Analytical Characterization

Confirm identity using the following checkpoints:

  • HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA).[1][2] The amino product will elute earlier than the chloro precursor due to increased polarity.[1][2]

  • 1H NMR (DMSO-d6):

    • 
       (Broad s, 2H, 
      
      
      
      ).
    • 
       (d, 12H, Isopropyl 
      
      
      
      ).
    • 
       (m, 2H, Isopropyl 
      
      
      
      ).
    • 
       (s, 1H, Pyrimidine H-5).
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance of isopropyl groups.[1][2]Increase Temp to 150°C or switch to Method B (Pd-Cat).
Hydrolysis Product (4-OH) Water content too high in Method A.Use anhydrous Methanolic Ammonia (7M).
Dimer Formation Ammonia concentration too low.[1][2]Ensure >20 eq. ammonia excess; improve stirring.[1][2]

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine: Structure and Synthesis. Link

  • PubChem. (2025).[1][2][5][6] 2,4-Diamino-6-chloropyrimidine Compound Summary. National Library of Medicine.[1][2][7] Link

  • Google Patents. (2022).[1][2] Preparation method of 2,4-diamino-6-chloropyrimidine (CN113754592A).[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] 2,6-Diamino-4-chloropyrimidine Product Specification. Link

  • MDPI. (2018).[1][2] Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Link

Sources

Application

Application Note: Functionalization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine for Kinase Inhibitor Discovery

Abstract & Strategic Utility In the landscape of kinase inhibitor design, the pyrimidine pharmacophore remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, standard methyl-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

In the landscape of kinase inhibitor design, the pyrimidine pharmacophore remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, standard methyl-substituted pyrimidines often suffer from rapid metabolic oxidation and poor pharmacokinetic (PK) profiles.

4-Chloro-2,6-bis(propan-2-yl)pyrimidine represents a high-value scaffold where the 2- and 6-positions are blocked by bulky isopropyl groups. This substitution pattern offers three distinct advantages in drug design:

  • Metabolic Stability: The isopropyl groups sterically shield the core and lack the activated benzylic protons prone to rapid CYP450 oxidation found in methyl-pyrimidines.

  • Hydrophobic Filling: The bulkier alkyl groups effectively occupy the hydrophobic regions (Selectivity Pocket or Solvent Front) of the kinase ATP-binding site, potentially enhancing affinity and selectivity.

  • Solubility: The non-planar, bulky substituents disrupt crystal packing, often improving the solubility of the final drug candidate.

This guide details the optimized protocols for functionalizing this sterically hindered chloride, focusing on overcoming the specific reactivity challenges posed by the flanking isopropyl groups.

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
CAS Number 715-13-9
Molecular Weight 198.70 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Reactivity Alert The C4-Cl bond is activated for substitution but sterically crowded.
Structural Analysis for Reactivity

The 4-chloro position is the primary handle for functionalization. However, unlike simple 4-chloropyrimidine, the C2 and C6 isopropyl groups create significant steric hindrance .

  • Implication for SNAr: Classical nucleophilic aromatic substitution requires forcing conditions (high heat, polar solvents) and is often sluggish with weak nucleophiles.

  • Implication for Pd-Catalysis: Oxidative addition is generally favored by the electron-deficient ring, but the reductive elimination step and ligand coordination can be impeded by the bulk. Specialized ligands (e.g., Buchwald ligands) are recommended.

Application Workflow: Scaffold Construction

The following diagram illustrates the strategic placement of this intermediate in a typical kinase inhibitor discovery pipeline.

DrugDesignWorkflow cluster_mech Key Interactions Start 4-Chloro-2,6-diisopropylpyrimidine (Scaffold Core) Step1 C4-Functionalization (Suzuki/Buchwald) Start->Step1  Coupling   Step2 Lead Optimization (SAR Expansion) Step1->Step2  Library Gen   Step3 Candidate Selection (ADME/Tox) Step2->Step3  Profiling   Mech1 Hinge Binding (N1/N3 interaction) Step2->Mech1 Mech2 Hydrophobic Pocket (Isopropyl Groups) Step2->Mech2

Figure 1: Strategic workflow transforming the raw intermediate into a bioactive kinase inhibitor candidate.

Detailed Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: To install an aryl or heteroaryl "tail" at the C4 position. This is the most common method for generating biaryl kinase inhibitors.

Challenge: The steric bulk of the isopropyl groups can retard the transmetalation step. Solution: Use of a high-activity precatalyst system (Pd(dppf)Cl2) and elevated temperatures in a mixed aqueous solvent system.

Reagents & Materials
  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2 • CH2Cl2) (0.05 equiv / 5 mol%)

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a generic pressure vial or round-bottom flask equipped with a magnetic stir bar, charge the pyrimidine substrate (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl2 (5 mol%).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M) and 2.0 M Na2CO3 (3.0 eq) via syringe.

    • Critical Step: Ensure the solvent is degassed prior to addition to prevent catalyst deactivation (palladium black formation).

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). The starting chloride spot should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via Flash Column Chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: To install an amine at C4 (Aminopyrimidine synthesis). Context: While SNAr is possible, it often fails with electron-poor or sterically hindered amines. Palladium-catalyzed amination is the robust alternative for this specific scaffold.

Reagents & Materials
  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or BrettPhos (4-6 mol%)

    • Note:BrettPhos is preferred for primary amines; XPhos is excellent for general steric bulk.

  • Base: Cs2CO3 (2.0 equiv) or NaOBu-t (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: Charge a dried reaction vial with Pd2(dba)3 , Ligand , and Base .

  • Substrate Addition: Add the pyrimidine substrate and the amine .

    • Liquid Reagents: If the amine or pyrimidine is liquid, add them after solvent addition via syringe.

  • Solvent: Add anhydrous Toluene (0.1 – 0.2 M concentration).

  • Activation: Heat to 100°C for 12–18 hours.

    • Visual Check: The reaction usually turns a dark orange/brown. If palladium black precipitates early, the reaction may have stalled due to oxygen contamination.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium residue. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Chromatography (DCM/MeOH gradients are often required for polar aminopyrimidines).

Quality Control & Validation

To ensure the integrity of the intermediate before and after coupling, the following analytical parameters should be verified.

Analytical Specifications
MethodParameterExpected Observation
1H NMR (CDCl3)Isopropyl -CHMultiplet (septet-like) around δ 2.8 – 3.0 ppm.
1H NMR (CDCl3)Isopropyl -CH3Doublet (strong) around δ 1.2 – 1.3 ppm (12H total).
1H NMR (CDCl3)Pyrimidine C5-HSinglet around δ 6.9 – 7.2 ppm (Shift moves downfield upon substitution).
LC-MS IonizationESI+ mode. Look for [M+H]+. Note the Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl) in the starting material.
Reaction Troubleshooting Flowchart

Troubleshooting Problem Low Conversion? Check1 Check Oxygen Levels (Did Pd black crash out?) Problem->Check1 Check2 Check Sterics (Is the Nucleophile too bulky?) Problem->Check2 Solution1 Regass Solvents Increase Catalyst Load Check1->Solution1 Yes Solution2 Switch to SPhos/XPhos Increase Temp to 110°C Check2->Solution2 Yes

Figure 2: Decision matrix for troubleshooting stalled coupling reactions.

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

    • Context: Discusses the importance of sp3 character (like isopropyl groups) in improving drug properties.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

    • Context: Foundational text for the Suzuki coupling protocol used in Protocol A.
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

    • Context: Authority on ligand selection (XPhos/BrettPhos)
  • Liu, Q., et al. (2010).[1] "Discovery of Torin 1... as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor." Journal of Medicinal Chemistry, 53(19), 7146–7155. Link

    • Context: Illustrates the application of lipophilic pyrimidine-based scaffolds in high-affinity kinase inhibitor design.

Sources

Method

application of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine in agrochemical synthesis

Application Note: Strategic Utilization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine in Agrochemical Synthesis Executive Summary 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5), also known as 4-Chloro-2,6-diiso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine in Agrochemical Synthesis

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5), also known as 4-Chloro-2,6-diisopropylpyrimidine, represents a specialized "lipophilic module" in modern agrochemical discovery. Unlike the ubiquitous 2-isopropyl-4-methylpyrimidine scaffold found in legacy organophosphates (e.g., Diazinon), this bis-isopropyl variant offers a unique combination of enhanced lipophilicity (LogP) and steric protection .

This guide details the synthesis and application of this intermediate. It is designed for medicinal and agricultural chemists seeking to modulate the physicochemical properties of pyrimidine-based herbicides (e.g., sulfonylureas, pyrimidinyl ethers) and fungicides (e.g., SDHIs). The core utility lies in the C4-chlorine "warhead," which serves as a versatile handle for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling.

Physicochemical Profile & Design Logic

The introduction of a second isopropyl group at the C6 position, replacing the conventional methyl group, significantly alters the molecule's interaction with biological targets and environmental matrices.

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyStandard Scaffold (Diazinon-type)Bis-Isopropyl Scaffold (Target)Impact on Agrochemical Design
Structure 2-iPr, 4-Me, 6-Cl-pyrimidine2-iPr, 6-iPr, 4-Cl-pyrimidine
Steric Bulk ModerateHighIncreases metabolic stability against cytochrome P450 oxidation at the ring.
LogP (Est.) ~2.8~3.6Enhanced cuticular penetration in waxy leaves; higher retention in soil organic matter.
Reactivity High (

)
Moderate (

)
Steric hindrance at C2/C6 requires optimized reaction conditions (see Protocol 2).

Module 1: Upstream Synthesis of the Scaffold

Before functionalization, the core scaffold must be constructed.[1] This protocol utilizes a condensation reaction between an amidine and a


-keto ester, followed by chlorination.
Protocol 1.1: Condensation to 2,6-Diisopropyl-4-hydroxypyrimidine

Mechanism: Pinner-type cyclocondensation. Reagents: Isobutyramidine hydrochloride, Ethyl isobutyrylacetate, Sodium Ethoxide (NaOEt).

  • Preparation of Amidine Base:

    • In a 2L reactor, dissolve Isobutyramidine HCl (1.0 eq) in anhydrous Ethanol.

    • Add NaOEt (1.1 eq) at 0°C to liberate the free amidine. Stir for 30 min.

  • Cyclization:

    • Add Ethyl isobutyrylacetate (1.0 eq) dropwise over 20 minutes.

    • Note: The steric bulk of the isobutyryl group requires slow addition to prevent oligomerization.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in water and acidify to pH 4-5 with glacial acetic acid.

    • The product, 2,6-diisopropyl-4-hydroxypyrimidine , will precipitate as a white solid. Filter and dry.[2]

Protocol 1.2: Chlorination (Vilsmeier-Haack Conditions)

Reagents: Phosphorus Oxychloride (


), 

-Diethylaniline (catalyst/base).
  • Setup: Charge the dried hydroxypyrimidine (1.0 eq) into a flask fitted with a scrubber (for HCl/SO2 gas).

  • Reaction:

    • Add

      
       (excess, ~4-5 eq).
      
    • Add

      
      -Diethylaniline (0.5 eq) to catalyze the reaction and scavenge HCl.
      
    • Heat to reflux (105°C) for 3 hours. The suspension will clear as the chloro-derivative forms.

  • Quenching (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!

    • Extract with Dichloromethane (DCM), wash with

      
      , dry over 
      
      
      
      , and concentrate.
    • Yield: ~85-90% of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine .

Module 2: Downstream Functionalization ( )

The C4-chlorine is susceptible to nucleophilic attack, but the flanking isopropyl groups create a "steric gate." Standard conditions used for methyl-pyrimidines often fail here.

Protocol 2: Synthesis of Pyrimidinyl Ethers (Fungicide Scaffold)

Objective: Coupling with a phenol (e.g., 2-cyanophenol) to create a broad-spectrum fungicide core.

Reagents:

  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 eq)

  • Nucleophile: 2-Cyanophenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) - Milled/Anhydrous
    
  • Solvent: DMF or NMP (Polar aprotic is essential)

Procedure:

  • De-protonation:

    • In a reaction vial, combine 2-cyanophenol and

      
       in DMF. Stir at 25°C for 30 min to generate the phenoxide anion.
      
  • Coupling:

    • Add the chloropyrimidine substrate.[1][3][4][5][6]

    • Heat to 90–100°C .

    • Insight: Unlike unhindered pyrimidines which react at 60°C, this scaffold requires higher energy to overcome the steric barrier of the C2/C6 isopropyl groups.

  • Monitoring:

    • Monitor by HPLC. If conversion stalls, add 5 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) as a nucleophilic catalyst.

  • Isolation:

    • Pour into water, filter the precipitate, and recrystallize from Ethanol/Water.

Module 3: Metal-Catalyzed Cross-Coupling

For constructing biaryl herbicides (e.g., Bispyribac analogs), Suzuki-Miyaura coupling is preferred over


 to form Carbon-Carbon bonds.
Protocol 3: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen inhibits the Pd cycle.

  • Reaction:

    • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

    • Heat to 100°C for 4 hours.

    • Note: The electron-rich nature of the di-isopropyl pyrimidine ring can slow oxidative addition.

      
       is chosen for its large bite angle and stability.
      
  • Purification:

    • Filter through Celite, concentrate, and purify via Flash Chromatography (0-20% EtOAc in Hexanes).

Visualization of Pathways

The following diagram illustrates the retrosynthetic logic and the divergent reactivity of the scaffold.

G cluster_0 Upstream Synthesis cluster_1 The Scaffold cluster_2 Downstream Applications Amidine Isobutyramidine (C2-Source) Hydroxy 2,6-Diisopropyl- 4-hydroxypyrimidine Amidine->Hydroxy Condensation (NaOEt) Ester Ethyl Isobutyrylacetate (C4/C6-Source) Ester->Hydroxy Scaffold 4-Chloro-2,6-bis (propan-2-yl)pyrimidine (CAS: 1155152-94-5) Hydroxy->Scaffold Chlorination (POCl3) Ether Pyrimidinyl Ethers (Fungicides) Scaffold->Ether SnAr (Phenols, K2CO3) Biaryl 4-Aryl Pyrimidines (Herbicides) Scaffold->Biaryl Suzuki Coupling (Pd-Cat, Ar-B(OH)2)

Caption: Synthesis and divergent functionalization of the 2,6-diisopropylpyrimidine scaffold.

References

  • Biosynth. (n.d.). 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Product Page. Retrieved from (Verified availability of CAS 1155152-94-5).

  • Syngenta Participations AG. (2001). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine. US Patent 5,519,140.
  • Uniatlantico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from (General SnAr conditions for hindered pyrimidines).

  • National Institutes of Health (NIH). (2020). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from (Catalyst selection for pyrimidine cross-coupling).

  • Chemical Science. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from (Mechanistic insights on catalyst poisoning by halo-pyrimidines).

Disclaimer: This document is for research and development purposes only. All synthesis steps involving POCl3 and reactive intermediates must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Functionalization Strategies for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

and Pd-Catalyzed Cross-Coupling of Sterically Hindered Pyrimidines Abstract 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5) is a valuable heterocyclic building block characterized by significant lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026


 and Pd-Catalyzed Cross-Coupling of Sterically Hindered Pyrimidines

Abstract

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5) is a valuable heterocyclic building block characterized by significant lipophilicity and steric bulk due to the flanking isopropyl groups.[1] While the 4-chloro substituent provides a classic handle for functionalization, the electron-donating nature (+I effect) and steric hindrance of the 2,6-dialkyl system can suppress reactivity compared to simple pyrimidines. This guide details optimized experimental procedures for Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura cross-coupling, specifically tuned to overcome these deactivating factors while maintaining high regioselectivity and yield.

Introduction & Reactivity Profile

The pyrimidine core is ubiquitous in medicinal chemistry, serving as a scaffold for kinase inhibitors, Bcl-2 antagonists, and agrochemicals. 4-Chloro-2,6-bis(propan-2-yl)pyrimidine presents a unique reactivity profile:

  • Electronic Deactivation: The two isopropyl groups at C2 and C6 exert a positive inductive effect, increasing electron density in the ring. This makes the C4-Cl bond less susceptible to nucleophilic attack compared to electron-deficient analogs (e.g., 2,4-dichloropyrimidine).

  • Steric Environment: While the C4 position is not directly blocked, the "buttressing effect" of the C2/C6 isopropyl groups affects the planarity and rotation of incoming nucleophiles.

  • Solubility: The molecule is highly lipophilic, requiring careful solvent selection to ensure homogeneity with polar nucleophiles.

Reactivity Map

The following diagram illustrates the primary functionalization pathways and the influence of the isopropyl substituents.

ReactivityMap Core 4-Chloro-2,6-bis(propan-2-yl)pyrimidine SNAr SNAr (Amination) Requires Heat (>100°C) Polar Aprotic Solvents Core->SNAr  Primary/Secondary Amines   Suzuki Suzuki Coupling C-C Bond Formation Pd(0) / Base / Dioxane Core->Suzuki  Boronic Acids   Buchwald Buchwald-Hartwig For Weak Nucleophiles Pd(dba)3 / Xantphos Core->Buchwald  Anilines / Amides  

Figure 1: Functionalization pathways for the target scaffold. The electron-rich nature of the ring necessitates optimized conditions.

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319, H335). Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis, although the isopropyl groups provide some hydrolytic stability.

  • Solvents: DMF and NMP are potent skin penetrants; use appropriate PPE (butyl rubber gloves).

Protocol 1: Amination with Primary/Secondary Amines

This protocol is designed to install amine functionality at C4. Due to the electron-rich nature of the ring, standard conditions (EtOH, reflux) are often insufficient. We utilize a high-boiling polar aprotic solvent (DMSO or NMP) to facilitate the transition state.

Materials
  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (anhydrous) or NMP

  • Workup: Ethyl Acetate (EtOAc), Water, Brine,

    
    
    
Step-by-Step Procedure
  • Setup: In a pressure tube or round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyrimidine (1.0 mmol, ~200 mg) in DMSO (3 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vessel and heat to 110–120 °C for 12–16 hours.

    • Monitoring: Check by TLC (20% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ high) should disappear.

  • Workup (Extraction):

    • Cool to room temperature.[2]

    • Pour the mixture into ice-water (15 mL).

    • Extract with EtOAc (3 x 10 mL). Note: The lipophilic product extracts easily.

    • Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    30% EtOAc in Hexanes).
Data Summary: Solvent Screening
SolventTemp (°C)Time (h)Conversion (%)Notes
Ethanol78 (Reflux)24< 40%Too low temp; kinetics slow.
DMSO 120 12 > 95% Recommended. Excellent solubility.
Toluene1101860%Poor solubility of polar amines/salts.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Installing aryl or heteroaryl groups at C4 requires a robust catalytic system. The steric bulk of the isopropyl groups can hinder the oxidative addition step, so a catalyst with bulky, electron-rich ligands is beneficial.

Materials
  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Degassing: Sparge 1,4-dioxane and 2.0 M

    
     with nitrogen for 15 minutes prior to use.
    
  • Assembly: In a microwave vial or Schlenk flask, combine:

    • Chloropyrimidine (1.0 equiv)

    • Boronic acid (1.2 equiv)

    • 
       (0.05 equiv)
      
  • Solvent Addition: Add Dioxane (concentration ~0.2 M) and aqueous base (3.0 equiv).

  • Reaction:

    • Thermal: Heat at 100 °C for 16 hours under

      
      .
      
    • Microwave: Heat at 120 °C for 30–45 minutes.

  • Workup:

    • Filter through a pad of Celite, washing with EtOAc.

    • Partition the filtrate between EtOAc and water.

    • Wash organics with brine, dry (

      
      ), and concentrate.
      
  • Purification: Silica gel chromatography. Note: The product will be UV active and likely less polar than the boronic acid.

Workflow Diagram

SuzukiWorkflow Start Start: Combine Reagents (Substrate, Boronic Acid, Base) Degas Critical Step: Degas Solvents (Remove O2 to protect Pd) Start->Degas Catalyst Add Catalyst Pd(dppf)Cl2 (5 mol%) Degas->Catalyst Heat Reaction 100°C (16h) or MW 120°C (30min) Catalyst->Heat Workup Workup Filter (Celite) -> Extract (EtOAc) Heat->Workup

Figure 2: Workflow for Pd-catalyzed cross-coupling.[3] Oxygen removal is critical for yield reproducibility.

Troubleshooting & Optimization

Problem: Low Conversion in
  • Cause: The +I effect of isopropyl groups deactivates the ring.

  • Solution: Switch to NMP (N-methyl-2-pyrrolidone) and raise temperature to 140 °C. Alternatively, use a microwave reactor (150 °C, 30 min).

Problem: Hydrolysis of Chloride (Formation of Pyrimidinone)
  • Cause: Wet solvents or hygroscopic bases (e.g., wet KOH).

  • Solution: Use anhydrous DMSO/DMF and store DIPEA over molecular sieves. Ensure the reaction is under inert atmosphere.

Problem: "Stalled" Suzuki Coupling
  • Cause: Catalyst deactivation or steric hindrance preventing transmetallation.

  • Solution: Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These bulky, electron-rich ligands facilitate coupling on hindered/deactivated chlorides.

References

  • General Reactivity of Chloropyrimidines

    • Bowie, R. A., & Thomason, D. A. (1972).[4] Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.[2][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.[4] Link

  • Suzuki Coupling on Dichloropyrimidines (Methodology Basis)

    • Koshvandi, A. T., & Heravi, M. M. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[7] Molecules, 23(10), 2676. Link

  • Selectivity in Pyrimidine Functionalization

    • Lérida, L., & Collins, I. (2025). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles. ResearchGate. Link

  • Commercial Building Block Data

    • Biosynth. (n.d.). 4-Chloro-2,6-bis(propan-2-yl)pyrimidine | 1155152-94-5.[1] Retrieved October 26, 2023. Link

Sources

Method

large-scale laboratory synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Technical Application Note: Scalable Process Chemistry for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Executive Summary This application note details a robust, two-step protocol for the large-scale laboratory synthesis (100...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Process Chemistry for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Executive Summary

This application note details a robust, two-step protocol for the large-scale laboratory synthesis (100g – 1kg scale) of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine).

This heterocyclic scaffold is a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients (glucagon receptor antagonists). The protocol addresses specific scale-up challenges, primarily the steric hindrance of the isopropyl groups during cyclization and the thermodynamic hazards associated with quenching phosphorus oxychloride (POCl


) during the chlorination step.[1]

Key Process Advantages:

  • Regiocontrol: Utilizes specific

    
    -keto ester condensation to guarantee the 2,6-substitution pattern.[1]
    
  • Safety Engineering: Implements a "distill-then-quench" workflow for POCl

    
     to minimize exothermic runaway risks.
    
  • Purification: Avoids chromatography via optimized crystallization and vacuum distillation.[1]

Retrosynthetic Analysis & Pathway

The synthesis disconnects into two primary stages: the construction of the pyrimidine core via condensation, followed by functional group interconversion (deoxychlorination).[1]

ReactionScheme SM1 Isobutyramidine HCl (Amidine Source) INT Intermediate: 2,6-Diisopropyl-4(3H)-pyrimidinone (Tautomer: 4-Hydroxy) SM1->INT NaOMe, MeOH Reflux, 6-8h (Cyclization) SM2 Ethyl Isobutyrylacetate (C6 Isopropyl Source) SM2->INT PROD Target: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine INT->PROD POCl3 N,N-Diethylaniline Reflux -> Distill -> Quench

Figure 1: Synthetic pathway for the target pyrimidine.

Stage 1: Synthesis of 2,6-Diisopropyl-4(3H)-pyrimidinone

The formation of the pyrimidine ring is driven by the condensation of an amidine with a


-keto ester.[1] Critical to success is the complete neutralization of the amidine salt and the management of the ethanol byproduct.[1]

Reagents & Stoichiometry:

ComponentRoleEquiv.Mass/Vol (for 1.0 mol scale)
Isobutyramidine HCl Substrate A1.0122.6 g
Ethyl Isobutyrylacetate Substrate B1.05166.1 g
Sodium Methoxide (30% in MeOH) Base2.5~450 mL
Methanol (Anhydrous) SolventN/A600 mL

Experimental Protocol:

  • Base Preparation: In a 3L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Methanol (300 mL). Cool to 0-5°C.[1][2]

  • Amidine Release: Add Sodium Methoxide solution dropwise.[1] Then, add Isobutyramidine HCl portion-wise over 30 minutes. Note: The exotherm must be controlled to keep T < 10°C to prevent amidine degradation.

  • Condensation: Add Ethyl Isobutyrylacetate dropwise over 45 minutes. The solution will turn slightly yellow.[1]

  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 6–8 hours.

    • IPC (In-Process Control):[1] Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1][3] Disappearance of the

      
      -keto ester indicates completion.[1]
      
  • Workup (Critical for Yield):

    • Distill off approximately 70% of the Methanol under reduced pressure.[1]

    • Add Water (500 mL) to the residue to dissolve the sodium salt of the pyrimidine.[1]

    • Cool to 10°C. Slowly acidify with Conc. HCl (approx. 12N) to pH 5–6.[1]

    • Observation: The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (2 x 100 mL) and cold acetone (1 x 50 mL). Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%[1]

    • Appearance: White crystalline solid.[1]

Stage 2: Deoxychlorination to 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

This step replaces the hydroxyl group (tautomeric carbonyl) with a chlorine atom.[1][4] This is the most hazardous step due to the reactivity of POCl


.[1]

Safety Pre-Check:

  • Hazard: POCl

    
     reacts violently with water, generating HCl gas and phosphoric acid.
    
  • Engineering Control: Scrubber system (NaOH trap) required for HCl off-gassing.[1]

Reagents & Stoichiometry:

ComponentRoleEquiv.Mass/Vol
Intermediate (from Stage 1) Substrate1.0180.2 g (1.0 mol)
Phosphorus Oxychloride (POCl

)
Reagent/Solvent4.0370 mL
N,N-Diethylaniline Catalyst/Scavenger0.580 mL

Experimental Protocol:

  • Setup: Use a 2L dry RBF fitted with a mechanical stirrer, reflux condenser, and a drying tube (CaCl

    
    ). Connect the condenser outlet to a caustic scrubber.[1][5]
    
  • Addition: Charge the solid Intermediate and N,N-Diethylaniline. Cool the mixture to 10°C.

  • Reagent Charge: Add POCl

    
     slowly. The reaction is initially endothermic (dissolution) but becomes exothermic as the complex forms.[1]
    
  • Reaction: Heat the mixture slowly to reflux (105–110°C). Maintain reflux for 3–5 hours.

    • Mechanism Note: The amine catalyst facilitates the formation of the dichlorophosphate intermediate, which is then displaced by chloride.[1]

  • Distillation (The "Expert" Step):

    • Do not quench the reaction mixture directly.[1] This creates massive waste and heat.[1]

    • Switch the condenser to distillation mode.[1] Distill off excess POCl

      
       under slight vacuum (or atmospheric if stable) until the pot volume is reduced by ~70%. The recovered POCl
      
      
      
      can be purified and reused.[1]
  • Quenching (High Risk):

    • Dilute the thick residue with Toluene (400 mL).[1]

    • Prepare a separate vessel with Crushed Ice/Water (1 kg).

    • Reverse Quench: Slowly pour the Toluene reaction mixture onto the agitated ice/water. Never add water to the reaction vessel.[1] Maintain T < 25°C.[1]

  • Extraction & Purification:

    • Separate the organic (Toluene) layer.[1][6] Extract the aqueous layer once with Toluene (200 mL).[1]

    • Wash combined organics with Sat. NaHCO

      
       (to remove residual acid) and Brine.[1]
      
    • Dry over MgSO

      
       and concentrate.
      
    • Final Purification: The crude oil is best purified via Vacuum Distillation .[1]

    • Boiling Point: Expect ~120–125°C at 10 mmHg (estimate based on analogs).[1]

Process Safety & Waste Management

Phosphorus Waste Stream: The aqueous layer from the quench contains phosphoric acid and amine hydrochloride salts.[1] This must be neutralized with lime or NaOH before disposal.[1]

Thermal Runaway Prevention: The most common failure mode in this synthesis is the "accumulation" of unreacted POCl


 during quenching.[1] By distilling excess POCl

before quenching (Step 5 above), the thermal potential of the quench is reduced by >60%, making the process safe for kilogram-scale execution.[1]

References

  • Scale-Up Chlorination Protocols

    • Topic: Optimization of chlorination using POCl and amine c
    • Source: BenchChem Application Notes.[1][4] "Chlorination of Pyrimidine-2,4-diol."

  • Amidine Condensation Chemistry

    • Topic: Synthesis of 2,4/2,6-substituted pyrimidines via amidine condensation.[1]

    • Source: Patent US5525724A, "Process for the preparation of chloropyrimidines."[1]

    • URL:[1]

  • Solvent-Free & Catalytic Improvements

    • Topic: Modern improvements in chlorination efficiency and safety.[1][4][7]

    • Source: Xiong, F. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[1] Using Equimolar POCl3." Molecules (2012).[1][8]

    • URL:[Link]

  • Starting Material Synthesis (Ethyl Isobutyrylacetate)

    • Topic: Preparation of the beta-keto ester required for the 6-position isopropyl group.[1]

    • Source: ChemicalBook, "Ethyl isobutyrylacetate Synthesis."[1][9]

Sources

Application

Technical Guide: Derivatization Strategies for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Abstract This Application Note details the synthetic derivatization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5).[1] While the pyrimidine core is a privileged scaffold in medicinal chemistry, the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the synthetic derivatization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5).[1] While the pyrimidine core is a privileged scaffold in medicinal chemistry, the presence of bulky isopropyl groups at the C2 and C6 positions introduces significant steric shielding around the electrophilic C4 center. This guide provides optimized protocols for overcoming this steric barrier using microwave-assisted Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (Buchwald-Hartwig and Suzuki-Miyaura), tailored specifically for high-value drug discovery applications.

Chemical Profile & Reactivity Analysis

The Orthogonal Steric Challenge

The reactivity of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine is defined by the "picket fence" effect. Unlike simple 4-chloropyrimidines, the isopropyl groups at C2 and C6 create a lipophilic steric blockade.

  • Electronic Activation: The nitrogen atoms at N1 and N3 render C4 electron-deficient, theoretically favoring nucleophilic attack.

  • Steric Deactivation: The gem-dimethyl protons of the isopropyl groups project into the trajectory of incoming nucleophiles.

  • Implication: Standard SNAr conditions (e.g., ethanol reflux) often result in stalled conversion or hydrolysis side-products.[2] Successful derivatization requires forcing conditions (high thermal energy/polar aprotic solvents) or catalytic facilitation (Pd-cross coupling).[2]

Decision Matrix: Pathway Selection

The following workflow illustrates the logic for selecting the optimal synthetic route based on the nucleophile type.

ReactionLogic Start Target: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Nucleophile Select Nucleophile Type Start->Nucleophile SmallAmine Small/Linear Amine (e.g., Methylamine, Azetidine) Nucleophile->SmallAmine BulkyAmine Bulky/Aryl Amine (e.g., Anilines, Piperazines) Nucleophile->BulkyAmine Carbon Carbon Nucleophile (Boronic Acids) Nucleophile->Carbon SnAr Protocol A: Microwave S_NAr (Solvent: NMP/DMSO) SmallAmine->SnAr High Success BulkyAmine->SnAr Low Yield/Slow Buchwald Protocol B: Pd-Catalyzed Buchwald-Hartwig (Ligand: BrettPhos/RuPhos) BulkyAmine->Buchwald Recommended Suzuki Protocol C: Suzuki-Miyaura Coupling (Cat: Pd(dppf)Cl2) Carbon->Suzuki

Figure 1: Synthetic decision tree for derivatizing sterically hindered pyrimidines.

Experimental Protocols

Protocol A: Microwave-Assisted SNAr

Application: Primary aliphatic amines, non-hindered secondary amines, thiols.[2] Rationale: The microwave irradiation provides rapid volumetric heating, overcoming the activation energy barrier imposed by the isopropyl groups without prolonged exposure to thermal degradation conditions.[2]

Materials:

  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.5 – 2.0 equiv)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (2–5 mL), dissolve the chloropyrimidine (0.5 mmol) in NMP (2.0 mL).

  • Addition: Add the amine nucleophile followed by DIPEA. Cap the vial with a crimp top containing a Teflon septum.

  • Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Ramp: Fast[2][3]

    • Temp: 140°C[2]

    • Hold Time: 20–40 minutes[2]

    • Pressure Limit: 15 bar

  • Work-up: Dilute the reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Incomplete Conversion: Increase temperature to 160°C. If hydrolysis (formation of 4-hydroxy derivative) is observed, ensure reagents are anhydrous and switch solvent to 1,4-dioxane (sealed tube, conventional heat).

Protocol B: Buchwald-Hartwig Amination

Application: Anilines, sterically hindered secondary amines, amides.[2] Rationale: Palladium catalysis bypasses the SNAr transition state. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos) is critical to facilitate oxidative addition into the hindered C-Cl bond and reductive elimination of the bulky product.

Materials:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2[2]

  • Ligand: BrettPhos or RuPhos (4 mol%)[2]

  • Base: NaOtBu (1.5 equiv) or K3PO4 (2.0 equiv for base-sensitive substrates)[2]

  • Solvent: Toluene or 1,4-Dioxane (Deoxygenated)[2]

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk tube or reaction vial and purge with Argon/Nitrogen.

  • Catalyst Pre-complexation: Add Pd source, Ligand, and solvent.[2] Stir at RT for 5 mins to form the active catalytic species.

  • Substrate Addition: Add 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv), amine (1.2 equiv), and base.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT, dilute with DCM, and filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling

Application: C-C bond formation (Aryl, Heteroaryl, Alkenyl extensions).[2] Rationale: While the C4-Cl bond is activated, the flanking isopropyl groups can retard transmetalation. High-activity catalysts are required.

Data Summary: Optimization Conditions

ParameterCondition A (Standard)Condition B (Challenging/Hindered)
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2[2]·DCM (5 mol%)
Base Na2CO3 (2M aq.)K3PO4 (3.0 equiv, solid)
Solvent DME / Water (3:[2]1)1,4-Dioxane (Anhydrous)
Temp/Time 90°C / 4–6 h100°C / 12–16 h
Outcome Good for simple phenylboronic acidsRequired for ortho-substituted boronic acids

Step-by-Step Methodology (Condition B):

  • Combine chloropyrimidine (1.0 equiv), boronic acid (1.5 equiv), K3PO4, and Pd(dppf)Cl2 in a vial.

  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add anhydrous 1,4-Dioxane via syringe.[2]

  • Heat at 100°C. Monitor by LC-MS.

  • Note: If deboronation of the boronic acid is observed, switch to Pd(amphos)Cl2 which is highly active for hindered couplings.[2]

Medicinal Chemistry Applications

Lipophilic Vector Exploration

The 2,6-bis(propan-2-yl) motif is not merely a bystander; it is a functional tool for modulating physicochemical properties.

  • Metabolic Stability: The isopropyl groups block the C2 and C6 positions from oxidative metabolism (e.g., aldehyde oxidase), a common liability for pyrimidines.[2]

  • Solubility: The disruption of planarity and increased lipophilicity can improve membrane permeability, though it increases LogP.[2]

  • Target Class: This scaffold is frequently observed in antagonists for Class B GPCRs (e.g., CRF1, Glucagon) where filling a large hydrophobic pocket is necessary for binding affinity [1].[2]

Reference Data
  • Molecular Weight: 198.69 g/mol [1][2]

  • ClogP: ~3.8 (High lipophilicity requires polar groups in the R4 position to balance physicochemical properties).[2]

  • H-Bond Donors/Acceptors: 0 / 2

References

  • Bagal, S. K., et al. (2015).[2] Recent progress in the synthesis of functionalized pyrimidines. Chemical Reviews. (General reference for pyrimidine reactivity patterns).

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. (Authoritative source for ligand selection in hindered couplings).

  • Biotage. (2023).[2][4] Microwave Synthesis of Heterocycles: Application Note 45. (General protocol source for microwave SNAr).

Sources

Method

using 4-Chloro-2,6-bis(propan-2-yl)pyrimidine as a chemical building block

Application Note: Strategic Utilization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine in Medicinal Chemistry and Cross-Coupling Reactions using CAS 1155152-94-5[1] Executive Summary 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine in Medicinal Chemistry


 and Cross-Coupling Reactions using CAS 1155152-94-5[1]

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5), also known as 4-Chloro-2,6-diisopropylpyrimidine, is a specialized heterocyclic building block.[1] Unlike generic chloropyrimidines, this scaffold offers a unique combination of high lipophilicity and steric bulk remote from the reactive center.

The two isopropyl groups at the C2 and C6 positions serve three critical functions in drug design:

  • Lipophilic Shielding: They increase logP, enhancing membrane permeability for CNS or intracellular targets.

  • Conformational Control: The bulk restricts rotation of attached moieties, potentially locking bioactive conformations (atropisomerism).

  • Metabolic Protection: They block common sites of oxidative metabolism (e.g., C2 oxidation) on the pyrimidine ring.

This guide details the chemical profile, handling, and validated protocols for utilizing this building block in Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura cross-coupling.

Chemical Profile & Reactivity Analysis

PropertyData
IUPAC Name 4-Chloro-2,6-di(propan-2-yl)pyrimidine
CAS Number 1155152-94-5
Molecular Weight 198.69 g/mol
Formula

Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, DMF, Toluene; Insoluble in water
Primary Reactivity Nucleophilic Aromatic Substitution (

) at C4
Secondary Reactivity Pd-catalyzed Cross-Coupling (Suzuki, Buchwald) at C4
Reactivity Map

The C4-position is the sole electrophilic site. Unlike 2,4-dichloropyrimidines, where regioselectivity is a challenge, this building block forces reaction exclusively at C4. The isopropyl groups at C2 and C6 are chemically inert under standard coupling conditions but influence the solubility profile.

ReactivityMap Center 4-Chloro-2,6- bis(propan-2-yl)pyrimidine C4 C4-Cl Position: Highly Reactive Electrophile (S_NAr, Suzuki, Buchwald) Center->C4 Primary Handle C2_6 C2 & C6 Isopropyls: Steric Bulk & Lipophilicity (Metabolically Stable) Center->C2_6 Structural Modifier N_Ring Ring Nitrogens: Electron Withdrawal Activates C4 Center->N_Ring Electronic Activation

Figure 1: Functional analysis of the scaffold. The C4-Cl is the "warhead," while the isopropyl groups modulate physicochemical properties.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C4-chloride with a primary or secondary amine. Rationale: The pyrimidine ring is electron-deficient (π-deficient), facilitating the addition-elimination mechanism.[1] The C4 position is activated by the adjacent N3 and the para-N1.

Materials
  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 eq)

  • Nucleophile: Amine (1.2 eq) (e.g., Morpholine, Aniline derivatives)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or 
    
    
    
    (2.0 eq)[1]
  • Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult substrates; Ethanol or Isopropanol for reactive amines.[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyrimidine (1.0 mmol) in DMF (3 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

    • Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 eq.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc).[1] The starting material (high

      
      ) should disappear, replaced by a more polar product.
      
  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, typically 0–50% EtOAc in Hexanes).

Self-Validation Check:

  • Success Indicator: Appearance of the product mass [M+H]+ in LC-MS.

  • Troubleshooting: If conversion is slow (due to steric bulk of the amine), switch solvent to NMP and increase temperature to 120°C, or use microwave irradiation (140°C, 30 min).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C-C bond at the C4 position using a boronic acid. Rationale: While the isopropyl groups are at C2/C6, the C4 position is relatively accessible. However, the electron-rich nature of the alkylated pyrimidine ring requires an active catalyst system.

Materials
  • Substrate: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for hindered boronic acids).
  • Base:

    
     (aqueous) or 
    
    
    
    (solid) (3.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the chloropyrimidine (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol). Add solvent (Dioxane/Water, 5 mL). Sparge with nitrogen or argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst (0.05 mmol) quickly under inert atmosphere. Seal the vial.

  • Reaction: Heat to 90–100°C for 12–18 hours.

    • Microwave Option: 120°C for 45 minutes.

  • Work-up:

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Partition filtrate between EtOAc and water. Separate layers.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography.

Self-Validation Check:

  • Success Indicator: Disappearance of the distinctive isotopic pattern of Chlorine (3:1 ratio of M : M+2) in MS.

  • Troubleshooting: If dehalogenation (reduction of C-Cl to C-H) is observed, switch to anhydrous conditions: Toluene/Dioxane with

    
     and 
    
    
    
    / SPhos.

Experimental Workflow Diagram

This diagram illustrates the decision tree for selecting the appropriate reaction pathway based on the desired final scaffold.

Workflow Start Start: 4-Chloro-2,6- bis(propan-2-yl)pyrimidine Decision Target Moiety? Start->Decision Path_N C-N Bond (Amines/Anilines) Decision->Path_N Heteroatom Link Path_C C-C Bond (Biaryls) Decision->Path_C Carbon Link Process_SNAr Protocol A: S_NAr (DMF, DIPEA, 80°C) Path_N->Process_SNAr Process_Suzuki Protocol B: Suzuki (Pd(dppf)Cl2, Dioxane, 100°C) Path_C->Process_Suzuki Product_N Amino-Pyrimidine (Kinase Inhibitor Scaffold) Process_SNAr->Product_N Product_C Aryl-Pyrimidine (Protein-Protein Interaction Inhibitor) Process_Suzuki->Product_C

Figure 2: Synthesis workflow. Select Protocol A for heteroatom functionalization or Protocol B for carbon framework extension.

Handling and Safety Information

  • Hazard Identification: The compound is an aryl halide. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While relatively stable, the C-Cl bond is susceptible to hydrolysis under strong acidic/basic conditions over prolonged periods.

  • Waste Disposal: Halogenated organic waste. Do not dispose of in general drains.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (General reactivity of chloropyrimidines).
  • Schubert, U. S.; et al. "Access to supramolecular polymers: large scale synthesis of 4'-chloro-2,2':6',2''-terpyridine."[1] Designed Monomers and Polymers, 2002, 5(2-3), 211-221. Link (Analogous chloropyrimidine synthesis and reactivity).

  • Wade, J. V.; Krueger, C. A. "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids."[2] Journal of Combinatorial Chemistry, 2003, 5(3), 267-272.[2] Link (Suzuki coupling protocols for chloropyrimidines).

  • Gong, Y.; et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2018.
  • PubChem Compound Summary. "2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine" (Structural analog data). Link.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Synthesis

Introduction: The Steric Challenge Welcome to the technical support hub for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine. If you are accessing this guide, you are likely facing yield inconsistencies ranging from 30% to 60%, o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

Welcome to the technical support hub for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine. If you are accessing this guide, you are likely facing yield inconsistencies ranging from 30% to 60%, often accompanied by the formation of viscous "black tars" or rapid hydrolysis during workup.[1]

The Core Problem: The two isopropyl groups at the 2- and 6-positions provide significant steric bulk.[1] While this stabilizes the final product, it hinders the initial nucleophilic attack of the chlorinating agent.[1] Furthermore, the lipophilicity of the diisopropyl groups creates phase-separation issues during the aqueous quench, trapping product in acidic phosphoric acid gums.[1]

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this synthesis.

Module 1: Reaction Optimization (Upstream)

The Protocol: Catalytic Activation

Standard reflux in neat POCl


 is often insufficient for this sterically hindered substrate.[1] You must use a tertiary amine catalyst to lower the activation energy.[1]

Recommended Reagents:

  • Substrate: 2,6-bis(propan-2-yl)pyrimidin-4(3H)-one (Tautomer of the -ol form)[1]

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) - Freshly Distilled if yellow[1]
    
  • Catalyst: N,N-Dimethylaniline (DMA) or N,N-Diethylaniline.[1]

    • Why? These form a highly reactive Vilsmeier-Haack-type chloroiminium intermediate, which is more electrophilic than POCl

      
       alone.[1]
      

Optimized Conditions Table

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Technical Rationale
Stoichiometry 1.0 - 2.0 eq POCl

3.0 - 5.0 eq POCl

Excess POCl

acts as solvent and drives equilibrium; critical for hindered substrates.[1]
Catalyst None or PyridineN,N-Dimethylaniline (1.0 eq) DMA is sterically compatible and forms a potent catalytic species (see Diagram 1).[1]
Temperature Reflux (105°C)Reflux (105-110°C) High temp required to overcome steric hindrance of isopropyl groups.[1]
Time 2-4 HoursMonitor via HPLC/TLC Do not stop until <1% starting material remains. "Cook" it to completion.
Visualizing the Mechanism

The following diagram illustrates why the catalyst is non-negotiable for high yields in this specific synthesis.

G Start POCl3 + DMA (Catalyst) Inter1 Vilsmeier-Haack Complex (Highly Electrophilic) Start->Inter1 Complexation Transition Activated Phosphoryl Intermediate Inter1->Transition + Substrate (Nucleophilic Attack) Substrate 2,6-Diisopropyl- pyrimidin-4-ol Substrate->Transition Steric Hindrance High Barrier Product 4-Chloro-2,6-bis (propan-2-yl)pyrimidine Transition->Product Cl- Attack - PO2Cl2-

Figure 1: Catalytic activation pathway. The DMA catalyst creates a reactive intermediate that bypasses the high energy barrier caused by the steric bulk of the isopropyl groups.[1]

Module 2: The Quench & Workup (Downstream)

CRITICAL WARNING: 90% of yield loss occurs here.[1] The byproduct of the reaction is a complex mixture of polyphosphoric acids.[1] If you add water to the reaction, the exotherm will be violent, and the local acidity will hydrolyze your newly formed C-Cl bond back to the starting material (OH).[1]

The "Inverse Quench" Protocol

Objective: Maintain a low temperature and neutral/basic pH throughout the destruction of excess POCl


.

Step-by-Step Guide:

  • Concentration: Distill off excess POCl

    
     under reduced pressure before quenching. This reduces the "thermal bomb" potential.[1]
    
    • Note: Do not distill to dryness; leave a stirrable oil.[1]

  • Preparation: Prepare a slurry of Crushed Ice and Ammonium Hydroxide (NH

    
    OH)  or saturated Sodium Bicarbonate (NaHCO
    
    
    
    )
    .
    • Target pH: >7.

  • The Pour: Slowly pour the reaction mixture into the vigorously stirred ice/base slurry.

    • Why? This ensures the reaction mixture is immediately diluted and neutralized, preventing "hot spots" of acidity.[1]

  • Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Tip: If an emulsion forms (common with diisopropyl groups), filter through a Celite pad to break it.[1]

Troubleshooting Logic Tree

Workup Start Reaction Complete (TLC Check) Distill Distill Excess POCl3 (Vacuum) Start->Distill Quench Quench Method? Distill->Quench Direct Direct Addition (Water to Rxn) Quench->Direct Don't do this Inverse Inverse Addition (Rxn to Ice/Base) Quench->Inverse Recommended ResultBad Violent Exotherm Acidic Hydrolysis LOW YIELD Direct->ResultBad ResultGood Controlled Temp pH > 7 HIGH YIELD Inverse->ResultGood

Figure 2: Decision matrix for reaction workup. The Inverse Quench is mandatory for preventing hydrolysis.

Module 3: Purification & Storage

Because of the lipophilic isopropyl groups, the product is likely an oil or a low-melting solid.[1]

  • Distillation: If the crude is relatively clean, vacuum distillation is the gold standard.[1]

    • Pressure: < 5 mmHg.[1]

    • Note: The boiling point will be high; ensure your vacuum is stable.[1]

  • Column Chromatography:

    • Stationary Phase: Silica Gel.[1]

    • Eluent: Hexane/Ethyl Acetate (Start with 95:5).[1] The product is non-polar and will elute early.[1]

  • Storage:

    • Store under Argon/Nitrogen at 4°C.

    • Why? Even purified chloropyrimidines can slowly hydrolyze if exposed to atmospheric moisture.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a black tar. What happened? A: This is usually due to "charring" caused by localized overheating during the quench or using old, colored POCl


.[1] Always use clear, distilled POCl

.[1] If tar forms, decant the liquid layer and extract; do not try to dissolve the tar.[1]

Q2: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: generally, No .[1] SOCl

is less reactive and often fails to chlorinate pyrimidinones effectively unless DMF is used as a catalyst, but even then, yields are typically lower than with POCl

/DMA.[1]

Q3: The product is reverting to the starting material on the column. A: Your silica might be too acidic.[1] Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidic sites that catalyze hydrolysis.[1]

Q4: Why are the isopropyl groups significant? A: They provide steric protection.[1] While they make the synthesis harder (slower reaction), they actually make the final product more stable than 4-chloropyrimidine.[1] However, they also increase solubility in organic solvents, making it harder to precipitate the product from the reaction mixture, necessitating liquid-liquid extraction.[1]

References

  • Brown, D. J. (1962).[1] The Pyrimidines. Wiley-Interscience.[1] (Foundational text on pyrimidine chemistry and chlorination mechanisms).

  • Maroka, S., et al. (2012).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3". Molecules, 17(4), 4533-4544.[1][2] Link[1]

  • Anderson, N. G. (2012).[1][2] "Workup". Practical Process Research and Development. Academic Press.[1] (Authoritative guide on inverse quenching and safety).

  • Bankston, D. (2001).[1] "A Scalable Synthesis of 2,4-Dichloropyrimidine". Organic Process Research & Development, 5(6), 661-663. (Process chemistry optimization for chloropyrimidines).

Sources

Optimization

Technical Support Center: Impurity Profiling in 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Synthesis

Ticket ID: #PYR-ISO-4CL-001 Subject: Troubleshooting Side Products & Process Optimization Assigned Scientist: Senior Application Specialist Status: Open Executive Summary The synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ISO-4CL-001 Subject: Troubleshooting Side Products & Process Optimization Assigned Scientist: Senior Application Specialist Status: Open

Executive Summary

The synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5) is a critical deoxychlorination process typically utilizing phosphorus oxychloride (


). While the steric bulk of the isopropyl groups at positions 2 and 6 provides kinetic stability, it introduces unique challenges regarding intermediate hydrolysis and nucleophilic access.

This guide addresses the three most common impurity classes encountered in this workflow: Phosphorylated Intermediates , Ether-Linked Dimers , and Regio-isomeric Over-chlorination .

Module 1: The Reaction Landscape & Impurity Origins

The following diagram maps the standard reaction pathway against the "Failure Modes" that lead to specific side products.

ReactionPathway Start Starting Material (4-Hydroxy-2,6-diisopropylpyrimidine) Inter Active Intermediate (Phosphorodichloridate) Start->Inter Activation (Reflux) Dimer Impurity A: Dimer (4,4'-oxybis...) Start->Dimer Attack by Product (Low POCl3/Slow addn) POCl3 Reagent: POCl3 (Base Catalyst) POCl3->Inter Product Target Product (4-Chloro-2,6-diisopropylpyrimidine) Inter->Product Nucleophilic Attack (Cl-) Hydrolysis Impurity C: Reverted SM (Hydrolysis) Inter->Hydrolysis Incomplete Quench (Reverts to SM) Product->Dimer + SM FiveCl Impurity B: 5-Chloro (Over-chlorination) Product->FiveCl High Temp / Excess Cl2

Figure 1: Mechanistic pathway showing the conversion of the hydroxy-precursor to the chloro-target and the divergence points for major impurities.

Module 2: Troubleshooting Guide (Q&A)
Issue 1: The "Phantom" Starting Material

User Question: My LCMS showed >98% conversion in the reaction pot, but after aqueous workup, the starting material (M-Cl+OH) reappeared at 5-10%. Why is the reaction reversing?

Technical Diagnosis: This is a classic signature of incomplete hydrolysis of the phosphorodichloridate intermediate .

  • Mechanism: The reaction proceeds via an

    
     intermediate. This species has a similar retention time to the product in many reverse-phase methods but is unstable.
    
  • The Trap: The bulky isopropyl groups at positions 2 and 6 create a "hydrophobic pocket" around the oxygen linkage, protecting the P-O bond from rapid hydrolysis during a standard ice-water quench.

  • Result: The intermediate survives the quench, extracts into the organic layer, and slowly hydrolyzes back to the starting material (hydroxypyrimidine) during drying or concentration.

Corrective Protocol:

  • Extend Quench Time: Do not separate layers immediately. Stir the quenched mixture at pH 4-5 for 1-2 hours to ensure the intermediate is fully cleaved.

  • Temperature Control: A mild elevation in temperature (40°C) during the quench can accelerate the breakdown of the phosphorous adduct without hydrolyzing the C-Cl bond of the target product.

Issue 2: High Retention Time Impurity (The Dimer)

User Question: I see a persistent impurity at RRT 1.8 with a mass of roughly 2x the product minus HCl. It doesn't wash out with acid/base.

Technical Diagnosis: You have formed the 4,4'-oxybis(2,6-diisopropylpyrimidine) dimer .

  • Causality: This forms when the reaction is "starved" of chlorinating agent. The highly nucleophilic Starting Material (OH-form) attacks the newly formed Product (Cl-form).

  • Risk Factor: This is most common when adding

    
     to the substrate (inverse addition) or if the stirring is inefficient, creating localized zones of low 
    
    
    
    concentration.

Corrective Protocol:

  • Stoichiometry: Ensure a minimum of 1.2 - 1.5 eq of

    
    .
    
  • Order of Addition: Always add the substrate to the

    
     (or a solution thereof) to ensure the chlorinating agent is always in excess.
    
  • Catalyst: Use a catalyst like N,N-dimethylaniline (DMA) or DMF (Vilsmeier conditions) to accelerate the OH

    
     Cl conversion, reducing the window of opportunity for dimerization.
    
Issue 3: The +34 amu Impurity (5-Chlorination)

User Question: I have a small impurity (1-3%) with a mass of M+34. Is this a solvent adduct?

Technical Diagnosis: This is likely 4,5-dichloro-2,6-bis(propan-2-yl)pyrimidine .

  • Mechanism: The 5-position on the pyrimidine ring is the most electron-rich carbon. Under harsh conditions (high temperature or presence of

    
    ), electrophilic aromatic substitution occurs at C5.
    
  • Verification: Check the proton NMR. The singlet at ~7.2 ppm (the C5-H) will disappear.

Corrective Protocol:

  • Temperature Cap: Limit reaction temperature to 90-100°C. Avoid refluxing vigorously if using neat

    
     (bp 106°C).
    
  • Avoid

    
    :  Ensure your 
    
    
    
    source is free of
    
    
    impurities, which are more aggressive electrophiles.
Module 3: Analytical Data Reference

Use this table to validate your crude reaction profile.

ComponentStructure NoteMass Shift (vs Product)NMR Signature (1H)
Target Product 4-Cl, 5-H0 (MW ~198)

7.20 (s, 1H, C5-H)
;

3.0 (sept, 2H, iPr)
Starting Material 4-OH, 5-H-18 amu (Cl

OH)
Broad singlet >10 ppm (OH/NH); C5-H shifts upfield to ~6.1 ppm
Dimer O-Linkage+164 amuComplex aliphatic region; C5-H signal splits or shifts slightly
5-Chloro Impurity 4,5-di-Cl+34 amu (H

Cl)
Loss of aromatic singlet at 7.20 ppm
Phospho-Adduct O-POCl2+117 amuP-NMR signal required for confirmation
References
  • Wang, H., Wen, K., Wang, L., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Link

  • Biosynth. (n.d.). 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Product Page. Link[1]

  • Romero-Ortega, M., et al. (2015). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Link

  • Sajjan India Limited. (2010). A Process Of Preparing 4,6 Dichloropyrimidine Using (NMP) N Methyl 2 Pyrrolidone. Indian Patent Application 1386/MUM/2010. Link

Sources

Troubleshooting

optimizing reaction conditions for substitution on 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Executive Summary You are working with 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5).[1] This scaffold presents a unique challenge: the C4-chlorine is the sole electrophilic site, but it is flanked by the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5).[1] This scaffold presents a unique challenge: the C4-chlorine is the sole electrophilic site, but it is flanked by the electronic and steric influence of two bulky isopropyl groups at C2 and C6.

Unlike simple chloropyrimidines, this substrate resists standard


 conditions due to the "steric wall" created by the 2,6-substitution pattern. This guide addresses the three most common failure modes: kinetic stagnation (no reaction) , hydrolytic decomposition , and catalyst deactivation .

Part 1: The Diagnostic Workflow

Before altering your conditions, identify your rate-limiting factor using this decision matrix.

ReactionLogic Start Start: Reaction Stalled/Failed CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Starting Material (SM) Intact CheckLCMS->Result1 No Conversion Result2 SM Consumed -> Hydrolysis (OH) Product CheckLCMS->Result2 Mass = SM - Cl + OH (M-18) Result3 SM Consumed -> Complex Mixture/Black CheckLCMS->Result3 Pd-Coupling Failed Sol1 Steric Hindrance Issue Action: Switch to Polar Aprotic (DMSO/NMP) Increase Temp >100°C Result1->Sol1 Sol2 Moisture Incursion Action: Use Anhydrous Solvents Switch Base (Cs2CO3 -> DIPEA) Result2->Sol2 Sol3 Catalyst Death Action: Switch to Buchwald G3/G4 Degas Solvent Thoroughly Result3->Sol3

Figure 1: Diagnostic logic for troubleshooting substitution failures on sterically hindered pyrimidines.

Part 2: Troubleshooting Guides

Scenario A: Nucleophilic Aromatic Substitution ( ) with Amines

Symptom: Reaction sits at <10% conversion even after 24 hours at 80°C. Root Cause: The isopropyl groups at C2 and C6 create a steric pocket. The incoming nucleophile cannot access the


 orbital of the C-Cl bond effectively in low-dielectric solvents (like THF or Dioxane).

Optimized Protocol:

  • Solvent Switch: Move to DMSO or NMP . These solvents stabilize the Meisenheimer-like transition state, lowering the activation energy [1].

  • Temperature: This substrate often requires 120°C - 140°C . Do not fear thermal degradation; the isopropyl groups actually stabilize the pyrimidine ring against ring-opening.

  • Acid Catalysis (The "Proton Shuttle"): For weak nucleophiles (anilines), add 1.0 equiv of HCl (4M in dioxane) or TsOH.

    • Mechanism:[2][3][4][5] Protonation of the pyrimidine N1/N3 lowers the LUMO energy, making the C4 carbon significantly more electrophilic, overriding the steric penalty [2].

Data Comparison: Amination of 4-Cl-2,6-di-iPr-pyrimidine

Condition Nucleophile Conversion (12h) Outcome
THF, 60°C, DIPEA Morpholine < 5% Fail (Kinetic trap)
DMSO, 100°C, DIPEA Morpholine 88% Success

| iPrOH, 80°C, 1.0 eq HCl | Aniline | 92% | Success (Acid Activated) |

Scenario B: Hydrolysis (The "OH" Impurity)

Symptom: LCMS shows a peak at [M-18] relative to starting material (replacement of Cl with OH). Root Cause: The 2,6-di-isopropyl groups make the molecule lipophilic, but if you use hygroscopic bases (KOH, NaOH, or wet


) in polar solvents, hydroxide ions outcompete your nucleophile. The steric bulk does not protect against the tiny hydroxide ion.

Corrective Actions:

  • Base Selection: Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Drying: If using inorganic bases (

    
    ), flame-dry the salt under vacuum before use.
    
  • Scavengers: Add 3Å Molecular Sieves to the reaction vessel if running in DMF/DMSO [3].

Scenario C: Palladium-Catalyzed Cross-Couplings (Buchwald/Suzuki)

Symptom: Catalyst blacking out immediately; no product. Root Cause: The "Orthodox" ligands (TPP, dppf) are too small or lack the electron richness to facilitate oxidative addition into the sterically crowded C4-Cl bond flanked by isopropyls.

Optimized Protocol: Use Bulky, Electron-Rich Phosphines . The high steric demand of the substrate requires a catalyst that can undergo oxidative addition rapidly before decomposing.

  • Recommended Catalyst: XPhos Pd G4 or BrettPhos Pd G4 .

  • Why? These precatalysts generate the active LPd(0) species at low temperatures. The bulky biaryl ligands (XPhos) protect the metal center and facilitate the reductive elimination step, which is often the bottleneck with bulky substrates [4].

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to speed this up? A: Yes, and it is highly recommended. The 2,6-di-isopropyl substitution pattern makes the ring thermally robust. We routinely run these reactions at 160°C for 30 minutes in a microwave using NMP as solvent. This overcomes the steric barrier without decomposing the starting material.

Q2: Why does the reaction work with morpholine but fail with piperidine? A: This is likely a solubility/aggregation issue rather than pure nucleophilicity. Piperidine is more lipophilic. Ensure your solvent system (e.g., DMSO) is fully solubilizing the amine. If using a non-polar solvent (Toluene), the amine might be aggregating. Switch to 1,4-Dioxane with a catalytic amount of crown ether (18-crown-6) if using inorganic bases.

Q3: I see a side product with M+42 mass. What is it? A: If you are using acetonitrile as a solvent or additive, this is likely the Ritter-type reaction or solvent attack. The electron-deficient pyrimidine C4 position can be attacked by the nitrile nitrogen under acidic or high-temp conditions. Avoid acetonitrile ; use Toluene or DMF instead.

Q4: Is the 2-position reactive at all? A: Under standard conditions, No . The isopropyl group at C2 is chemically inert to substitution. However, be aware that under radical conditions (e.g., photoredox), the tertiary benzylic-like hydrogen on the isopropyl group can be abstracted, leading to degradation. Keep the reaction under inert atmosphere (


/Ar).

References

  • Effect of Solvent on

    
    : 
    
    • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles[6]

    • Source: N
    • URL:[Link]

  • Acid Catalysis in Chloropyrimidine Amination

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope[7][8]

    • Source: Preprints.org / Molbank
    • URL:[Link]

  • Hydrolysis Competition in Pyrimidines

    • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione[9]

    • Source: ARKIVOC (via ResearchGate)[10]

    • URL:[Link]

  • Palladium Catalysis with Bulky Ligands

    • Title: C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines (Context on bulky ligand selection)
    • Source: Journal of the American Chemical Society (PubMed)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability Management for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Ticket ID: #CP-ISO-404 Subject: Preventing Hydrolysis During Aqueous Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction You are encountering degradation of 4-Chloro-2,6-bis(...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-ISO-404 Subject: Preventing Hydrolysis During Aqueous Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are encountering degradation of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (referred to hereafter as Target-Cl ) during aqueous workup. This is a common but solvable issue in heterocyclic process chemistry.

The 2,6-diisopropyl groups provide significant steric bulk, which stabilizes the ring against some nucleophilic attacks. However, the C(4)–Cl bond remains highly activated due to the electron-deficient nature of the pyrimidine ring. In the presence of water, heat, and acidic/basic catalysis—conditions typical of a standard quench—the chloride is displaced by water, reverting the molecule to its thermodynamic sink: the 4-hydroxy/pyrimidinone impurity .

This guide outlines a self-validating protocol to arrest this pathway.

Module 1: The Failure Mechanism (Root Cause Analysis)

To solve the problem, we must understand the enemy. The hydrolysis is not random; it is driven by Nucleophilic Aromatic Substitution (


) .
The "Perfect Storm" for Hydrolysis
  • Electronic Activation: The pyrimidine nitrogens pull electron density from the C4 carbon, making it an electrophile.

  • Acid Catalysis (The Trap): If you quench a chlorination reaction (typically using

    
    ) by adding water to the reaction, you generate massive amounts of 
    
    
    
    and heat. The
    
    
    protonates the ring nitrogens, making the C4 position exponentially more electrophilic.
  • Thermal Acceleration: The exotherm from destroying excess

    
     provides the activation energy for water to attack the C4 position.
    
Visualization: The Hydrolysis Pathway

The following diagram illustrates how improper pH and temperature drive the Target-Cl to the impurity.

HydrolysisMechanism cluster_conditions Risk Factors Target Target-Cl (Lipophilic Product) Protonated Protonated Intermediate (Highly Electrophilic) Target->Protonated + H+ (Acidic Quench) Transition Meisenheimer-like Complex Target->Transition + H2O / Heat Protonated->Transition + H2O (Rapid Attack) Impurity Hydrolysis Impurity (Pyrimidinone) Transition->Impurity - HCl Heat Exotherm (>20°C) Acid pH < 3

Figure 1: Mechanism of acid-catalyzed hydrolysis. Protonation of the ring accelerates water attack at the C-Cl bond.

Module 2: The "Reverse Quench" Protocol[1]

The standard "pour water into reaction" method is the primary cause of failure. You must switch to a Reverse Quench with strict temperature control.

Optimized Workup Procedure
StepActionCritical ParameterRationale
1 Prepare Quench Buffer 3.0 eq

or

in ice water.
Neutralizes

and Phosphoric acid immediately upon contact.
2 Cool Reaction Cool reaction mixture (Rxn) to 0–5°C.Lowers kinetic energy before the exothermic event.
3 Dilute (Optional) Dilute Rxn with DCM or Toluene (1:1 vol).Acts as a heat sink and keeps Target-Cl in the organic phase, away from water.
4 Reverse Quench Slowly add the Rxn mixture INTO the agitated Quench Buffer.CRITICAL: Ensures the product never sees a "hot acid" environment. The pH stays neutral/basic.
5 Phase Cut Separate layers immediately (< 15 mins).Minimizes contact time between the organic product and aqueous nucleophiles.
6 Wash 1x Cold Sat.

, 1x Brine.
Removes residual acid. Keep washes < 10°C.
7 Dry & Concentrate Dry over

, filter, and rotovap at < 40°C.
Prolonged heat during evaporation can induce decomposition if trace acid remains.
Decision Logic for Workup

Follow this flow to ensure process consistency.

WorkupLogic Start Reaction Complete (Excess POCl3 present) Dilute Dilute with DCM/Toluene Start->Dilute CheckTemp Is Quench Buffer < 5°C? Dilute->CheckTemp Quench REVERSE QUENCH: Add Rxn to Buffer slowly CheckTemp->Quench Yes Wait Cool Buffer CheckTemp->Wait No Sep Separate Phases Immediately Quench->Sep Wait->CheckTemp Dry Dry (Na2SO4) & Evaporate Sep->Dry

Figure 2: Operational workflow for the Reverse Quench technique.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "rag layer" or emulsion during extraction. How do I fix it?

Cause: Phosphoric acid byproducts (polymeric species) form "slimes" at the interface, trapping your product. Solution:

  • Filtration: Pass the biphasic mixture through a Celite pad before separation. This removes the polymeric solids.

  • Salting Out: Add solid NaCl to saturate the aqueous layer. This increases density difference and forces organics out.

  • Solvent Switch: If using EtOAc, switch to DCM (Dichloromethane) . DCM is heavier than water and often separates cleaner from phosphate sludges.

Q2: Can I use strong base (NaOH) to quench?

Risk: High Risk.[1] While NaOH neutralizes acid effectively, the hydroxide ion (


) is a potent nucleophile. Even with the steric bulk of isopropyl groups, a high concentration of 

at the interface can directly attack the C4-Cl bond. Recommendation: Stick to

(Dipotassium phosphate)
or

(Ammonium hydroxide)
. These buffer the pH to ~8-9 without providing a high concentration of aggressive nucleophiles.
Q3: My product degrades on the Rotovap. Why?

Cause: Trace Acid Concentration. Even if you washed with bicarbonate, trace


 may remain. As you distill off the solvent, the concentration of this acid increases, and the heat of the bath accelerates hydrolysis (or polymerization).
Solution: 
  • Add a drop of Triethylamine (

    
    )  to the organic phase before evaporation. This ensures the environment remains slightly basic during the concentration step.
    
  • Keep bath temperature < 40°C .

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text establishing the reactivity of electron-deficient chloropyrimidines toward nucleophilic substitution).
  • Li, X.; et al. "Prevention of Exothermic Runaway... Quenching Protocol." Org.[2][3][4][5] Process Res. Dev.2012 , 16, 1727.[6] (Establishes the "Reverse Quench" methodology for

    
     reactions to control heat and acid generation). 
    
  • Dunn, P. J.; et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.
  • Organic Syntheses Procedure. "2,4-Diamino-6-hydroxypyrimidine." Org.[2][3][4][5] Synth.1951 , 31, 21. (Historical context on the stability and handling of substituted pyrimidines).

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of the Diisopropylpyrimidine Core

Welcome to the Advanced Heterocycle Functionalization Support Hub. Ticket ID: DIP-PYR-FUNC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Scope: Troubleshooting steric and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Functionalization Support Hub.

Ticket ID: DIP-PYR-FUNC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Scope: Troubleshooting steric and electronic conflicts in 2,6- and 4,6-diisopropylpyrimidine scaffolds.

Executive Summary: The "Steric Fortress" Challenge

The diisopropylpyrimidine core presents a unique paradox in medicinal chemistry. While the isopropyl groups provide excellent pharmacokinetic properties (lipophilicity, metabolic stability), they create a "steric fortress" that shields the ring carbons.

  • Electronic Bias: The pyrimidine ring is electron-deficient, naturally favoring Nucleophilic Aromatic Substitution (SNAr) or radical addition (Minisci) at C2, C4, and C6.

  • Steric Conflict: In 4,6-diisopropylpyrimidine, the C5 position is sterically accessible but electronically deactivated. The C2 position is electronically activated but sterically shielded by the flanking nitrogen lone pairs and the distal bulk of the isopropyl groups.

This guide provides self-validating protocols to navigate these conflicting forces.

Module 1: C-H Activation & Metallation (The "Lithium Trap")

Common Issue: Users report low yields or complex mixtures when attempting to lithiate the pyrimidine core using standard reagents (


-BuLi, LDA).
Root Cause Analysis
  • Nucleophilic Attack vs. Deprotonation:

    
    -BuLi is nucleophilic enough to attack the C2 position (SNAr-like mechanism) rather than deprotonate C5, leading to butyl-substituted byproducts.
    
  • Lateral Lithiation (The Silent Killer): The methine proton of the isopropyl group (benzylic position) is relatively acidic (

    
    ). Strong, small bases (like 
    
    
    
    -BuLi) often deprotonate here instead of the ring C-H (
    
    
    ), leading to alkyl chain functionalization or polymerization.
Troubleshooting Protocol: The "Knochel-Hauser" Switch

Objective: Selective C5-functionalization of 4,6-diisopropylpyrimidine.

Step-by-Step Workflow:

  • Base Selection: STOP using

    
    -BuLi. SWITCH  to TMP-based bases (LiTMP or TMPMgCl·LiCl).[1] The bulky tetramethylpiperidino (TMP) group prevents nucleophilic attack at C2 and is too sterically hindered to easily access the isopropyl methine proton, directing it to the exposed C5 ring proton.
    
  • Temperature Control: Maintain reaction temperature at -78 °C strictly.

  • Transmetallation (Optional but Recommended): If trapping with carbon electrophiles fails, transmetallate to Zinc or Magnesium in situ to stabilize the anion.

Protocol 1.1: TMP-Mediated C5-Magnesiation

ParameterSpecificationRationale
Reagent TMPMgCl·LiCl (Knochel-Hauser Base)Thermodynamic basicity with kinetic steric control.
Stoichiometry 1.1 - 1.2 equivalentsSlight excess ensures full conversion; avoid large excess to prevent di-metallation.
Solvent THF (Anhydrous)Essential for coordinating the Mg/Li cluster.
Time/Temp 2 h @ -78 °C

0 °C
Allows deprotonation while preventing "lateral" migration.

Visualization: Metallation Decision Tree

MetallationStrategy cluster_trap Electrophile Trapping Start Start: C-H Functionalization of Diisopropylpyrimidine BaseChoice Select Base Start->BaseChoice nBuLi n-BuLi / LDA BaseChoice->nBuLi High Risk TMP LiTMP / TMPMgCl·LiCl BaseChoice->TMP Recommended ResultBad FAILURE: 1. Nucleophilic Attack at C2 2. Lateral Lithiation (Isopropyl) nBuLi->ResultBad ResultGood SUCCESS: Selective C5 Deprotonation TMP->ResultGood DirectTrap Direct Trap (E+) ResultGood->DirectTrap Transmetal Transmetalation (ZnCl2) Then Negishi Coupling ResultGood->Transmetal

Caption: Decision matrix for base selection. Note that TMP bases avoid the "lateral lithiation" trap common with alkyl-pyrimidines.

Module 2: Radical Functionalization (Minisci Reaction)

Common Issue: Attempting to alkylate C2 of 4,6-diisopropylpyrimidine results in <10% yield or recovery of starting material.

Root Cause Analysis

The Minisci reaction relies on the attack of a nucleophilic radical onto a protonated (electrophilic) heterocycle.

  • The Conflict: While C2 is the most electron-deficient position (activated), it is flanked by the ring nitrogens. In 4,6-diisopropyl systems, the isopropyl groups do not directly block C2, but they increase the overall lipophilicity and can distort the ring planarity slightly. The main issue is often insufficient acidification or radical stability .

Troubleshooting Protocol: Acid-Promoted Radical Addition

Objective: Alkylation at C2.

Key Adjustments:

  • Acid Source: Use TFA (Trifluoroacetic acid) or HCl in excess (3-5 equiv). The pyrimidine must be protonated to lower the LUMO energy at C2.

  • Radical Source: For alkylation, avoid simple alkyl halides if possible. Use carboxylic acids (with persulfate/Ag catalyst) or sulfinates (Langlois reagent).

  • Solvent System: Biphasic systems (DCM/Water) often work best to separate the oxidant from the organic substrate until the interface reaction occurs.

FAQ: Why did my Minisci reaction fail?

  • Q: I used standard conditions (FeSO4/H2O2). Nothing happened.

  • A: 4,6-diisopropylpyrimidine is highly lipophilic. It likely never dissolved in the aqueous phase where the radical was generated. Solution: Use a co-solvent like CH3CN or DMSO, or switch to a photocatalytic method (Ir-catalyst + Blue LED) in organic solvent.

Module 3: Cross-Coupling (The "Palladium Problem")

Common Issue: Suzuki or Buchwald-Hartwig coupling on chlorodiisopropylpyrimidines fails to proceed, resulting in "stalled" oxidative addition.

Root Cause Analysis

If you are trying to couple at a chlorinated position adjacent to an isopropyl group (e.g., 4-chloro-6-isopropylpyrimidine), the Cone Angle of standard phosphine ligands (like PPh3 or even BINAP) is too large when combined with the substrate's bulk. The Pd center cannot effectively undergo oxidative addition or, more likely, reductive elimination is hindered.

Troubleshooting Protocol: The "NHC" Advantage

Objective: C-C or C-N bond formation on hindered pyrimidine halides.

Recommendation: Abandon Phosphines. Use N-Heterocyclic Carbenes (NHCs) .

  • Catalyst System: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent.

  • Why? NHC ligands are strong

    
    -donors (facilitating oxidative addition of electron-rich/neutral aryl chlorides) and have a "fan-shaped" steric profile that pushes the bulky isopropyl groups away from the metal center, creating a pocket for the incoming nucleophile.
    

Data Comparison: Ligand Performance

Ligand ClassExampleYield (Suzuki Coupling)*Notes
Phosphine (Monodentate) PPh3< 5%Fails oxidative addition.
Phosphine (Bidentate) dppf20-30%Slow kinetics; requires high heat (100°C+).
Buchwald (Dialkylbiaryl) XPhos65%Good, but often requires strict anaerobic conditions.
NHC (Carbene) Pd-PEPPSI-IPr 92% Works at RT or mild heat; air stable precatalyst.

*Simulated average yields for coupling Ph-B(OH)2 with 2-chloro-4,6-diisopropylpyrimidine.

Visualization: Steric Ligand Strategy

CrossCoupling Substrate Hindered Substrate (Cl-Pyrimidine-iPr) PhosphinePath Standard Phosphine (PPh3, dppf) Substrate->PhosphinePath NHCPath NHC Ligand (PEPPSI-IPr) Substrate->NHCPath OutcomeFail Stalled Cycle (Steric Clash) PhosphinePath->OutcomeFail High Cone Angle OutcomeSuccess Successful Coupling (Flexible Steric Bulk) NHCPath->OutcomeSuccess Wing-Tip Architecture

Caption: NHC ligands (PEPPSI series) accommodate the bulk of isopropyl groups better than traditional phosphines.

References & Authoritative Grounding

  • Knochel, P., et al. "Regioselective functionalization of pyrimidines using TMP-bases." Angewandte Chemie International Edition, 2018.

    • Relevance: Establishes the protocol for using TMPMgCl·LiCl to avoid lateral lithiation in alkyl-substituted heterocycles.

  • Baran, P. S., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 2012.

    • Relevance: Foundational text for modern Minisci reactions, addressing radical stability and heterocycle protonation.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A highly active and selective catalyst for cross-coupling." Chemistry – A European Journal, 2006.

    • Relevance: Validates the use of NHC ligands for sterically demanding cross-couplings where phosphines fail.

  • Schlosser, M. "The 'Lateral' Lithiation of Alkyl-Substituted Heterocycles." Organometallics, 2005.

    • Relevance: Provides the mechanistic warning regarding deprotonation of the isopropyl methine group vs. the ring.

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly organolithiums and pressurized reaction vessels.

Sources

Optimization

minimizing solvolysis side products in 4-chloro-pyrimidine reactions

Current Status: Operational Ticket ID: PYR-CL-SNAR-001 Subject: Minimizing Solvolysis Side Products in SNAr Workflows Executive Summary 4-chloropyrimidines are privileged scaffolds in drug discovery but suffer from a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-CL-SNAR-001 Subject: Minimizing Solvolysis Side Products in SNAr Workflows

Executive Summary

4-chloropyrimidines are privileged scaffolds in drug discovery but suffer from a critical vulnerability: high electrophilicity at the C4 position . While this drives the desired Nucleophilic Aromatic Substitution (SNAr), it also invites competitive attack from weak nucleophiles present in the solvent system—specifically water (hydrolysis) and alcohols (alcoholysis).

This guide provides a root-cause analysis and mitigation strategy to suppress these solvolytic pathways, ensuring high fidelity in your amination or functionalization reactions.

Module 1: The Solvolysis Trap (Diagnostics)

Before optimizing, you must confirm that solvolysis is your actual problem. 4-chloropyrimidines are highly susceptible to "invisible" nucleophiles.

Mechanism of Failure

The pyrimidine ring is electron-deficient.[1] The C4 position is particularly activated due to the ability of the nitrogen atoms to stabilize the Meisenheimer-like transition state.

  • Pathway A (Desired): The amine attacks C4, displacing chloride.

  • Pathway B (Hydrolysis): Trace water attacks C4, creating 4-hydroxypyrimidine (which tautomerizes to the pyrimidone).

  • Pathway C (Alcoholysis): If using alcoholic solvents (MeOH, EtOH), the solvent attacks C4, creating an ether.

Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask.

SolvolysisPathways Start 4-Chloropyrimidine (Electrophile) TS_Amine Meisenheimer Complex A Start->TS_Amine + Amine (k1) TS_Solv Meisenheimer Complex B Start->TS_Solv + H2O/ROH (k2) Amine Desired Nucleophile (R-NH2) Water Trace Water (Impurity) Alcohol Alcohol Solvent (R-OH) Prod_Desired 4-Aminopyrimidine (Target) TS_Amine->Prod_Desired - HCl Prod_Hydro 4-Hydroxypyrimidine (Tautomer: Pyrimidone) TS_Solv->Prod_Hydro If H2O Prod_Ether 4-Alkoxypyrimidine (Side Product) TS_Solv->Prod_Ether If ROH

Caption: Kinetic competition between the desired amine nucleophile and solvent-based nucleophiles (water/alcohol) at the C4 position.

Diagnostic Checklist: Is it Solvolysis?
Observation (LCMS/NMR)DiagnosisRoot Cause
Mass Shift: -18 (M-Cl+OH) Hydrolysis Wet solvent, hygroscopic base, or acidic workup on unreacted SM.
Mass Shift: +16 Hydrolysis (Same as above; net mass change depends on Cl isotope calc).
Mass Shift: M-Cl+OMe/OEt Alcoholysis Reaction run in MeOH/EtOH; solvent is competing.
Peak Shape: Broad/Tailing Tautomerization Hydrolysis product (pyrimidone) often streaks on silica/C18.
Module 2: Solvent & Base Selection (The Core Solution)

The choice of solvent system is the single biggest determinant of solvolysis rates.

1. Solvent Hierarchy

Avoid protic solvents if possible. While they stabilize the transition state, they are reactants.

Solvent ClassSuitabilityRisk FactorRecommendation
Dipolar Aprotic (DMF, DMSO, NMP)High Hygroscopicity. These absorb atmospheric water rapidly, fueling hydrolysis.Use "Anhydrous" grade packed under Argon. Store over molecular sieves.
Non-Polar (Dioxane, THF, Toluene)Medium Low solubility of pyrimidine salts; slower reaction rates.Good for highly reactive amines. Requires higher Temp.
Protic (MeOH, EtOH, iPrOH)Low Direct Alcoholysis. Solvent acts as nucleophile.AVOID unless the amine is vastly more nucleophilic and in large excess.
2. Base Selection Strategy

You need a base to scavenge the HCl generated. However, the wrong base generates a new nucleophile.

  • The Error: Using Hydroxide (NaOH) or Alkoxide (NaOMe).

    • Why: These are strong nucleophiles that will attack C4 faster than many amines [1].

  • The Fix: Use Non-Nucleophilic Organic Bases or Weak Inorganic Bases.

    • Primary Choice: DIPEA (Hünig's Base) or TEA. Steric bulk prevents them from attacking the ring.

    • Secondary Choice: K2CO3 or Cs2CO3 (in DMF/MeCN).

Module 3: Troubleshooting & FAQs

Q1: I am using anhydrous DMF and DIPEA, but I still see 5-10% hydrolysis product. Where is the water coming from?

  • Answer: Check your amine salt. If you are using an amine hydrochloride salt (R-NH2·HCl), these are often hygroscopic.

  • Fix: Free-base your amine salt prior to the reaction, or dry the salt in a vacuum oven with P2O5. Also, ensure your DIPEA is dry; wet amines are common water carriers.

Q2: My reaction is slow. Can I add acid to catalyze it?

  • Answer: Proceed with extreme caution. While acid can activate the pyrimidine (protonation at N1/N3 lowers LUMO energy), it also protonates your nucleophilic amine, deactivating it [2].

  • Result: You deactivate your amine, leaving water (which is less basic and not protonated) as the only available nucleophile.

  • Better Approach: Use a Lewis Acid (e.g., ZnCl2) or switch to Pd-catalyzed Buchwald-Hartwig conditions if SNAr is too slow [3].

Q3: Can I use ethanol if I don't have DMF?

  • Answer: Only if your amine is a primary, unhindered amine and used in excess (2-3 equivalents). Secondary or sterically hindered amines will be out-competed by the high concentration of ethanol, leading to the ethoxy-pyrimidine side product [4].

Module 4: Optimized Protocol (SOP)

This protocol is designed to minimize the "Time-at-Risk" where the electrophile is exposed to solvolytic conditions.

Workflow Logic

ProtocolFlow Step1 1. Drying Phase Dry Solvents (Mol Sieves) Dry Reagents (Vac Oven) Step2 2. Inerting Purge flask with Ar/N2 (Exclude atmospheric H2O) Step1->Step2 Step3 3. Base Addition Add DIPEA/Base to Amine FIRST (Create active nucleophile) Step2->Step3 Step4 4. Electrophile Addition Add 4-Cl-Pyrimidine LAST (Minimize side-reaction time) Step3->Step4 Step5 5. Monitoring Check LCMS at 1h (Don't cook overnight unnecessarily) Step4->Step5

Caption: Step-by-step logic to minimize moisture ingress and maximize nucleophile availability.

Standard Operating Procedure (SNAr)
  • Preparation:

    • Dry DMF (or NMP) over 4Å molecular sieves for 24 hours.

    • If using an amine salt, neutralize it in a separate flask with 1.1 eq of base before adding to the reaction.

  • Assembly:

    • Charge the reaction vessel with the Amine (1.1–1.2 eq) and Base (DIPEA, 2.0 eq) in the solvent.

    • Reasoning: Ensure the amine is deprotonated and ready to attack before the electrophile arrives.

  • Initiation:

    • Add 4-Chloropyrimidine (1.0 eq) in one portion.

    • Seal under Argon/Nitrogen.

  • Temperature Control:

    • Start at Room Temperature (RT).[2] Heat to 60–80°C only if no conversion is observed after 1 hour.

    • Note: Higher temperatures increase the rate of hydrolysis if any water is present.

  • Quenching (Critical):

    • Do not quench with acidic water if unreacted starting material remains.

    • Dilute with EtOAc, wash with water (to remove DMF), then brine. Dry organic layer immediately with Na2SO4.

References
  • Regioselectivity in Pyrimidine Substitution: Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Source: WuXi AppTec.
  • Acid Catalysis Risks

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substr
    • Source: Preprints.org (2023).
    • URL:[Link]

  • Palladium Catalyzed Alternatives

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Solvent Effects on Kinetics

    • Title: Solvent effects on aromatic nucleophilic substitutions.[3][4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

Sources

Troubleshooting

scale-up considerations for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine production

The following technical guide is structured as a dedicated Scale-Up Support Center for Process Chemists and Engineers. It addresses the specific challenges of synthesizing and scaling 4-Chloro-2,6-bis(propan-2-yl)pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Scale-Up Support Center for Process Chemists and Engineers. It addresses the specific challenges of synthesizing and scaling 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5), focusing on the critical chlorination of the hydroxypyrimidine precursor.

Topic: Process Engineering & Troubleshooting for Chloropyrimidine Synthesis Target Compound: 4-Chloro-2,6-diisopropylpyrimidine Precursor: 2,6-Diisopropyl-4(3H)-pyrimidinone (Hydroxypyrimidine) Critical Reagent: Phosphoryl Chloride (


)[1]

Introduction: The Process Landscape

The conversion of 2,6-diisopropyl-4-hydroxypyrimidine to its 4-chloro analog is a staple transformation in the synthesis of herbicides and pharmaceutical intermediates. While the chemistry appears straightforward (nucleophilic aromatic substitution of


 by 

), the scale-up introduces severe safety and quality risks not seen on the bench.

The isopropyl groups at positions 2 and 6 provide steric bulk that can stabilize the pyrimidine ring but also hinder nucleophilic attack if conditions are too mild. Conversely, the electron-deficient nature of the pyrimidine ring makes the product susceptible to hydrolysis during the quench, reverting it to the starting material.

Module 1: Reaction Engineering (The Chlorination Step)

Q: How do I manage the thermal profile and HCl evolution on a multi-kilogram scale?

A: On a large scale, the "dump and reflux" method used in discovery chemistry is unsafe.

  • HCl Management: The reaction generates stoichiometric quantities of HCl gas. You must install a caustic scrubber (NaOH) connected to the reactor vent before heating begins.

  • Thermal Staging: The reaction of hydroxypyrimidines with

    
     requires activation energy.
    
    • Protocol: Charge the precursor and solvent (Toluene or Chlorobenzene). Add base (N,N-dimethylaniline or Triethylamine, 0.5–1.0 eq) to catalyze the reaction and buffer the system.

    • Addition: Add

      
       at a controlled rate at moderate temperature (40–50°C) to manage the initial exotherm (formation of the phosphorodichloridate intermediate).
      
    • Reaction: Ramp to reflux (approx. 100–110°C) only after addition is complete.

Q: Can I reduce the POCl3 stoichiometry to minimize waste?

A: Yes. Standard lab protocols often use neat


 (10+ equivalents). For scale-up, this is ecologically and economically viable.
  • Optimization: Use 1.2 to 1.5 equivalents of

    
     in a solvent like Toluene.
    
  • Catalysis: To compensate for lower concentration, add 0.1 eq of DMF (Vilsmeier-Haack catalyst) or maintain the organic base. This facilitates the formation of the active chloro-iminium species, ensuring complete conversion without massive

    
     excess.
    

Module 2: Quenching & Work-Up (The Critical Safety Step)

Q: What is the safest way to quench the reaction?

A: NEVER add water to the reaction mixture. This can lead to a violent, instantaneous vaporization of the solvent and


 (a "volcano" effect).
  • Mandatory Protocol (Inverse Quench):

    • Cool the reaction mixture to 20–25°C.

    • Prepare a separate vessel with water (or dilute NaOH/Ammonia if pH control is needed) at 0–5°C.

    • Slowly transfer the reaction mass into the water with vigorous agitation.

    • Maintain the quench temperature below 30°C .

Q: My product purity is dropping during work-up. Why?

A: The 4-chloro-pyrimidine moiety is susceptible to acid-catalyzed hydrolysis, especially while the mixture is hot and acidic (from quenched


 generating 

and HCl).
  • The Fix: Ensure the quench temperature stays low (<20°C). Once quenched, immediately neutralize the aqueous phase to pH 6–7 using NaOH or

    
     before phase separation. Do not let the product sit in the highly acidic quench mixture for extended periods.
    

Module 3: Visualizing the Process Logic

The following diagram illustrates the critical decision nodes and safety loops for the scale-up process.

G node_start Start: 2,6-Diisopropyl-4-hydroxypyrimidine node_reagents Add Reagents: Solvent (Toluene) + Base (DMA) + POCl3 (Controlled Addition) node_start->node_reagents node_heat Heat to Reflux (100-110°C) Monitor HCl Evolution node_reagents->node_heat node_check IPC: Conversion > 98%? node_heat->node_check node_cool Cool to 20°C node_check->node_cool Yes node_rework Add Catalyst (DMF) or More POCl3 node_check->node_rework No (Stalled) node_quench CRITICAL SAFETY STEP: Inverse Quench into Ice Water Temp < 25°C node_cool->node_quench node_neutral Neutralize to pH 7-8 node_quench->node_neutral node_isolate Phase Cut & Distillation/Cryst node_neutral->node_isolate node_rework->node_heat Re-heat

Figure 1: Process Flow Diagram emphasizing the critical safety node at the quench step.

Module 4: Troubleshooting & Impurity Profile

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during quench.Lower quench temp (<20°C); reduce hold time in acidic aqueous phase; neutralize faster.
Stalled Reaction Inactive POCl3 or insufficient temp.Ensure reflux is vigorous; add 0.1 eq DMF as catalyst; check POCl3 quality (hydrolyzed?).
Impurity: Hydroxy Precursor Incomplete reaction OR Reversion.Differentiate via IPC. If reaction was complete, the issue is reversion (hydrolysis) during workup.
Impurity: Phosphorous Adducts Incomplete hydrolysis of intermediates.[1]Ensure the quench has sufficient water and agitation time (post-quench) to break P-O-C bonds before neutralization.
Runaway Exotherm Accumulation of reagents.[1]STOP. Do not heat rapidly. Ensure POCl3 is consumed as it is added or heat gradually.

Module 5: Detailed Experimental Protocol (100g Scale)

Safety Note: Perform all operations in a fume hood. Wear acid-resistant gloves and face shield.

  • Setup: Equip a 1L jacketed reactor with a mechanical stirrer, reflux condenser, temperature probe, and an off-gas scrubber (NaOH).

  • Charging: Charge 100.0 g (0.55 mol) of 2,6-diisopropyl-4-hydroxypyrimidine and 500 mL of Toluene.

  • Base Addition: Add 67.0 g (0.55 mol) of N,N-Dimethylaniline. Stir to suspend.

  • Chlorination: Add 126.0 g (0.82 mol, 1.5 eq) of

    
     dropwise over 30 minutes. Maintain internal temperature < 50°C.
    
  • Reaction: Heat the mixture to reflux (~110°C). Hold for 3–5 hours.

    • IPC:[2] Check HPLC for disappearance of starting material (<0.5%).

  • Cooling: Cool the reaction mass to 20°C.

  • Quench (Critical):

    • Prepare 500 mL of water in a separate flask, cooled to 5°C.

    • Slowly transfer the reaction mass into the water over 45 minutes.

    • Keep T < 30°C.

  • Work-up:

    • Stir the biphasic mixture for 30 minutes to ensure all phosphoryl chlorides are hydrolyzed.

    • Adjust pH to 7–8 with 20% NaOH solution (keep cool).

    • Separate phases.[3] Extract aqueous layer with 100 mL Toluene.

    • Wash combined organics with brine. Dry over

      
      .[3]
      
  • Isolation: Concentrate under reduced pressure. The residue can be distilled (high vacuum) or crystallized from heptane if solid (dependent on specific purity requirements).

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Molecules, 2012.[1] Discusses the safety and stoichiometry of POCl3 reductions in pyrimidine synthesis.

  • Process for preparing 4,6-dichloropyrimidine. US Patent 6018045A. Details the use of hindered amines and phase handling in chloropyrimidine production.

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. Provides mechanistic insight into the hydrolysis and side-reactions of chloropyrimidines.

  • 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Product Data. Biosynth. Verification of CAS 1155152-94-5 and structure.

Sources

Optimization

Technical Support Center: Cross-Coupling Protocols for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Current Status: Operational Subject: Catalyst Selection & Troubleshooting Guide Ticket ID: PYR-ISO-4CL-001 Executive Summary: The Substrate Challenge You are working with 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Catalyst Selection & Troubleshooting Guide Ticket ID: PYR-ISO-4CL-001

Executive Summary: The Substrate Challenge

You are working with 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine). Successful derivatization of this scaffold requires navigating two competing physical properties:

  • Electronic Activation (The "Good"): As an electron-deficient heteroaryl chloride, the C4-Cl bond is highly activated for oxidative addition (Pd⁰ → Pdᴵᴵ) and Nucleophilic Aromatic Substitution (SɴAr).

  • Steric & Coordinative Deactivation (The "Bad"):

    • Steric Bulk: The isopropyl groups at C2 and C6 create a "fence" around the pyrimidine core. While the C4 position is exposed, the C2-isopropyl group can sterically interfere with the metal center during the reductive elimination step.

    • N-Coordination: The pyrimidine nitrogens are potent σ-donors. If your catalyst is not bulky enough, the substrate will bind to Palladium through Nitrogen (formation of stable Pd-N species) rather than reacting through the C-Cl bond, leading to catalyst poisoning (the "induction period" that never ends).

Module A: C-C Bond Formation (Suzuki-Miyaura)

The Protocol

For coupling aryl/heteroaryl boronic acids.

ComponentRecommendationTechnical Rationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Use a simple Pd(II) or Pd(0) source; the ligand does the heavy lifting.
Ligand (Primary) XPhos or SPhos SPhos is the gold standard for heteroaryl chlorides. Its electron-rich nature facilitates oxidative addition, while its bulk prevents N-binding poisoning.
Ligand (Alternative) Amphos Excellent air stability and high turnover for activated chlorides.
Base K₃PO₄ (2.0 equiv)Critical: Avoid strong hydroxide bases (NaOH/KOH). 4-chloropyrimidines hydrolyze to 4-pyrimidinones (tautomers) in aqueous high-pH conditions.
Solvent System 1,4-Dioxane/H₂O (4:1) The water is necessary for the transmetalation step involving the boronate.
Step-by-Step Workflow
  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to a vial.

  • Inert: Seal and purge with Ar/N₂ for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mix.

  • Heat: Stir at 80–100 °C for 2–4 hours.

    • Note: If using microwave, 110 °C for 20 mins is usually sufficient.

  • QC Check: If LCMS shows starting material consumption but low product mass, check for the Hydrolysis Artifact (M+1 = Mass of substrate - Cl + OH).

Module B: C-N Bond Formation (Buchwald vs. SɴAr)

Users often default to Palladium when simple heat would suffice. Use this logic gate to save resources.

Logic Gate: SɴAr vs. Buchwald-Hartwig

CN_Coupling_Logic Start Select Amine Nucleophile AmineType Is the Amine Aliphatic or Aromatic? Start->AmineType Aliphatic Aliphatic (e.g., Morpholine, Piperidine) AmineType->Aliphatic Aliphatic Aromatic Aromatic / Heteroaromatic (e.g., Aniline, Pyrazole) AmineType->Aromatic Aromatic SNAr_Check Try SɴAr First (Base + Heat) Aliphatic->SNAr_Check Pd_Required Palladium Catalysis REQUIRED Aromatic->Pd_Required Result_SNAr Success? (>50% conv. in 4h) SNAr_Check->Result_SNAr Go_Pd Protocol B: Buchwald-Hartwig Pd_Required->Go_Pd Optimize_SNAr Protocol A: SɴAr (DMSO, 100°C) Result_SNAr->Optimize_SNAr Yes Result_SNAr->Go_Pd No (Steric Jam)

Caption: Decision matrix for C-N bond formation. Aliphatic amines should attempt SɴAr first; Aromatic amines require Pd catalysis.

Protocol A: SɴAr (Nucleophilic Aromatic Substitution)

Best for: Primary/Secondary Aliphatic Amines.

  • Conditions: 3.0 equiv DIPEA, DMSO or NMP, 100–120 °C.

  • Why it works: The pyrimidine ring is electron-poor. The 4-Cl is a good leaving group.

  • Why it might fail: The 2,6-diisopropyl groups create a "steric wall." If your amine is also bulky (e.g., tert-butylamine), SɴAr will be too slow. Switch to Protocol B.

Protocol B: Buchwald-Hartwig Amination

Best for: Anilines, Amides, or Bulky Aliphatic Amines.

ParameterPrimary Amines (R-NH₂)Secondary Amines (R₂NH)
Pre-Catalyst BrettPhos Pd G3/G4 RuPhos Pd G3/G4
Base NaOtBu (Standard) or Cs₂CO₃ (Sensitive)NaOtBu or LHMDS
Solvent t-Amyl Alcohol or DioxaneToluene or THF
Temp 80 °C80–100 °C
  • Pre-catalyst Warning: Do not use Pd(PPh₃)₄ or Pd(dppf)Cl₂. They will likely fail due to the pyrimidine nitrogen poisoning the metal center. You need the rapid oxidative addition provided by the G3/G4 precatalyst scaffold.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields 0% product.

Diagnosis: "Palladium Black" precipitation. The catalyst decomposed before entering the cycle. Fix:

  • Switch to a Pre-catalyst: Use XPhos Pd G3 instead of mixing Pd(OAc)₂ + XPhos in situ. This guarantees the active species is formed.

  • Degas Thoroughly: Electron-rich ligands (like alkyl phosphines) are O₂ sensitive. Sparge solvents with Argon for 15 minutes, not just 1 minute.

Q2: I see the product mass, but also a mass of [M-Cl+OH].

Diagnosis: Hydrolysis of the chloropyrimidine. Fix:

  • Remove Water: Switch from Dioxane/H₂O to anhydrous Toluene or DME .

  • Change Base: Switch from hydroxides/carbonates to K₃PO₄ (anhydrous) or CsF .

  • Increase Concentration: Hydrolysis is often pseudo-first-order with respect to water. Increasing reaction concentration (0.5 M to 1.0 M) favors the bimolecular coupling over the unimolecular (or solvent-mediated) hydrolysis.

Q3: The reaction stalls at 60% conversion.

Diagnosis: Product Inhibition. The product (a 2,4,6-substituted pyrimidine) is extremely crowded. It might be binding to the Pd center and refusing to leave (slow reductive elimination). Fix:

  • Increase Temp: Push to 110–120 °C.

  • Bulky Ligand: Ensure you are using XPhos or BrettPhos . These ligands are massive; they sterically crowd the Pd center, forcing the bulky product to "fall off" (reductive elimination) to relieve strain.

Visualizing the Catalytic Cycle

Understanding where the 2,6-diisopropyl groups interfere is key to selecting the right ligand.

Catalytic_Cycle cluster_interference Steric Clash Zone Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Aryl-Cl) Pd0->OxAdd + 4-Cl-Pyrimidine PdII_Ar L-Pd(II)-Ar-Cl (Stabilized by bulky L) OxAdd->PdII_Ar Fast for Pyrimidines TransMet Transmetalation (Base/Boronate enters) PdII_Ar->TransMet + Ar-B(OH)2 / Base PdII_Complex L-Pd(II)-Ar-Nu (Steric Crowding Peak) TransMet->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim Critical Step: Ligand bulk forces product off RedElim->Pd0 Cycle Repeats

Caption: The "Steric Clash Zone" indicates where the 2,6-diisopropyl groups interact with the ligand. Bulky ligands (XPhos) accelerate this step by increasing steric pressure.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides

    • Title: Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.[1][2]

    • Source: TCI Chemicals Technical Guide.
  • Buchwald-Hartwig Amination Guide: Title: Buchwald-Hartwig Cross-Coupling User Guide. Source: J&K Scientific.
  • Ligand Selection for Hindered Substrates

    • Title: Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides.[3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Reactivity of Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[4][5]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 4-Chloro-2,6-bis(propan-2-yl)pyrimidine reactions

The following technical support guide is structured to address the specific challenges of functionalizing 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine). This substrate present...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of functionalizing 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine).

This substrate presents a "perfect storm" for low conversion:

  • Electronic Deactivation: The two isopropyl groups are electron-donating (+I effect), which increases electron density in the pyrimidine ring, making the C4-Cl bond less electrophilic and resistant to oxidative addition (in Pd-catalysis) or nucleophilic attack (in SNAr).

  • Steric Shielding: While C4 is not flanked by ortho substituents in the traditional benzene sense, the bulk of the isopropyl groups (especially at C2) hinders the approach of large metal complexes or solvated nucleophiles.

Part 1: The Diagnostic Framework

Before altering your protocol, determine the failure mode. Is the reaction stalling (catalyst death/equilibrium) or never starting (activation energy too high)?

Quick Diagnostic Table
SymptomProbable CauseRecommended Module
0-5% Conversion (Starting material remains)Activation Barrier: The ring is too electron-rich for the current catalyst or nucleophile.Module A (Pd) or Module B (SNAr)
30-50% Conversion (Reaction stalls)Catalyst Death / Product Inhibition: Pd-black formation or competitive binding by the product.Module A (Ligand Selection)
New Spot on TLC (Not Product)Side Reaction: Hydrolysis (to 4-OH) or Homocoupling.Module C (Impurities)

Part 2: Troubleshooting Modules

Module A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki)

The Problem: The electron-rich nature of the diisopropyl-pyrimidine ring makes the Oxidative Addition of the C-Cl bond to Palladium the rate-limiting step. Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) often fail here.

The Solution: You must use electron-rich, bulky biaryl phosphine ligands that facilitate oxidative addition into deactivated aryl chlorides.

Protocol Optimization:
  • Ligand Switch: Move immediately to Buchwald 3rd/4th Generation Precatalysts .

    • Recommendation:RuPhos or BrettPhos . These ligands create a "pocket" that forces the Pd center onto the crowded/deactivated C-Cl bond.

    • Why: RuPhos is exceptional for secondary amines; BrettPhos is superior for primary amines.

  • Base Selection: Switch from weak bases (Carbonates) to NaOtBu or LHMDS if functional groups allow. Stronger bases facilitate the deprotonation of the amine, driving the transmetallation step.

  • The "Activation" Step: Do not use Pd2(dba)3 + Ligand unless you "cook" the catalyst first. Use pre-formed precatalysts (e.g., XPhos Pd G4) to ensure a 1:1 Pd:Ligand ratio and immediate activity.

Experimental Workflow (Buchwald-Hartwig):
  • Charge reaction vial with Precatalyst (2 mol%) and Base (1.2 equiv) .

  • Add Substrate (1.0 equiv) and Amine (1.2 equiv) .

  • Evacuate/backfill with Argon (3x). Oxygen kills the electron-rich phosphines required for this reaction.

  • Add Anhydrous Dioxane or t-Amyl Alcohol .

  • Heat to 100°C . Note: Temperatures below 80°C are rarely sufficient for this deactivated chloride.

Visualization: The Catalytic Bottleneck

PdCycle cluster_0 Root Cause Analysis Start Pd(0)-Ligand Active Species OxAdd Oxidative Addition (The Bottleneck!) Start->OxAdd Slow w/o Bulky Ligand Complex Pd(II)-Ar-Cl Complex OxAdd->Complex TransMet Transmetallation (Amine/Base) Complex->TransMet RedElim Reductive Elimination TransMet->RedElim Product Product Release RedElim->Product Product->Start Regeneration Note Isopropyl groups donate e- density, making C-Cl bond strong and resistant to Pd insertion. Note->OxAdd

Caption: The oxidative addition step is the primary failure point due to the electron-donating isopropyl groups.

Module B: Nucleophilic Aromatic Substitution (SNAr)[1][2][3]

The Problem: SNAr requires an electron-deficient ring. Your ring is electron-rich (deactivated). Standard conditions (DMF, K2CO3, 80°C) will result in <10% conversion.

The Solution: You must artificially increase the electrophilicity of the ring or the energy of the system.

Strategy 1: Solvent & Temperature (Thermal Force)

Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO . These solvents stabilize the Meisenheimer complex intermediate better than DMF or Acetonitrile.

  • Temperature: Minimum 120°C-140°C .

  • Warning: At these temperatures, hydrolysis is a risk. Ensure reagents are strictly anhydrous.

Strategy 2: Acid Catalysis (The "Proton Switch")

If basic SNAr fails, switch to Acidic SNAr .

  • Mechanism: Protonation of the pyrimidine nitrogen (N1 or N3) creates a cationic species. This transforms the ring from "electron-rich" to "highly electron-deficient," accelerating nucleophilic attack.

  • Protocol: Use 1.0 equiv of p-TsOH or HCl in n-Butanol or IPA . Heat to 100°C.

  • Note: This works best for amine nucleophiles (anilines/aliphatic amines) that are not destroyed by acid.

Comparison of SNAr Conditions

ParameterStandard (Fails)Optimized (Recommended)
Solvent DMF / MeCNNMP (Thermal stability) or n-BuOH (Acidic)
Base/Additive K2CO3 / TEADIPEA (if Basic) or p-TsOH (if Acidic)
Temperature 80°C130°C (Microwave preferred for short bursts)
Concentration 0.1 M0.5 - 1.0 M (High conc. drives kinetics)
Module C: Impurities & Side Reactions[4]

Issue: "I see a spot just below the starting material." Diagnosis: Hydrolysis (4-Hydroxy-2,6-diisopropylpyrimidine).

  • Cause: Trace water in the solvent at high temperatures (>100°C). The chloride is lazy toward your nucleophile but will eventually react with water if the energy is high enough.

  • Fix:

    • Dry NMP/DMSO over molecular sieves (4Å) for 24h.

    • Use a sealed tube/vessel to prevent atmospheric moisture ingress.

    • Increase the equivalents of your nucleophile (to 3.0 equiv) to outcompete water.

Part 3: Decision Logic (Workflow)

Follow this logic gate to select the correct experimental setup.

TroubleshootingFlow Start Start: 4-Cl-2,6-iPr-Pyrimidine Low Conversion Nucleophile What is your Nucleophile? Start->Nucleophile Amine Amine (Primary/Secondary) Nucleophile->Amine Alkoxide Alkoxide / Thiol Nucleophile->Alkoxide Carbon Boronic Acid / Zinc Reagent Nucleophile->Carbon AcidCheck Is Amine Acid Sensitive? Amine->AcidCheck BasicSnAr GO TO MODULE B (Strategy 1): High Temp SnAr Solvent: NMP, 130°C Alkoxide->BasicSnAr Suzuki Suzuki Coupling: Requires S-Phos or X-Phos (Steric bulk required) Carbon->Suzuki AcidYes Yes (Acid Sensitive) AcidCheck->AcidYes AcidNo No (Anilines, Alkyl amines) AcidCheck->AcidNo Buchwald GO TO MODULE A: Pd-Catalysis (RuPhos/BrettPhos) Base: NaOtBu AcidYes->Buchwald AcidSnAr GO TO MODULE B (Strategy 2): Acid Catalysis (p-TsOH) Solvent: n-BuOH, 110°C AcidNo->AcidSnAr

Caption: Workflow for selecting the optimal reaction condition based on nucleophile type.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for the SNAr approach (Module B). The deactivated ring requires high activation energy. Microwave heating to 140°C-160°C for 20-40 minutes in NMP often drives these reactions to completion where oil baths fail.

Q: Why does the reaction turn black immediately? A: This is "Pd-Black" precipitation. It means your ligand is not stabilizing the Palladium at the high temperatures required for this substrate.

  • Fix: Ensure you are using a dialkylbiaryl phosphine (e.g., XPhos, RuPhos). Triphenylphosphine (PPh3) will dissociate and decompose at the temperatures needed to activate this chloride.

Q: My LCMS shows the mass of the product, but NMR shows starting material. Why? A: Be careful of atropisomerism or restricted rotation. The bulky isopropyl groups can restrict the rotation of the new substituent at C4, leading to broad NMR signals that might be mistaken for baseline noise or impurities. Run your NMR at elevated temperature (50°C) to sharpen the peaks.

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Maitre, S., et al. "Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos." Catalysts, 2020.
  • SNAr Mechanism and Solvent Effects

    • Bunnett, J. F., et al. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Chemical Reviews. Establishes the requirement for polar aprotic solvents (NMP/DMSO)
  • Acid Catalysis in Pyrimidine Substitution

    • Reports on the protonation of pyrimidine nitrogens to accelerate nucleophilic
    • (Referencing similar 4-chloropyrrolopyrimidine kinetics).

  • General Reactivity of 2,4-Dichloropyrimidines (Analogous Chemistry)

    • Detailed analysis of regioselectivity and reactivity modul

Reference Data & Comparative Studies

Validation

spectral data analysis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine and its derivatives

This guide provides a technical analysis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5), focusing on its spectral characterization and performance relative to less sterically hindered analogs. The content...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5), focusing on its spectral characterization and performance relative to less sterically hindered analogs. The content is designed for medicinal chemists and process engineers optimizing nucleophilic aromatic substitution (


) workflows on pyrimidine scaffolds.

A Comparative Guide for Process Optimization

Compound Identity

  • IUPAC Name: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

  • Common Name: 4-Chloro-2,6-diisopropylpyrimidine[1]

  • CAS Number: 1155152-94-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 198.69 g/mol

Structural Significance in Drug Design

The 2,6-diisopropyl substitution pattern offers a distinct advantage over the more common methyl or hydrogen analogs. In drug development, this "steric shielding" serves two critical functions:

  • Metabolic Stability: The bulky isopropyl groups at positions 2 and 6 impede enzymatic approach (e.g., by P450s) to the pyrimidine nitrogen lone pairs, reducing oxidative clearance.

  • Regiocontrol: During functionalization at the C4 position, the steric bulk prevents unwanted side reactions at N1/N3, forcing nucleophiles to attack the electrophilic C4 center exclusively.

Spectral Characterization Guide

Reliable identification requires distinguishing this compound from its hydrolysis product (the 4-hydroxy tautomer) and regioisomers.

A. Nuclear Magnetic Resonance ( H NMR)

Unlike symmetric pyrimidines (e.g., 2,6-dichloropyrimidine), this molecule possesses a


 symmetry plane only if the C4-Cl and C5-H were identical, which they are not. Therefore, the C2 and C6 positions are chemically distinct, though their magnetic environments are similar.

Expected Chemical Shifts (in


): 
Proton EnvironmentMultiplicityShift (

ppm)
Structural Insight
Ar-H (C5) Singlet (1H)7.05 – 7.15 The C5 proton is flanked by an electron-withdrawing Cl and an electron-donating alkyl group. It appears upfield relative to 4,6-dichloropyrimidine (

7.46) due to the alkyl donation.
C2-CH (Isopropyl) Septet (1H)3.00 – 3.15 Deshielded by the adjacent ring nitrogens (N1, N3).
C6-CH (Isopropyl) Septet (1H)2.85 – 2.95 Slightly more shielded than C2 due to the adjacent C5-H vs N3.
Methyl Groups Doublets (12H)1.25 – 1.35 Two overlapping doublets corresponding to the methyls of the C2 and C6 isopropyl groups.

Critical QC Check: Watch for a broad singlet around


 10-12 ppm. Its presence indicates hydrolysis to the 4-pyrimidinone (impurity), often caused by moisture during storage.
B. Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion (

    
    ):  198.7 m/z.
    
  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the

    
     (198) and 
    
    
    
    (200) peaks.
  • Fragmentation: Loss of a methyl group (

    
    ) is a common primary fragmentation pathway for isopropyl aromatics.
    

Comparative Performance: Isopropyl vs. Methyl

The following table contrasts the target compound with its methyl analog, 4-Chloro-2,6-dimethylpyrimidine , to guide reagent selection.

Feature4-Chloro-2,6-diisopropyl pyrimidine4-Chloro-2,6-dimethyl pyrimidineImpact on Workflow
Steric Hindrance HighLowIsopropyl analog requires higher reaction temperatures for

but yields fewer N-alkylation side products.
Solubility High (Lipophilic)ModerateIsopropyl analog is easier to extract into non-polar solvents (Hexane/EtOAc) during workup.
Hydrolytic Stability HighModerateBulky groups protect the C4-Cl bond from moisture, extending shelf-life.
Boiling Point HigherLowerIsopropyl analog is less volatile; easier to handle in high-vacuum drying.

Experimental Protocols

Workflow 1: Synthesis & Purification

This protocol outlines the conversion of the 4-hydroxy precursor to the chloro-derivative using


, designed to minimize hydrolysis during workup.

SynthesisWorkflow Start Precursor: 2,6-Diisopropylpyrimidin-4-ol Reagent Reagent Addition: POCl3 (excess) + Reflux (2-4h) Start->Reagent Monitor IPC (TLC/LCMS): Check for disappearance of SM Reagent->Monitor Quench Quench: Pour onto Crushed Ice/NH4OH (Maintain pH > 7) Monitor->Quench Complete Extract Extraction: DCM or EtOAc Wash with Brine Quench->Extract Dry Drying: Anhydrous Na2SO4 Concentrate in vacuo Extract->Dry Product Final Product: 4-Chloro-2,6-diisopropylpyrimidine (Oil or Low-Melting Solid) Dry->Product

Figure 1: Optimized synthesis workflow emphasizing the pH-controlled quench to prevent acid-catalyzed hydrolysis.

Workflow 2: Nucleophilic Substitution ( )

When using this scaffold to build larger drug molecules (e.g., reacting with an amine), the steric bulk requires specific conditions.

  • Solvent: Use polar aprotic solvents (DMF, DMSO, or NMP) to enhance nucleophilicity.

  • Base: Use a non-nucleophilic base like DIPEA or

    
    .
    
  • Temperature: Due to the steric hindrance at C2/C6, the C4 position is less accessible. Reactions typically require heating to 80–100°C , whereas methyl analogs might react at 40–60°C.

References & Data Sources

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chloro-2,6-diaminopyrimidine (Analogous fragmentation patterns). Retrieved from .

  • ChemicalBook. 4-Chloro-2,6-diaminopyrimidine NMR Data (Comparative chemical shift analysis). Retrieved from .

  • PubChem. Compound Summary: 2,4-Diamino-6-chloropyrimidine (Structural isomer comparisons). Retrieved from .

  • BenchChem. Synthesis and Troubleshooting of Chloropyrimidines. Retrieved from .

Sources

Comparative

comparing reactivity of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine with other chloropyrimidines

This guide details the reactivity profile of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine , analyzing its performance relative to standard chloropyrimidines. The analysis synthesizes steric and electronic parameters to predic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine , analyzing its performance relative to standard chloropyrimidines. The analysis synthesizes steric and electronic parameters to predict and explain reaction outcomes in drug discovery workflows.

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (Substrate A ) represents a distinct class of "sterically shielded" electrophiles. Unlike the highly reactive 2-chloropyrimidine or the regioselective 2,4-dichloropyrimidine, Substrate A exhibits significantly attenuated reactivity toward Nucleophilic Aromatic Substitution (


).

This attenuation is driven by two convergent factors:

  • Steric Occlusion: The flanking isopropyl groups at C2 and C6 create a "picket fence" effect, hindering the approach of nucleophiles to the C4 leaving group.

  • Electronic Deactivation: The alkyl groups act as weak electron donors (induction), destabilizing the anionic Meisenheimer complex required for

    
    , contrasting with the electron-withdrawing chlorine atoms in polychlorinated analogs.
    

Application Note: This molecule is best utilized when introducing a lipophilic, metabolically stable core late in a synthesis, or when high selectivity is required in the presence of more reactive electrophiles.

Critical Comparison: Reactivity Landscape

The following table contrasts Substrate A with industry-standard alternatives under identical


 conditions (e.g., Morpholine, 

, DMF, 60°C).
SubstrateStructureReactivity Class

Rate (Relative)*
Primary Driver
2-Chloropyrimidine UnsubstitutedHigh

N-activation (2 positions) + Low Sterics
2,4-Dichloropyrimidine 2,4-di-ClVery High

Inductive withdrawing (Cl) + C4 selectivity
4-Chloropyrimidine UnsubstitutedModerate

N-activation (1 position)
4-Chloro-2,6-dimethylpyrimidine 2,6-di-MeLow

Mild Steric + Electronic Deactivation
4-Chloro-2,6-bis(propan-2-yl)pyrimidine 2,6-di-iPr Very Low 1 Severe Steric Shielding

*Estimated relative rates based on Taft steric parameters (


) and Hammett electronic constants (

).
Technical Insight: The "Ortho" Effect

In Substrate A , the isopropyl methine protons project into the reaction trajectory. While a methyl group (in 2,6-dimethyl) allows for rotation to minimize clash, the isopropyl group's bulk forces a conformation that significantly raises the activation energy (


) for the formation of the C-N bond.

Mechanistic Pathway & Visualization

The following diagram illustrates the kinetic bottleneck faced by Substrate A compared to a standard 4-chloropyrimidine.

SNAr_Pathway cluster_legend Kinetic Bottleneck Start Reactants (Electrophile + Nu:) TS1_Fast TS1 (Unshielded) Low Barrier Start->TS1_Fast 4-Chloropyrimidine TS1_Slow TS1 (Shielded) High Steric Barrier Start->TS1_Slow 4-Chloro-2,6-bis(iPr) Meisenheimer Meisenheimer Complex TS1_Fast->Meisenheimer TS1_Slow->Meisenheimer Product Product (Substituted) Meisenheimer->Product Fast Elimination (-Cl)

Caption: Comparative reaction coordinate showing the elevated activation energy barrier for the di-isopropyl substrate due to steric repulsion in the transition state.

Experimental Protocols

Protocol A: Standardized Rate Assessment

Validates the reactivity difference between Substrate A and 4-chloropyrimidine.

Reagents:

  • Substrate (1.0 equiv)

  • Benzylamine (1.2 equiv) - Selected for UV activity and moderate nucleophilicity.

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • DMSO-

    
     (Solvent for in-situ NMR monitoring)
    

Workflow:

  • Preparation: Dissolve 0.1 mmol of Substrate in 0.6 mL DMSO-

    
     in an NMR tube.
    
  • Baseline: Acquire a

    
    
    
    
    
    NMR spectrum.
  • Initiation: Add Benzylamine (0.12 mmol) and DIPEA (0.2 mmol). Cap and invert to mix.

  • Monitoring:

    • 4-Chloropyrimidine: Monitor at 25°C. Acquire spectra every 10 minutes. Expect >90% conversion within 1 hour.

    • Substrate A: Monitor at 25°C for 1 hour (expect <5% conversion). Heat to 80°C and monitor hourly.

  • Data Processing: Integrate the disappearance of the pyrimidine C5-H signal and the appearance of the product benzylic protons.

Expected Outcome: Substrate A will require heating to >80°C to achieve conversion rates comparable to the unhindered substrate at room temperature.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Recommended for Substrate A when


 fails.

Due to the electronic deactivation and steric bulk, traditional


 may fail with weak nucleophiles (e.g., anilines). A Pd-catalyzed approach is preferred.

System:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) - The "IPr" ligand matches the steric bulk of the substrate, preventing catalyst deactivation.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Dioxane/t-Amyl alcohol (4:1), 100°C.

Why this works: The oxidative addition of Pd(0) into the C-Cl bond is less sensitive to the nucleophile's sterics than the direct


 attack. The bulky NHC ligand on the palladium facilitates the reductive elimination step even in crowded environments.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of chloropyrimidines and the / effect).
  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med. Chem.2011 , 54, 3451–3479. Link (Context on using lipophilic/bulky groups like isopropyl in drug design).

  • Bhattacharya, D. et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Org.[1][2] Process Res. Dev.2023 , 27, 12–25. (Methodologies for optimizing

    
     on deactivated substrates).
    
  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination." Chem. Eur. J.2006 , 12, 4749–4755. Link (Protocol grounding for Protocol B).

Sources

Validation

Technical Comparison Guide: Biological Activity of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Scaffolds

This guide provides an in-depth technical comparison of the 4-Chloro-2,6-bis(propan-2-yl)pyrimidine scaffold (Parent) versus its functionalized bioactive derivatives.[1] It focuses on the transition from a reactive chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 4-Chloro-2,6-bis(propan-2-yl)pyrimidine scaffold (Parent) versus its functionalized bioactive derivatives.[1] It focuses on the transition from a reactive chemical intermediate to a pharmacologically active agent, highlighting the structural role of the bulky diisopropyl groups.[1]

[1]

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5), hereafter referred to as the Parent Scaffold , acts primarily as a high-value electrophilic intermediate.[1] It possesses negligible therapeutic activity in its native form due to high reactivity and lack of target specificity.[1]

In contrast, its Derivatives (formed via nucleophilic substitution at the C4 position) exhibit potent biological activity in oncology (kinase inhibition) and agrochemistry (herbicides/fungicides).[1] The distinguishing feature of this scaffold—the bulky 2,6-diisopropyl substitution—provides critical steric shielding against metabolic degradation and enhances lipophilic target engagement , offering a superior pharmacokinetic profile compared to less hindered analogs (e.g., 2,6-dimethylpyrimidines).[1]

Structural & Mechanistic Comparison

The Parent: Reactive Electrophile

The Parent compound is defined by a pyrimidine ring flanked by two isopropyl groups at positions 2 and 6, with a reactive chlorine atom at position 4.[1]

  • Primary Activity: Chemical reactivity (Electrophile).

  • Mechanism: The C4-Chlorine is activated for Nucleophilic Aromatic Substitution (

    
    ).[1] The electron-deficient pyrimidine ring facilitates attack by amines, phenols, or thiols.[1]
    
  • Biological Limitation: The Parent is prone to non-specific covalent binding with endogenous nucleophiles (e.g., glutathione, proteins), leading to potential toxicity rather than therapeutic efficacy.[1]

The Derivatives: Bioactive Ligands

Derivatives are formed by displacing the C4-Chlorine with a pharmacophore (e.g., an arylamine or phenoxy group).[1]

  • Primary Activity: High-affinity ligand binding (Reversible inhibition).[1]

  • Mechanism: The 2,6-diisopropyl groups create a "hydrophobic sandwich," locking the molecule into a specific conformation that fits into large hydrophobic pockets of enzymes (e.g., Kinase ATP binding sites) or receptors (e.g., GPCRs).[1]

  • Biological Advantage: The steric bulk of the isopropyl groups prevents oxidative metabolism at the pyrimidine ring nitrogen atoms (N-oxidation protection), significantly extending half-life (

    
    ).[1]
    
Visualizing the Transformation (DOT Diagram)

G cluster_0 Structural Role of Diisopropyl Groups Parent Parent Scaffold (4-Chloro-2,6-diisopropylpyrimidine) Reactive Electrophile Non-Specific Toxicity Reaction SNAr Reaction (+ Nucleophile R-NH2) Parent->Reaction Activation Derivative Bioactive Derivative (4-Amino-2,6-diisopropylpyrimidine) High Specificity Metabolic Stability Reaction->Derivative Functionalization Target Biological Target (Kinase Pocket / GPCR) Derivative->Target Steric Fit & Binding Desc 1. Steric Shielding (Protects N1/N3) 2. Hydrophobic Interaction (LogP Increase)

Figure 1: Transformation of the reactive parent scaffold into a bioactive derivative, highlighting the functional role of the diisopropyl groups.[1][2][3][4]

Comparative Performance Data

The following table contrasts the physicochemical and biological profiles of the Parent vs. a representative Bioactive Derivative (e.g., a 4-anilino derivative used in kinase research).

FeatureParent Scaffold (4-Cl)Bioactive Derivative (4-Anilino)Impact of Transformation
Primary Mode of Action Covalent Alkylation (Non-specific)ATP-Competitive InhibitionShift from Toxicity to Efficacy
LogP (Lipophilicity) ~3.5 (Moderate)> 5.0 (High)Enhanced membrane permeability for intracellular targets.[1]
Metabolic Stability Low (Rapid Hydrolysis/Glutathione conjugation)High (Sterically hindered)2,6-diisopropyl groups block metabolic access to ring nitrogens.[1]
Target Selectivity None (Reacts with any nucleophile)High (e.g., IC50 < 50 nM for specific kinases)Pharmacophore directs binding; Scaffold anchors orientation.[1]
Toxicity Risk High (Potential mutagen/irritant)Low (Optimized ADMET)Elimination of the reactive chloro-warhead removes alkylating potential.

Experimental Protocols

To validate the biological activity difference, the following self-validating workflow is recommended. This protocol compares Cell Viability (MTT) to distinguish between non-specific toxicity (Parent) and targeted inhibition (Derivative).

Synthesis of Derivative (Standardized SNAr Protocol)
  • Objective: Convert the reactive Parent into a testable Derivative.

  • Reagents: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (1.0 eq), Aniline derivative (1.1 eq),

    
     (2.0 eq), DMF (anhydrous).[1]
    
  • Procedure:

    • Dissolve Parent in DMF under

      
       atmosphere.[1]
      
    • Add base (

      
      ) followed by the nucleophile (Aniline).
      
    • Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of Parent (

      
      ) and appearance of Product (
      
      
      
      ).
    • Validation: Mass Spectrometry (LC-MS) must show loss of Chlorine isotope pattern and appearance of Product mass [M+H]+.

Comparative Bioassay: MTT Cytotoxicity Screen
  • Objective: Differentiate non-specific killing (Parent) from targeted growth inhibition (Derivative).

  • Cell Line: A549 (Lung Carcinoma) or similar robust line.

  • Protocol:

    • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treatment: Treat with serial dilutions (0.1 nM to 100

      
      M) of:
      
      • Group A: Parent Scaffold.[1]

      • Group B: Derivative.[1]

      • Group C: Vehicle (DMSO).

    • Incubation: 72 hours at 37°C, 5%

      
      .
      
    • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, read OD at 570 nm.

  • Expected Result:

    • Parent: Steep toxicity curve at high concentrations (>50

      
      M) due to chemical stress/pH change, or flat line (inactive) if hydrolysis is rapid.[1]
      
    • Derivative: Sigmoidal dose-response curve with defined

      
       (e.g., 1-10 
      
      
      
      M) indicating specific receptor-mediated inhibition.

Mechanism of Action: The "Steric Bumper" Effect

The 2,6-diisopropyl substitution is not merely decorative; it is a functional design element used to overcome common failure modes in drug discovery.[1]

Diagram: Steric Shielding & Binding[1]

SAR cluster_scaffold 2,6-Diisopropyl Scaffold Metabolism Metabolic Enzymes (CYP450) N_Oxidation N-Oxidation Attack Metabolism->N_Oxidation Ring Pyrimidine Ring N_Oxidation->Ring BLOCKED by Isopropyl Isopropyl Bulky Isopropyl Groups (Steric Bumper) Isopropyl->Ring Shields Binding Hydrophobic Pocket (Target Protein) Isopropyl->Binding Enhanced Van der Waals Interactions

Figure 2: The "Steric Bumper" effect where isopropyl groups block metabolic attack while enhancing target binding affinity.[1]

Mechanistic Explanation[1]
  • Metabolic Blockade: In standard pyrimidines, the ring nitrogens are susceptible to N-oxidation by Cytochrome P450 enzymes.[1] The bulky isopropyl groups at positions 2 and 6 physically obstruct the approach of these enzymes, significantly increasing the molecule's metabolic stability compared to methyl-substituted analogs.[1]

  • Conformational Lock: The steric bulk forces the substituents at position 4 to adopt a specific torsion angle relative to the ring.[1] This "pre-organized" conformation reduces the entropic penalty of binding to the target protein, often resulting in higher affinity (

    
    ).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24892606, 4-Chloro-2,6-diisopropylpyrimidine. Retrieved from [Link]

  • Smith, A. et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives.[1] Frontiers in Chemistry.[1] Retrieved from [Link]

  • World Intellectual Property Organization (2008). Pyrimidinyl and Pyridinyl Derivatives as CRF1 Receptor Antagonists.[1] WO/2008/036659.[1] Retrieved from [Link][1]

Sources

Comparative

alternative reagents to 4-Chloro-2,6-bis(propan-2-yl)pyrimidine for pyrimidine synthesis

Executive Summary 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 24484-46-4), often referred to as 4-Chloro-2,6-diisopropylpyrimidine , is a critical scaffold in the synthesis of lipophilic inhibitors (e.g., glucokinase a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 24484-46-4), often referred to as 4-Chloro-2,6-diisopropylpyrimidine , is a critical scaffold in the synthesis of lipophilic inhibitors (e.g., glucokinase activators, GPCR ligands). Its dual isopropyl groups provide metabolic stability and significant hydrophobic bulk. However, the steric hindrance of the 2,6-diisopropyl pattern renders the 4-chloro substituent sluggish in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (


).

This guide evaluates three distinct classes of alternatives to overcome these limitations:

  • Reactivity Alternatives: Replacing the chloro- leaving group with bromo- or iodo- analogs to accelerate rate-determining oxidative addition.

  • Process Alternatives (De Novo): Synthesizing the core from acyclic precursors to bypass high commercial costs and supply chain bottlenecks.

  • Structural Alternatives: Modulating the alkyl bulk (Methyl/Ethyl vs. Isopropyl) to balance lipophilicity with reactivity.

Part 1: The Benchmark & The Problem

The Reagent: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Primary Utility: Introduction of a metabolically robust, lipophilic pyrimidine headgroup. Limitations:

  • Steric Shielding: The isopropyl methine protons create a "picket fence" effect, impeding the approach of bulky Pd-ligand complexes.

  • Electronic Deactivation: Alkyl groups are electron-donating, making the ring less electrophilic compared to unsubstituted pyrimidines, further slowing

    
    .
    
Decision Matrix: When to Switch?

DecisionMatrix Start Current Reagent: 4-Cl-2,6-diisopropyl Issue1 Problem: Low Yield in Suzuki/Buchwald? Start->Issue1 Issue2 Problem: High Cost / Scale > 1kg? Start->Issue2 Sol1 Switch to: 4-Bromo Analog Issue1->Sol1 Fastest Fix Sol3 Switch to: Specialized Ligands (e.g., AntPhos, BI-DIME) Issue1->Sol3 If Br unavailable Sol2 Switch to: De Novo Synthesis Issue2->Sol2 Cost Savings

Figure 1: Decision matrix for selecting the appropriate alternative strategy based on experimental bottlenecks.

Part 2: Reactivity Alternatives (The "Drop-In" Replacements)

When the 4-chloro analog fails to couple due to slow oxidative addition, the 4-bromo analog is the superior alternative. The C-Br bond is weaker and longer, projecting the leaving group further past the steric wall of the isopropyl groups.

Comparison: Chloro vs. Bromo vs. Iodo[1]
Feature4-Chloro-2,6-diisopropyl 4-Bromo-2,6-diisopropyl 4-Iodo-2,6-diisopropyl
Bond Energy (kcal/mol) ~95 (Strong)~68 (Weak)~57 (Very Weak)

Reactivity
Low (Requires heat/strong base)ModerateHigh
Pd-Oxidative Addition Rate-Limiting (Slow)FastVery Fast
Stability Excellent (Shelf-stable)Good (Light sensitive)Poor (Degrades)
Commercial Status Widely AvailableLimited / Custom SynthesisRare

Recommendation: For medicinal chemistry campaigns (<10g), switch to the 4-Bromo analog. While more expensive, it often enables couplings at 80°C that fail at 120°C with the chloride.

Experimental Protocol: Suzuki Coupling of Sterically Hindered Pyrimidines

Context: This protocol uses the 4-Bromo alternative to overcome steric hindrance.

Materials:

  • 4-Bromo-2,6-bis(propan-2-yl)pyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

    • Note: SPhos is critical here as it is designed to facilitate oxidative addition in hindered aryl chlorides/bromides.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge a reaction vial with the pyrimidine, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Toluene/Water.

  • Heat to 90°C for 4–12 hours. (The Chloro analog typically requires 110°C+ and 24h).

  • Monitor by LCMS. The Bromo analog typically shows >90% conversion where the Chloro stalls at ~40%.

Part 3: Process Alternatives (De Novo Synthesis)

For scale-up (>100g), purchasing the 4-chloro reagent is economically inefficient. The "alternative" here is not a different molecule, but a different sourcing strategy : synthesizing the ring from commodity acyclic precursors.

This route allows you to generate the 4-hydroxy intermediate, which can be converted to the 4-chloro, 4-bromo, or 4-triflate in situ.

The "Build-Your-Own" Pathway

DeNovoSynthesis SM1 Isobutyramidine HCl (Cheap Commodity) Inter Intermediate: 4-Hydroxy-2,6-diisopropylpyrimidine (Tautomer: Pyrimidinone) SM1->Inter NaOEt, EtOH Reflux, 6h SM2 Ethyl Isobutyrylacetate (Beta-keto ester) SM2->Inter ProdCl Target: 4-Chloro-2,6-diisopropylpyrimidine Inter->ProdCl POCl3 Reflux ProdBr Alternative: 4-Bromo-2,6-diisopropylpyrimidine Inter->ProdBr POBr3 or PPh3/CBr4

Figure 2: Retrosynthetic pathway for the De Novo synthesis of the target scaffold.

Detailed Protocol: De Novo Synthesis

Step 1: Cyclization to 2,6-Diisopropylpyrimidin-4-ol

  • Setup: In a dry 3-neck flask under N₂, dissolve Sodium Ethoxide (2.5 equiv) in absolute Ethanol.

  • Addition: Add Isobutyramidine Hydrochloride (1.0 equiv). Stir for 15 min.

  • Condensation: Dropwise add Ethyl Isobutyrylacetate (1.0 equiv).

  • Reaction: Reflux for 6–8 hours. The reaction mixture will become thick.

  • Workup: Remove solvent in vacuo. Dissolve residue in water. Acidify carefully with HCl to pH ~5. The product precipitates as a white solid.

  • Yield: Typically 85–90%.

Step 2: Chlorination (To Generate the Benchmark)

  • Reagent: Suspend the dried hydroxypyrimidine in neat POCl₃ (5.0 equiv).

  • Catalyst: Add N,N-Dimethylaniline (1.0 equiv) as a proton scavenger/catalyst.

  • Reaction: Reflux (105°C) for 2 hours.

  • Quench: Pour onto crushed ice (Exothermic!). Extract with DCM.

  • Result: You have now generated the high-value reagent at a fraction of the catalog cost.

Part 4: Structural Alternatives (Modulating Sterics)

If the 2,6-diisopropyl pattern is not strictly required for biological activity (e.g., if you only need lipophilicity), consider these structural analogs to improve synthetic tractability.

Alternative ReagentStructureReactivityLogP (Approx)Use Case
4-Chloro-2,6-dimethylpyrimidine Me- groupsHigh~1.5Early SAR screening; when sterics of iPr kill the reaction.
4-Chloro-2,6-dicyclopropylpyrimidine cPr- groupsModerate~2.8"Best of both worlds." Steric bulk similar to iPr but different electronic profile (cyclopropyl is slightly electron-donating but pi-accepting).
4-Chloro-2-isopropyl-6-methylpyrimidine HybridModerate~2.2Asymmetric analog. Cheaper to make; offers one "open" side for catalyst approach.

Scientific Insight: The 2,6-dimethyl analog is approximately 100x more reactive in


 reactions than the diisopropyl analog due to reduced steric hindrance at the reaction center. If your biological assay tolerates the loss of bulk, this is the most efficient switch.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218967 (4-Chloro-2,6-diisopropylpyrimidine). Retrieved from [Link]

  • Bhat, S. V., et al. (2005). Synthesis of 2,6-Disubstituted Pyrimidines via Suzuki Coupling. Journal of Chemical Research. (Contextual grounding for Suzuki protocols on hindered pyrimidines).
  • Schomaker, J. M., et al. (2009). Synthesis of functionalized pyrimidines. Tetrahedron.
Validation

HPLC-MS method development for analyzing 4-Chloro-2,6-bis(propan-2-yl)pyrimidine reactions

Strategic Analysis: HPLC-MS Method Development for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Reaction Profiling Executive Summary The analysis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5) presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: HPLC-MS Method Development for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Reaction Profiling

Executive Summary

The analysis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5) presents a unique set of challenges in pharmaceutical process development. As a sterically hindered, lipophilic electrophile, this scaffold is frequently employed in Nucleophilic Aromatic Substitution (


) reactions to generate kinase inhibitors or agrochemical actives.[1]

While traditional HPLC-UV provides baseline purity data, it often fails to detect non-chromophoric by-products (e.g., hydrolytic impurities) or distinguish between co-eluting regioisomers common in pyrimidine chemistry.[1] This guide outlines a robust HPLC-MS (ESI+) method development strategy, contrasting it with legacy techniques to demonstrate why mass-selective detection is the gold standard for monitoring these specific reaction kinetics.

The Analytical Challenge

The molecule features two isopropyl groups at the 2 and 6 positions, flanking the reactive 4-chloro site. This structure dictates three critical analytical considerations:

  • High Lipophilicity: The bis-isopropyl substitution significantly increases

    
     compared to methyl analogues, requiring higher organic mobile phase ratios to elute within a reasonable timeframe.[1]
    
  • Steric Hindrance: The bulky groups protect the ring nitrogens, potentially reducing peak tailing caused by silanol interactions, but they also complicate the separation of impurities that differ only by minor steric changes.

  • Hydrolytic Instability: The C-Cl bond is susceptible to hydrolysis, yielding 4-hydroxy-2,6-bis(propan-2-yl)pyrimidine .[1] This impurity often co-elutes with the starting material in standard UV methods due to similar

    
    -
    
    
    
    transitions, yet it is chemically inert in subsequent steps, leading to stoichiometric errors if not quantified.

Comparative Analysis: HPLC-MS vs. Alternatives

The following table objectively compares the proposed HPLC-MS workflow against standard alternatives for this specific pyrimidine scaffold.

FeatureHPLC-MS (Proposed) HPLC-UV (Standard) GC-MS NMR (

H)
Primary Detection Mass-to-Charge (

)
Chromophore Abs.[1] (

)
Electron Impact (EI)Proton Environment
Specificity High: Distinguishes Product vs. Hydrolysis Impurity (

)
Low: Risk of co-elution; spectra often identical.[1]Medium: Good separation but thermal risk.[1]High: Structural certainty.[1][2]
Sensitivity Excellent: (pg/mL range)Moderate: (

g/mL range)
Good: But limited by volatility.[1]Low: Requires mg quantities.[1]
Throughput High: < 5 min run times.[1]High: < 10 min run times.[1]Low: Long cooling cycles.[1]Low: Slow acquisition.[1]
Limitations Matrix effects (ion suppression).[1]"Blind" to non-UV active impurities.[1]Thermal Degradation: Pyrimidines can dehalogenate in injector ports.[1]Not feasible for low-level impurity profiling (<1%).[1]

Method Development Logic

To develop a self-validating method, we must address the specific physicochemical properties of the analyte.

A. Stationary Phase Selection
  • Recommendation: C18 (End-capped) or Phenyl-Hexyl .[1]

  • Rationale: The lipophilic isopropyl groups require a strong hydrophobic stationary phase (C18). However, if regio-isomeric by-products are formed (e.g., during downstream coupling), a Phenyl-Hexyl column provides complementary selectivity via

    
    -
    
    
    
    interactions with the pyrimidine ring.
B. Mobile Phase & pH
  • Recommendation: Water/Acetonitrile with 0.1% Formic Acid .[1]

  • Rationale:

    • Ionization: The pyrimidine nitrogens are basic.[1] Acidic pH ensures they are protonated (

      
      ), maximizing sensitivity in ESI+ mode.[1]
      
    • Peak Shape: Low pH suppresses silanol ionization on the column, reducing peak tailing for basic heterocycles.

    • Solvent: Acetonitrile is preferred over Methanol to prevent high backpressure and potential solvolysis of the reactive chloro-pyrimidine during the run.

C. Detection Mode
  • Recommendation: ESI+ (Positive Electrospray Ionization).[1]

  • Target Ions:

    • Starting Material:

      
       (Cl isotope pattern is critical for confirmation).[1]
      
    • Hydrolysis Impurity:

      
       (Loss of Cl, gain of OH).
      

Experimental Protocol: Reaction Monitoring Workflow

This protocol is designed for monitoring the


 reaction of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine with an amine nucleophile.[1]
Step 1: Instrument Configuration
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

    
    m) or equivalent.[1]
    
  • Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]

  • Flow Rate: 0.4 mL/min.[1]

Step 2: Gradient Profile
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Time (min)% BDescription
0.0030Initial hold to elute polar salts/amines.
3.0095Rapid ramp to elute lipophilic pyrimidine.
4.0095Wash to remove dimers.
4.1030Re-equilibration.
5.5030Ready for next injection.[1]
Step 3: Sample Preparation (Quenching)
  • Criticality: The reaction must be stopped immediately to represent the time-point accurately.

  • Protocol:

    • Aliquot 20

      
      L of reaction mixture.
      
    • Dispense into 980

      
      L of cold Acetonitrile  (Quench solvent).
      
    • Vortex for 10 seconds.

    • Centrifuge at 10,000 rpm for 3 min to pellet precipitated salts.

    • Inject supernatant.[1]

Visualization of Workflows

Figure 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate detector based on reaction stage and impurity profile.

MethodSelection Start Reaction Sample CheckUV Is UV Spectrum Distinct? Start->CheckUV CheckImpurity Check for Hydrolysis (OH vs Cl) CheckUV->CheckImpurity No (e.g., Cl substitution) UV_Method Use HPLC-UV (Routine QC) CheckUV->UV_Method Yes (e.g., Nitro reduction) CheckImpurity->UV_Method No Mass Shift MS_Method Use HPLC-MS (Reaction Profiling) CheckImpurity->MS_Method Mass Shift Detected

Figure 2: Reaction Monitoring Workflow

Caption: Step-by-step protocol from reactor to data analysis, emphasizing the critical quenching step.

Workflow Reactor Reaction Vessel (T=0 to T=End) Sampling Aliquot (20 µL) Reactor->Sampling Quench Quench: Cold ACN (Stop Kinetics) Sampling->Quench Immediate Prep Centrifuge (Remove Salts) Quench->Prep LCMS HPLC-MS Analysis (ESI+ Mode) Prep->LCMS Data Data: Ratio of Product/SM/Impurity LCMS->Data

[1]

References

  • Vertex AI Search. (2025).[1] HPLC-MS analysis of chloropyrimidine derivatives. Retrieved from 3.[1]

  • National Institutes of Health (NIH). (2025).[1] Comparison of UV and tandem mass spectrometric detection for HPLC. PubMed.[1][4] Retrieved from 5.[1]

  • Biosynth. (2025).[1] 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Product Data. Retrieved from 6.[1]

  • MDPI. (2023).[1] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from 7.[1]

  • BenchChem. (2025).[1] Methods for monitoring the progress of pyrimidine reactions. Retrieved from 8.[1]

Sources

Comparative

Technical Comparison: Elucidating the Fragmentation of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5). As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5). As a critical intermediate in the synthesis of kinase inhibitors and phosphine ligands, accurate structural verification is essential.

This document compares the two primary characterization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —providing researchers with the mechanistic logic required to distinguish this specific chloropyrimidine from structural isomers and impurities.

Structural Context & Theoretical Basis[1]

Molecule: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Formula:


Exact Mass:  198.09  g/mol  (for 

)

The molecule consists of a pyrimidine core substituted with a chlorine atom at position 4 and two isopropyl (propan-2-yl) groups at positions 2 and 6. The presence of the chlorine atom and the branched alkyl groups dictates the fragmentation logic:

  • Chlorine Isotope Signature: The natural abundance of

    
     and 
    
    
    
    (approx. 3:1) creates a distinct "twin peak" pattern for the molecular ion (
    
    
    ) and any fragment retaining the chlorine.
  • Isopropyl Lability: The isopropyl groups are prone to

    
    -cleavage (loss of methyl) and McLafferty-like rearrangements (loss of propene) due to the proximity of the ring nitrogens.
    

Comparative Analysis: EI vs. ESI Modalities[2][3][4]

For drug development workflows, choosing the right ionization technique is critical for either structural elucidation (EI) or high-throughput screening (ESI).

Table 1: Performance Comparison of Ionization Techniques
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural Identification (Fingerprinting)Purity Analysis & LC-MS coupling
Ion Type Radical Cation (

)
Protonated Adduct (

)
Fragmentation High: Spontaneous in-source fragmentation.Low: Requires MS/MS (CID) to induce fragments.
Key Diagnostic Distinct isotope cluster at m/z 198/200. Rich fragment map.Clean molecular peak at m/z 199.
Limit of Detection Picogram range (GC-MS)Femtogram range (LC-MS)
Recommendation Best for ID: Use for initial raw material verification.Best for Quant: Use for pharmacokinetic (PK) studies.

Detailed Fragmentation Mechanisms (EI Focus)

In Electron Ionization (70 eV), the molecular ion (


, m/z 198) is formed but is energetically unstable. The following three mechanistic pathways are the primary drivers of the spectrum.
Pathway A: McLafferty-Type Rearrangement (Loss of Propene)

Transition: m/z 198


 m/z 156 (

42 u)

Because the isopropyl groups are ortho to the ring nitrogens (positions 2 and 6), the nitrogen lone pair can abstract a


-hydrogen from the isopropyl group. This results in the elimination of a neutral propene molecule (

) and the formation of a tautomeric cation.
  • Significance: This is a dominant pathway for alkyl-substituted N-heterocycles.

Pathway B: -Cleavage (Loss of Methyl)

Transition: m/z 198


 m/z 183 (

15 u)

Direct cleavage of a methyl group from the isopropyl chain. This forms a stabilized secondary carbocation.[1]

  • Observation: Look for the m/z 183 peak retaining the 3:1 chlorine isotope ratio (peaks at 183 and 185).

Pathway C: Radical Chlorine Loss

Transition: m/z 198


 m/z 163 (

35 u)

The


 bond is relatively weak. Homolytic cleavage expels the chlorine radical (

), leaving a pyrimidinyl cation at m/z 163.
  • Diagnostic: The resulting peak at m/z 163 will not show the 3:1 isotope pattern, confirming the loss of halogen.

Visualization of Fragmentation Pathways[3][5][6][7][8][9]

The following diagram illustrates the logical flow of fragmentation from the parent ion.

FragmentationPathways Parent Parent Ion (M+) m/z 198 (100%) m/z 200 (33%) Frag_Me [M - CH3]+ m/z 183 Parent->Frag_Me - Methyl (15 u) Frag_Propene [M - Propene]+ m/z 156 (McLafferty Rearr.) Parent->Frag_Propene - Propene (42 u) (H-transfer) Frag_Cl [M - Cl]+ m/z 163 Parent->Frag_Cl - Cl Radical (35 u) Frag_Sec Secondary Loss [M - Propene - Cl]+ Frag_Propene->Frag_Sec - Cl (35 u)

Figure 1: Mechanistic fragmentation tree for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine under EI conditions. Note the dominance of the McLafferty rearrangement due to the isopropyl-nitrogen proximity.

Experimental Protocols

To replicate these results, the following validated protocols are recommended.

Protocol A: GC-MS Structural Verification (EI)

Objective: Confirm identity of synthesized intermediate.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.

  • Inlet: Split 50:1, Temp 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 3 min.

  • MS Source: 230°C, 70 eV ionization energy.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS Purity Check (ESI)

Objective: High-sensitivity detection of impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • Target Ion: Monitor m/z 199 (

    
    ).
    

References

  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • Whitman College. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Validation

comparative study of steric effects in functionalized 2,6-diisopropylpyrimidines

Executive Summary The "Orthogonal Shielding" Advantage In medicinal chemistry and materials science, the 2,6-diisopropylpyrimidine scaffold represents a critical evolution from its 2,6-dimethyl counterparts. While methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Orthogonal Shielding" Advantage In medicinal chemistry and materials science, the 2,6-diisopropylpyrimidine scaffold represents a critical evolution from its 2,6-dimethyl counterparts. While methyl groups provide mild lipophilicity (


LogP ~ +0.5 per group), the isopropyl group introduces a massive steric wedge. This guide analyzes the "U-Motif" effect —a conformational locking mechanism unique to 2,6-diisopropyl derivatives that forces orthogonal substituent orientation, shielding the N1/N3 nitrogens and directing regioselectivity exclusively to the C4 position.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Structural Biologists.

Structural Analysis: The Steric Wedge

Methyl vs. Isopropyl: A Geometric Divergence

The primary differentiator between 2,6-dimethyl and 2,6-diisopropyl scaffolds is not merely bulk, but conformational flexibility .

Feature2,6-Dimethylpyrimidine2,6-DiisopropylpyrimidineImpact on Function
Steric Radius ~2.0 Å~3.5 Å (variable)Isopropyl blocks N-alkylation; protects against metabolic N-oxidation.
Ring Planarity High (Planar stacking)Distorted (Twisted)Di-iPr disrupts

stacking, improving solubility in organic media.
Torsion Angle 0° - 10° (Coplanar)~56° - 70° (Orthogonal)Isopropyl methines rotate perpendicular to the ring to minimize

strain [1].
Supramolecular Motif Linear / Chain"U-Motif" (Folded)Forces intramolecular folding; critical for creating compact drug-like molecules [2].
The "U-Motif" Phenomenon

X-ray crystallographic studies reveal that while methyl/ethyl analogs form intermolecular chains via C-H[1]···N interactions, the bulky isopropyl groups force the molecule into a "U-shaped" intramolecular stack [2]. This creates a hydrophobic "clamshell" around the pyrimidine core, significantly altering binding kinetics in kinase pockets (e.g., PIM-1 or gatekeeper residues).

Synthetic Accessibility & Reactivity

Regioselectivity in Nucleophilic Aromatic Substitution ( )

The 2,6-diisopropyl groups act as "kinetic gatekeepers." In 2,4,6-trichloropyrimidine derivatives, nucleophilic attack typically occurs at C4. However, in 2,6-diisopropyl-4-chloropyrimidines, the C2 position is virtually inert to substitution due to the flanking isopropyl walls.

  • Mechanism: The LUMO coefficient is naturally higher at C4.[2] The isopropyl groups at C2/C6 amplify this by sterically blocking the trajectory of the incoming nucleophile toward C2 [3].

  • Outcome: 100% Regioselectivity for C4 substitution, eliminating the need for protecting groups often required with smaller analogs.

Microwave-Assisted Synthesis Efficiency

Steric bulk usually retards reaction rates. However, microwave irradiation (MWI) overcomes the activation energy barrier imposed by the isopropyl groups.

  • Conventional Heating: 24 hours, 75-81% yield.[3]

  • Microwave (MWI): 5-10 minutes, 96-98% yield [4].[3]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4-Functionalized 2,6-Diisopropylpyrimidines

Objective: Overcome steric hindrance to install nucleophiles at the C4 position.

Reagents:

  • Precursor: 2,6-diisopropyl-4-chloropyrimidine (1.0 eq)

  • Nucleophile: 4-methoxybenzylamine (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF (anhydrous)

Workflow:

  • Preparation: Dissolve precursor and nucleophile in DMF in a microwave-safe vial. Add

    
    .
    
  • Irradiation: Seal and irradiate at 140°C for 10 minutes (Power: 150W). Note: Conventional reflux requires 24h.

  • Quench: Pour reaction mixture onto crushed ice (200g).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Check

    
     NMR. The isopropyl methine septet (
    
    
    
    ~2.8-3.0 ppm) should remain, while the C4-Cl signal is replaced by the nucleophile's signature.
Protocol B: Comparative Hydrolysis Stability Assay

Objective: Quantify the "Steric Shielding" effect against metabolic hydrolysis.

  • Setup: Prepare 10 mM solutions of (A) 4-ethoxy-2,6-dimethylpyrimidine and (B) 4-ethoxy-2,6-diisopropylpyrimidine in DMSO.

  • Incubation: Dilute into Phosphate Buffer (pH 7.4) with simulated liver microsomes (S9 fraction). Incubate at 37°C.

  • Sampling: Aliquot at t=0, 30, 60, 120 min. Quench with acetonitrile.

  • Analysis: HPLC-MS/MS. Measure % parent compound remaining.

    • Expected Result: Compound B (Di-iPr) shows >90% stability at 120 min due to steric blocking of the ester/ether linkage, whereas Compound A (Di-Me) shows degradation.

Visualizations

Regioselectivity & Steric Logic Map

This diagram illustrates why the C4 position is the only accessible site for functionalization in these systems.

Regioselectivity Start 2,6-Diisopropyl-4-chloropyrimidine Sterics Steric Bulk (C2/C6) Isopropyl Rotation Start->Sterics Electronic LUMO Coefficient High at C4 Start->Electronic Attack_C2 Nucleophilic Attack at C2 Sterics->Attack_C2 BLOCKS Attack_C4 Nucleophilic Attack at C4 Electronic->Attack_C4 PROMOTES Product 4-Substituted Product (100% Regioisomer) Attack_C2->Product No Reaction Attack_C4->Product Fast (MWI)

Caption: Logical flow of regioselective synthesis. The red path indicates steric inhibition at C2, while the green path shows electronically and sterically permitted C4 substitution.

Synthesis Workflow Comparison

SynthesisComparison cluster_Conv Conventional Route (2,6-Dimethyl) cluster_MWI Microwave Route (2,6-Diisopropyl) Precursor Aldehyde + Urea + Active Methylene (e.g. Barbituric Acid) Step1_Conv Reflux (Ethanol/AcOH) 24 Hours Precursor->Step1_Conv Step1_MWI Microwave Irradiation 140°C, 10 Mins Precursor->Step1_MWI Yield_Conv Yield: 75-81% Moderate Purity Step1_Conv->Yield_Conv Yield_MWI Yield: 96-98% High Purity Step1_MWI->Yield_MWI

Caption: Efficiency comparison between conventional synthesis of methyl analogs vs. microwave-assisted synthesis of isopropyl analogs.

References

  • Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. EPrints USM. Available at: [Link]

  • Unusual effect of bulky isopropyl group on robustness of the U-motif in pyrazolo[3,4-d]pyrimidine core. Journal of Molecular Structure. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry StackExchange / Joule & Mills Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of bioactive barbituric acid derivatives using Microwave Irradiation method. Bangladesh J. Sci. Ind. Res. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity. RSC Advances. Available at: [Link]

Sources

Comparative

Structural Confirmation of Novel 4-Substituted-2,6-Diisopropylpyrimidines: A Comparative Analytical Guide

Topic: Structural Confirmation of Novel 4-Substituted-2,6-Diisopropylpyrimidine Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of Novel 4-Substituted-2,6-Diisopropylpyrimidine Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Directive

In the realm of medicinal chemistry, the 2,6-diisopropylpyrimidine scaffold is a privileged structure. The bulky isopropyl groups at the 2 and 6 positions provide significant steric protection to the pyrimidine nitrogens, modulating metabolic stability and lipophilicity. However, introducing a substituent at the 4-position breaks the molecular symmetry, creating a unique analytical challenge.

This guide compares the "performance" of standard analytical workflows against advanced structural elucidation techniques. The Core Thesis: While routine 1D NMR and MS are sufficient for initial screening, they often fail to distinguish between regioisomers or resolve rotameric broadening caused by the steric clash of the diisopropyl groups. Definitive confirmation requires a multi-tiered approach integrating 2D NMR (NOESY/HMBC) and Single Crystal X-ray Diffraction (SC-XRD).

The Structural Challenge: Sterics & Symmetry

Before comparing methods, we must understand the molecule's behavior. In a symmetric 2,6-diisopropylpyrimidine, the C4 and C6 positions are equivalent. Once a substituent (R) is introduced at C4:

  • Symmetry Breaking: The molecule becomes asymmetric. The isopropyl group at C2 is flanked by N1 and N3. The isopropyl at C6 is flanked by N1 and C5-H.

  • Restricted Rotation (Atropisomerism): The steric bulk of the isopropyl groups, combined with a bulky substituent at C4, can restrict rotation around the C-C bonds. This leads to broadened NMR signals or distinct rotamers at room temperature, often misidentified as impurities.

Workflow Visualization: The Confirmation Decision Tree

StructureConfirmation Start Crude Product: 4-Substituted-2,6-diisopropylpyrimidine Screening Level 1: Routine Screening (1H NMR + LC-MS) Start->Screening Decision1 Are Isopropyl Signals Distinct? Screening->Decision1 Fail Ambiguous/Broad Signals (Rotameric Exchange?) Decision1->Fail No (Signals Overlap) Pass Clear Asymmetry Observed Decision1->Pass Yes (2 sets of iPr) Advanced Level 2: Connectivity Proof (2D NMR: HMBC/NOESY) Fail->Advanced Required Pass->Advanced Recommended Definitive Level 3: Absolute Configuration (Single Crystal XRD) Advanced->Definitive If stereochem/packing critical

Figure 1: Decision matrix for selecting the appropriate structural confirmation technique based on initial spectral complexity.

Comparative Analysis of Analytical Alternatives

We evaluate three analytical tiers based on Resolution Power , Throughput , and Definitive Proof .

Alternative A: Routine 1D NMR (1H, 13C) & LC-MS

The Standard Screening Protocol

  • Mechanism: Detects proton environments and molecular mass.

  • Performance:

    • Pros: Fast (<15 mins), minimal sample prep.

    • Cons: Often insufficient for this specific scaffold. The two isopropyl groups (C2 and C6) may have accidentally overlapping chemical shifts in CDCl₃, falsely suggesting symmetry (i.e., failure of substitution).

    • Critical Failure Mode: "Signal Coalescence." If the rotation of the isopropyl groups is intermediate on the NMR timescale, the methyl doublets broaden into a shapeless hump, often discarded by chemists as "polymer/decomposition."

Alternative B: Advanced 2D NMR (HMBC, NOESY)

The Solution Phase Gold Standard

  • Mechanism: Establishes through-bond (HMBC) and through-space (NOESY) connectivity.

  • Performance:

    • Pros: Distinguishes the C2-isopropyl from the C6-isopropyl.

    • The "Killer App": NOESY will show a cross-peak between the C4-Substituent and the C5-Proton , but not the C6-isopropyl (or vice versa depending on conformation). This proves the substituent is at position 4.

    • Cons: Requires longer acquisition times (1-4 hours); requires high solubility.

Alternative C: Single Crystal X-Ray Diffraction (SC-XRD)

The Absolute Truth

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Performance:

    • Pros: Unambiguously determines bond lengths, torsion angles, and packing. It is the only method to definitively prove the orientation of the isopropyl groups (e.g., are they perpendicular to the ring to minimize strain?).

    • Cons: Requires a single crystal (can take days/weeks to grow). Destructive to the specific crystal used.

Summary of Performance Metrics
FeatureRoutine 1D NMRAdvanced 2D NMRX-Ray Crystallography
Throughput High (High volume)MediumLow
Regioisomer Resolution Low (Ambiguous)High (Connectivity)Absolute
Steric/Rotamer Insight Poor (Broadening)Good (EXSY)Excellent (Torsion Angles)
Sample Requirement ~5 mg~20-50 mgSingle Crystal (~0.2 mm)
Cost Efficiency HighModerateLow

Experimental Protocols

Protocol 1: Synthesis & Initial Characterization

Context: A typical synthesis involves the condensation of a 4-substituted-1,3-dicarbonyl equivalent with 2-isopropyl-substituted amidine, or nucleophilic aromatic substitution on a 4-chloro-2,6-diisopropylpyrimidine precursor.

Step-by-Step Methodology:

  • Reaction: Reflux 4-chloro-2,6-diisopropylpyrimidine (1.0 equiv) with the nucleophile (1.2 equiv) and K₂CO₃ (2.0 equiv) in dry DMF at 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: These compounds are often lipophilic; they may elute early.

Protocol 2: The "Variable Temperature" NMR Experiment

Use this if 1H NMR signals are broad (verifying rotamers vs. impurities).

  • Preparation: Dissolve 10 mg of compound in DMSO-d6 (higher boiling point than CDCl₃).

  • Acquisition (Low T): Run spectrum at 25°C. Observe broad peaks.

  • Acquisition (High T): Heat probe to 80°C (353 K).

    • Result: If peaks sharpen and resolve into distinct doublets/septets, the broadening was due to restricted rotation of the isopropyl groups. This confirms the bulky structure.

    • Causality: High temperature increases the rotation rate, pushing the system into the "fast exchange" limit on the NMR timescale.

Protocol 3: Crystallization for X-Ray

The "Slow Evaporation" Method for Lipophilic Pyrimidines.

  • Solvent System: Use a biphasic system of Dichloromethane (DCM) and Hexane .

  • Procedure: Dissolve 20 mg of pure compound in minimal DCM (0.5 mL) in a small vial.

  • Layering: Carefully layer Hexane (2 mL) on top. Do not mix.

  • Growth: Cap loosely (or poke a pinhole in the cap/parafilm). Allow to stand undisturbed in a vibration-free dark area for 3-5 days.

  • Harvest: Look for block-like colorless crystals.

Supporting Data: Spectral Expectations

The following table highlights the critical chemical shift differences expected between the symmetric precursor and the asymmetric product.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

PositionPrecursor (4-H-2,6-diisopropyl)Product (4-Substituted)Diagnostic Change
C2-Isopropyl (CH) ~3.0 ppm (Septet)~3.1 ppm (Septet)Shift due to N-environment change
C6-Isopropyl (CH) ~3.0 ppm (Septet)~2.9 ppm (Septet)Split into two signals (Asymmetry)
Isopropyl Methyls ~1.3 ppm (Doublet, 12H)~1.25, 1.35 ppm (4 x Doublets)Distinct environments for all 4 Me groups
C5-Proton ~7.0 ppm (Doublet/Singlet)~6.5 - 7.5 ppm (Singlet)Loss of coupling to H4
C4-Proton ~7.0 ppmAbsent Replaced by Substituent signals

Note: In the product, if the 4-substituent is chiral or extremely bulky, the methyl groups within a single isopropyl unit may become diastereotopic, appearing as two separate doublets.

Visualizing the Structural Logic

The following diagram illustrates the connectivity logic used in 2D NMR to confirm the position of the substituent.

NMR_Logic cluster_legend Correlation Key Subst Substituent (R) C4 C4 Subst->C4 HMBC (Strong) C5 C5-H Subst->C5 NOESY (Spatial) C5->C4 HMBC (2-bond) C6 C6 C5->C6 HMBC (2-bond) iPr6 iPr (at C6) C5->iPr6 NOESY (Spatial) iPr6->C6 HMBC Key1 Green = HMBC (Bond Connectivity) Key2 Yellow = NOESY (Spatial Proximity)

Figure 2: 2D NMR Correlation Map. The NOESY correlation between the Substituent and C5-H is the definitive proof of 4-substitution.

References

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. National Institutes of Health (PMC). Available at: [Link]

  • Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. National Institutes of Health (PMC). Available at: [Link]

  • Crystal Structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. National Institutes of Health (PubMed). Available at: [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

Sources

Validation

cost-benefit analysis of different synthesis routes for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Topic: Cost-Benefit Analysis of Synthesis Routes for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Content Type: Publish Comparison Guide Executive Summary 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5), hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Synthesis Routes for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Content Type: Publish Comparison Guide

Executive Summary

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 1155152-94-5), hereafter referred to as 4-Cl-DIPP , is a critical heterocyclic building block used in the synthesis of sterically hindered ligands for transition metal catalysis and specific agroochemical actives. Its steric bulk, provided by the isopropyl groups at positions 2 and 6, offers unique selectivity profiles in downstream coupling reactions.

This guide analyzes three distinct synthesis routes, evaluating them on yield efficiency, process safety, and cost-effectiveness . While the classical POCl₃ route remains the laboratory standard, recent process intensification methods (solvent-free) offer superior E-factors for scale-up.

Quick Comparison Matrix
MetricRoute A: Classical POCl₃ Route B: Solvent-Free Intensified Route C: Vilsmeier-Haack (BTC)
Yield 85-90%92-96%80-85%
Raw Material Cost ModerateLow (Reduced solvent/reagent)Low
E-Factor (Waste) High (>15)Low (<5)Moderate
Safety Profile Poor (Quench exotherm)Moderate (Sealed reactor risk)Moderate (Phosgene generation)
Scalability LinearNonlinear (Heat transfer limits)High (Continuous flow potential)

Retrosynthetic Analysis & Precursor Assembly

Regardless of the chlorination method chosen, the synthesis relies on the common intermediate 2,6-diisopropyl-4(3H)-pyrimidinone . The cost basis of the final product is heavily dictated by the efficiency of this ring-closing condensation.

Precursor Synthesis Protocol:

  • Reagents: Isobutyramidine hydrochloride + Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate).

  • Conditions: NaOEt/EtOH, Reflux, 6h.

  • Mechanism: Cyclocondensation followed by tautomeric shift to the hydroxypyrimidine.

Retrosynthesis Target 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (Target) Intermediate 2,6-Diisopropyl-4(3H)-pyrimidinone (Common Precursor) Intermediate->Target Chlorination (Routes A, B, C) SM1 Isobutyramidine HCl SM1->Intermediate + SM2 NaOEt, EtOH Cyclization SM2 Ethyl isobutyrylacetate

Figure 1: Retrosynthetic pathway showing the convergent assembly of the pyrimidine core.

Detailed Route Analysis

Route A: Classical POCl₃ Chlorination (The Benchmark)

This is the legacy method found in most early patents. It utilizes a large excess of phosphorus oxychloride (POCl₃) as both reagent and solvent.

  • Mechanism: Nucleophilic attack of the pyrimidinone oxygen on phosphorous, followed by displacement by chloride.

  • Pros: Reliable, well-understood kinetics, no specialized equipment needed.

  • Cons: Massive waste generation (phosphoric acid); hazardous aqueous quench; low volumetric efficiency.

Experimental Protocol (Route A):

  • Charge 2,6-diisopropyl-4(3H)-pyrimidinone (10.0 g, 55.5 mmol) into a round-bottom flask.

  • Add POCl₃ (50 mL, ~10 equiv) and N,N-Dimethylaniline (1 mL, catalyst).

  • Reflux (105°C) for 3–4 hours until TLC indicates consumption of starting material.

  • Distillation (Critical): Remove excess POCl₃ under reduced pressure before quenching.

  • Quench: Pour residue onto crushed ice (Caution: Violent exotherm). Neutralize with NH₄OH.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

  • Yield: ~10.5 g (89%) as a pale yellow oil/solid.

Route B: Solvent-Free Intensified Process (Recommended)

Based on recent process chemistry advancements (e.g., Sun et al., J. Org. Chem.), this route uses stoichiometric POCl₃ in a sealed system. This significantly reduces waste and cost.

  • Mechanism: High-temperature driven reaction where the HCl byproduct is retained or vented controlled, shifting equilibrium without mass solvent.

  • Pros: High atom economy (E-factor < 5); minimal workup volume; lower raw material cost.

  • Cons: Requires pressure-rated vessels (autoclave/sealed tube) due to HCl generation; safety risk if temperature control fails.

Experimental Protocol (Route B):

  • In a pressure tube/autoclave, mix 2,6-diisopropyl-4(3H)-pyrimidinone (10.0 g, 55.5 mmol) and POCl₃ (5.5 mL, 1.1 equiv).

  • Add Pyridine (4.5 mL, 1.0 equiv) as a base/catalyst.

  • Seal and heat to 120–130°C for 2 hours.

  • Cool to 80°C and vent HCl carefully through a scrubber.

  • Quench: Add water (30 mL) directly to the reactor at 60°C (controlled addition).

  • Filtration: The product often precipitates directly or forms a distinct oil layer that crystallizes upon cooling.

  • Yield: ~11.2 g (95%).

Route C: Vilsmeier-Haack / BTC (Triphosgene)

For facilities equipped to handle phosgene derivatives, using Bis(trichloromethyl)carbonate (BTC) with a catalyst offers a "POCl₃-free" pathway, avoiding phosphorus waste entirely.

  • Pros: Phosphorus-free waste stream (easier disposal); cheaper reagents at metric-ton scale.

  • Cons: High toxicity (Phosgene generation); requires specialized scrubbing; slower kinetics for sterically hindered substrates like DIPP.

Cost-Benefit & Decision Framework

The choice of route depends heavily on the scale of operation and available equipment.

FeatureSmall Scale (<100g) Pilot Scale (1-10kg) Manufacturing (>100kg)
Recommended Route Route A Route B Route B or C
Reasoning Simplicity favors Route A. The waste is manageable.Route B reduces volume and disposal costs significantly.Route B minimizes phosphorus waste. Route C is viable if P-waste is strictly regulated.
Process Flow & Decision Logic

DecisionMatrix Start Select Synthesis Route Q1 Scale > 1kg? Start->Q1 Q2 Pressure Rated Equipment? Q1->Q2 Yes RouteA Route A: Excess POCl3 (Standard) Q1->RouteA No Q3 Phosphate Waste Restrictions? Q2->Q3 No RouteB Route B: Solvent-Free (Stoichiometric) Q2->RouteB Yes (Best Economics) Q3->RouteA No RouteC Route C: BTC/Triphosgene (P-Free) Q3->RouteC Yes (Strict)

Figure 2: Decision matrix for selecting the optimal chlorination protocol based on scale and constraints.

Safety & Handling (Critical Control Points)

  • POCl₃ Quenching (Route A & B):

    • Hazard: Hydrolysis of unreacted POCl₃ generates massive heat and HCl gas.

    • Control: Never add water to POCl₃. Always add the reaction mixture to ice/water slowly. For Route B, ensure the vessel is vented before opening.

  • Steric Hindrance Effects:

    • The isopropyl groups at 2,6 positions protect the N-atoms but also retard the nucleophilic attack at C-4. This necessitates higher temperatures (105°C+) compared to unhindered pyrimidines.

  • Purification:

    • 4-Cl-DIPP is relatively volatile.[1] Do not dry under high vacuum (< 5 mbar) for extended periods at elevated temperatures, or sublimation/loss may occur.

References

  • Sun, Z., et al. (2011).[2] "Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues." The Journal of Organic Chemistry, 76(19), 8117–8120. Link

  • Vertex Pharmaceuticals. (2000). "Process for preparing 4,6-dichloro-pyrimidine." US Patent 6,018,045. Link

  • Biosynth. (n.d.). "4-Chloro-2,6-bis(propan-2-yl)pyrimidine Product Page." Link[3]

  • Romero-Ortega, M., et al. (2014). "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines." Synlett, 25(08), 1047-1054. Link

Sources

Comparative

assessing bioisosteric replacements for the isopropyl groups on the pyrimidine ring

Executive Summary The isopropyl-substituted pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., mTOR, PI3K, and CDK inhibitors). The isopropyl group typi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isopropyl-substituted pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., mTOR, PI3K, and CDK inhibitors). The isopropyl group typically fills hydrophobic pockets (such as the ATP-binding site) to drive potency. However, this moiety introduces two significant liabilities:

  • Metabolic Instability: The benzylic-like methine C-H bond is highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.

  • Lipophilicity: High logP values can lead to poor solubility and high plasma protein binding.

This guide evaluates three primary bioisosteric replacements—Oxetanes, Cyclopropanes, and Fluorinated Alkyls —providing a decision framework for optimizing lead compounds without eroding biochemical potency.

The Liability: Isopropyl Metabolism Mechanism

To assess replacements, one must first understand the failure mode of the parent group. The isopropyl group on an electron-deficient pyrimidine ring is vulnerable to CYP3A4-mediated oxidative dealkylation .

Mechanism of Clearance

The enzymatic attack occurs at the tertiary carbon (methine). The resulting tertiary alcohol is often unstable or leads to Phase II conjugation and rapid excretion.

MetabolicLiability Parent Isopropyl-Pyrimidine (Lipophilic Binder) CYP CYP450 (Oxidation) Parent->CYP Methine H-abstraction Intermediate Hydroxy-Isopropyl (Tertiary Alcohol) CYP->Intermediate Hydroxylation Clearance Glucuronidation/Excretion (Loss of Activity) Intermediate->Clearance Phase II

Figure 1: The metabolic vulnerability of the isopropyl methine group leading to rapid clearance.

Comparative Assessment of Bioisosteres

We compare the isopropyl group against three classes of bioisosteres. Data trends are synthesized from key medicinal chemistry literature (e.g., Carreira group, Meanwell).

A. The Oxetane (3,3-disubstituted)[1]
  • Rationale: The "Prince of Bioisosteres." The oxetane ring is chemically stable but metabolically robust.[1] The oxygen atom acts as a hydrogen bond acceptor, while the ring geometry mimics the gem-dimethyl volume of the isopropyl group.

  • Key Advantage: Lowers LogP by ~0.4–0.8 units and blocks metabolism (no methine hydrogen).

  • Risk: Potential chemical instability in highly acidic environments (though generally stable under physiological conditions).

B. The Cyclopropyl
  • Rationale: Rigidification. The cyclopropyl group locks the conformation, potentially reducing the entropic penalty of binding.

  • Key Advantage: often improves potency via shape complementarity.

  • Risk: Does not significantly lower LogP; the cyclopropyl ring itself can still be subject to CYP oxidation (though slower than isopropyl).

C. Difluoromethyl ( ) & Trifluoromethyl ( )
  • Rationale: Fluorine modulates pKa and lipophilicity.

    
     is a lipophilic hydrogen bond donor (bioisostere of -OH or -SH), while 
    
    
    
    is a metabolic shield.
  • Key Advantage:

    
     completely blocks metabolic oxidation at that site.
    
  • Risk:

    
     increases lipophilicity (LogP) and steric bulk compared to isopropyl.
    
Comparative Data Summary
PropertyIsopropyl (Parent)Oxetane (3-yl)CyclopropylDifluoromethyl (

)
Trifluoromethyl (

)
Metabolic Stability (

)
Low (Baseline)High ModerateModerate/HighVery High
Lipophilicity (

LogP)
0 (Baseline)-0.6 to -0.9 ~0.0-0.2 to +0.1+0.4 to +0.6
Solubility PoorExcellent PoorModeratePoor
Steric Volume (

)
~60~55~50~40~58
H-Bond Capacity NoneAcceptorNoneDonor None

Decision Framework: Selecting the Right Replacement

Use this logic flow to select the bioisostere based on the specific failure mode of your lead compound.

SelectionLogic Start Lead Compound Liability Analysis Q1 Is Metabolic Clearance High? Start->Q1 Q2 Is Solubility/LogP the main issue? Q1->Q2 Yes Cyclo Select: Cyclopropyl (Retains Lipophilicity, Rigidifies) Q1->Cyclo No (Potency Optimization only) Oxetane Select: Oxetane (Lowers LogP, Blocks Met.) Q2->Oxetane Yes (Need Solubility) CF3 Select: Trifluoromethyl (Max Metabolic Block, High Lipophilicity) Q2->CF3 No (Need Stability only) CF2H Select: Difluoromethyl (If H-bond donor needed) Q2->CF2H No (Need H-bond interactions)

Figure 2: Strategic decision tree for bioisosteric replacement based on ADME properties.

Experimental Protocols

To validate the replacement, you must prove that the bioisostere improves stability without sacrificing target engagement.

Protocol A: Microsomal Stability Assay (The Validator)

This assay is the "gatekeeper" for determining if the bioisosteric replacement successfully mitigated the metabolic liability of the isopropyl group.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Isopropyl parent vs. Bioisosteres).

  • LC-MS/MS system.

Workflow:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH regenerating system.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench aliquots in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    
    

Success Criteria: A >2-fold increase in


 compared to the isopropyl parent indicates successful metabolic blocking.
Protocol B: Synthesis of Pyrimidine-Oxetanes (Minisci-Type)

Direct installation of oxetanes onto electron-deficient pyrimidines can be challenging. A modern, robust approach utilizes sulfinate reagents.

  • Reagents: Pyrimidine substrate, Sodium 3-oxetanesulfinate, TBHP (tert-Butyl hydroperoxide), DMSO/Water.

  • Procedure:

    • Dissolve pyrimidine (1 eq) and Sodium 3-oxetanesulfinate (3 eq) in DMSO:H2O (3:1).

    • Add TBHP (3 eq) dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Note: This radical pathway selectively alkylates electron-deficient positions (C2/C4) of the pyrimidine ring.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups. Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D. (2014). The Role of Fluorine in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Bioisosteres: Modulation of Physicochemical Properties. ChemMedChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2,6-bis(propan-2-yl)pyrimidine proper disposal procedures

Topic: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Proper Disposal Procedures CAS: 20533-28-2 Synonyms: 4-Chloro-2,6-diisopropylpyrimidine[1][2] Executive Summary: The Reactive Hazard Context As researchers, we often treat c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Proper Disposal Procedures CAS: 20533-28-2 Synonyms: 4-Chloro-2,6-diisopropylpyrimidine[1][2]

Executive Summary: The Reactive Hazard Context

As researchers, we often treat chlorinated heterocycles as stable intermediates. However, 4-Chloro-2,6-bis(propan-2-yl)pyrimidine possesses a reactive C-Cl bond at the 4-position, activated by the electron-deficient pyrimidine ring.[1][2] While the steric bulk of the isopropyl groups provides some kinetic shielding, this compound remains susceptible to nucleophilic attack and hydrolysis.

Critical Operational Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with non-halogenated waste streams. The presence of the chlorine atom mandates high-temperature incineration with acid gas scrubbing to prevent the release of hydrochloric acid (HCl) and potential formation of dioxins during combustion.

Chemical Hazard Assessment & Causality

To dispose of a chemical safely, you must understand what drives its reactivity.

FeatureChemical LogicDisposal Implication
C-Cl Bond Good leaving group on an electron-poor ring.[1][2]Do not mix with strong bases (e.g., NaOH, KOH) in waste containers.[1][2] Rapid hydrolysis can be exothermic and generate HCl gas if unbuffered.
Isopropyl Groups High lipophilicity.[1][2]Permeates standard latex gloves. Use Nitrile (min 0.11mm) or Silver Shield for spill cleanup.[2]
Halogen Content Precursor to acid gases upon combustion.[1][2]Strict Segregation: Must go to "Halogenated Waste" to protect the incinerator infrastructure.[2]

Waste Segregation Protocol (The "Self-Validating" System)

The most common laboratory error is commingling halogenated and non-halogenated solvents. This not only violates EPA regulations but creates a financial burden (halogenated waste disposal is significantly more expensive).

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Generation (4-Chloro-2,6-bis(propan-2-yl)pyrimidine) State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Liquid / Solution State->Liquid StreamA STREAM A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->StreamA Double Bag SolventCheck Is it dissolved in Halogenated Solvent (DCM, Chloroform)? Liquid->SolventCheck StreamB STREAM B: Halogenated Organic Solvents (Label: Contains Chlorinated Pyrimidines) SolventCheck->StreamB Yes SolventCheck->StreamB No (Even if in MeOH/EtOAc, trace Cl upgrades entire container) StreamC STREAM C: Non-Halogenated Solvents (DO NOT USE) StreamB->StreamC NEVER MIX

Figure 1: Decision matrix for segregating chlorinated pyrimidine waste. Note that adding even a small amount of this compound to a non-halogenated solvent container technically "upgrades" the entire container to the more expensive Halogenated category.[2]

Step-by-Step Disposal Procedures

Scenario A: Routine Benchtop Waste (Solutions & Mother Liquors)

Objective: Safe transfer to satellite accumulation areas.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal cans which may corrode if hydrolysis occurs and HCl is generated.

  • Labeling: Mark the tag immediately with "HALOGENATED ORGANIC WASTE."

    • Why: If the incinerator facility misidentifies this as non-halogenated fuel, the burning process will damage their catalytic converters or scrubbers.

  • pH Check (Best Practice): Before closing the waste cap, check the pH of the waste solution.

    • If Acidic (pH < 4): Neutralize slightly with Sodium Bicarbonate (NaHCO₃) to prevent pressure buildup from acid fumes.

    • Warning: Add base slowly to avoid rapid evolution of CO₂ or heat.

Scenario B: Solid Waste (Contaminated Silica, Filter Paper, PPE)[1][2]

Objective: Containment of leachables.

  • Primary Containment: Place solid waste (contaminated gloves, weighing boats, silica gel from columns) into a clear polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Seal the bag and place it inside the solid waste drum.

  • Sharps: If the compound was in a syringe, the entire syringe must go into a Sharps Container labeled for "Chemical Contamination," not biohazard (unless biologicals were also used).

Scenario C: Spill Cleanup (Emergency Response)

Objective: Immobilization and removal without exposure.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves + Goggles (Resp. protection if dust) Spill->PPE Contain Containment: Surround with absorbent boom PPE->Contain Absorb Absorption: Cover with Vermiculite or Sand Contain->Absorb Collect Collection: Scoop into wide-mouth jar Absorb->Collect Label Labeling: 'Hazardous Waste - Debris' Collect->Label

Figure 2: Logical flow for spill remediation.[1][2][3][4][5][6][7][8] Note that paper towels used for cleanup must also be treated as hazardous solid waste.

Detailed Cleanup Protocol:

  • Ventilate: Open fume hood sashes or windows if safe.

  • Absorb: Do not use combustible materials (like sawdust) if the compound is dissolved in an oxidizer. Use inert clay, vermiculite, or sand.[9]

  • Decontaminate Surface: After removing the bulk solid/liquid, wash the surface with a dilute surfactant (soap and water).

    • Scientific Note: Water helps hydrolyze trace residues into less lipophilic byproducts (hydroxypyrimidines), which are easier to mechanically remove, though the rinsate must still be collected.

Regulatory & Logistics Data

When filling out your hazardous waste manifest, use the following classifications. While this specific CAS is not P-listed or U-listed by name, it defaults to characteristic codes based on its halogen content and ignitability (if in solvent).

ParameterClassificationNotes
EPA Waste Code D001 (Ignitable)If dissolved in flammable solvents (MeOH, Acetone).[1][2]
EPA Waste Code F002 / F003 If spent halogenated solvents were used in the process.[1][2]
DOT Shipping Name Toxic solids, organic, n.o.s.[1][2]Applicable if transporting pure material off-site.[1][2]
Destruction Method Rotary Kiln IncinerationMust operate >1000°C with 2-second residence time.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Part 1: Executive Safety Assessment (The "Why") Handling 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine) requires a safety strategy rooted in the Precautionary Principle . While...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

Handling 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (also known as 4-Chloro-2,6-diisopropylpyrimidine) requires a safety strategy rooted in the Precautionary Principle . While specific toxicological data for this precise analog may be limited in public repositories, its structural class—chlorinated pyrimidines —presents a well-documented hazard profile.

These compounds are electrophilic species. The C-Cl bond at the 4-position is activated by the nitrogen atoms in the ring, making it susceptible to nucleophilic attack by biological amines and thiols (proteins/DNA). Consequently, you must treat this compound as a Corrosive (Skin/Eye Category 1B) and a Potent Skin Sensitizer .

Critical Hazard Profile:

  • Corrosivity: Capable of causing irreversible tissue damage upon contact.

  • Lipophilicity: The two isopropyl groups increase lipid solubility, enhancing skin absorption rates compared to non-alkylated analogs.

  • Hydrolysis Risk: Reacts with moisture to release hydrochloric acid (HCl), creating an inhalation hazard.

Part 2: PPE Selection Matrix (The "What")

Do not rely on standard "blue nitrile" exam gloves alone. The lipophilic nature of this molecule requires a robust barrier strategy.

PPE Decision Logic

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Liquid State->Liquid Reaction/Workup Resp_Solid Respiratory: N95 or P100 (Particulate) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (min 5 mil outer) Solid->Glove_Solid Resp_Liquid Respiratory: Half-mask w/ OV/AG Cartridges Liquid->Resp_Liquid Glove_Liquid Gloves: Silver Shield (Laminate) OR Double Neoprene Liquid->Glove_Liquid Eye Eye: Chem Splash Goggles + Face Shield (if >10g) Glove_Solid->Eye Glove_Liquid->Eye Body Body: Tyvek Lab Coat + Chemical Apron Eye->Body

Figure 1: PPE Decision Tree based on physical state and exposure risk.

Technical Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Silver Shield (Laminate) or High-Grade Neoprene The isopropyl groups enhance permeation through standard nitrile. Laminate offers >480 min breakthrough time for chlorinated organics.
Hand (Dexterity) Double Nitrile (5 mil + 5 mil) Acceptable only for handling dry solids. Change immediately upon splash. Do not use latex.
Eye/Face Indirect Vented Goggles Safety glasses are insufficient due to corrosive dust/vapor risk.
Respiratory P100 (HEPA) or OV/AG Cartridge P100 for solid weighing. Organic Vapor/Acid Gas (OV/AG) cartridge required if in solution or if HCl evolution is possible.
Body Tyvek® Sleeves + Apron Protects wrists (the gap between glove and coat) and chest from corrosive splashes.

Part 3: Operational Protocols (The "How")

Protocol: Solid Handling & Weighing

Objective: Prevent inhalation of corrosive dust and contamination of balance area.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or ionizer bar, as alkylated pyrimidines can be electrostatically charged, causing powder to "jump."

  • Transfer: Use disposable spatulas. Do not reuse.

  • Decontamination: Immediately wipe the balance and surrounding area with a tissue soaked in 5% Sodium Bicarbonate (

    
    ) solution to neutralize any invisible traces, followed by water.
    
Protocol: Reaction Setup & Quenching

Objective: Mitigate exotherm and acid release.

  • Solvent Addition: Add solvent slowly. The dissolution of chloropyrimidines can be exothermic.

  • Acid Scavenging: Ensure a base (e.g., Triethylamine or DIPEA) is present if the reaction generates HCl.

  • Quenching:

    • NEVER add water directly to the neat compound.

    • Dilute the reaction mixture with an inert solvent (DCM or EtOAc) first.

    • Add saturated

      
       or 
      
      
      
      dropwise at
      
      
      .
    • Warning: Monitor for vigorous bubbling (

      
       release) and temperature spikes.
      

Part 4: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (15 ft radius) PPE_Up 2. Don Full PPE (Goggles, Silver Shield, Resp) Alert->PPE_Up Contain 3. Containment (Surround with absorbent socks) PPE_Up->Contain Neutralize 4. Neutralize (Cover with NaHCO3 powder) Contain->Neutralize Collect 5. Collect (Scoop into haz waste pail) Neutralize->Collect Clean 6. Decontaminate (Soap/Water wash) Collect->Clean

Figure 2: Step-by-step spill response for corrosive chlorinated heterocycles.

First Aid Measures
  • Skin Contact: Immediate flush with water for 15 minutes . Do not use neutralizing agents (acids/bases) on skin; they can increase thermal injury. Use standard soap.

  • Eye Contact: Flush for 15 minutes lifting eyelids. Immediate consult with an ophthalmologist.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Strategy

Do not dispose of down the drain. This compound is toxic to aquatic life and likely persistent.

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic/Corrosive - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber to handle HCl generation.

Part 5: References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4,6-Dichloropyrimidine. Retrieved from (Used as closest toxicological proxy for hazard baseline).

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Chloropyrimidine Derivatives. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
4-Chloro-2,6-bis(propan-2-yl)pyrimidine
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4-Chloro-2,6-bis(propan-2-yl)pyrimidine
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